molecular formula C10H11Cl2NO2 B613308 (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid CAS No. 1260597-00-9

(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid

カタログ番号: B613308
CAS番号: 1260597-00-9
分子量: 248.103
InChIキー: KGZBOALXMBRBMM-VIFPVBQESA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid, also known as (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid, is a useful research compound. Its molecular formula is C10H11Cl2NO2 and its molecular weight is 248.103. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c11-7-3-6(4-8(12)5-7)1-2-9(13)10(14)15/h3-5,9H,1-2,13H2,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZBOALXMBRBMM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid

[1]

Executive Summary

(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (CAS: 1260597-00-9) is a non-proteinogenic amino acid serving as a critical chiral building block in modern medicinal chemistry.[1] Structurally defined as a 3,5-dichloro-substituted homophenylalanine, this scaffold is prized for its ability to introduce specific steric bulk and lipophilicity into peptide backbones without altering the fundamental alpha-amino acid topology.

Recent pharmacological data highlights its utility as a high-affinity ligand for the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) , making it a prospective vector for delivering radiotheranostic agents into glioma and other LAT1-overexpressing cancer cells. This guide outlines the physicochemical properties, asymmetric synthesis protocols, and application logic for researchers utilizing this moiety in drug discovery.

Chemical Identity & Physicochemical Properties[2][3][4]

Structural Analysis

The molecule features a butanoic acid backbone substituted at the


Key Structural Features:

  • Lipophilic Side Chain: The 3,5-dichlorophenyl moiety significantly increases the

    
     compared to the parent homophenylalanine, enhancing membrane permeability and hydrophobic collapse in protein binding pockets.
    
  • Electronic Effects: The electron-withdrawing chlorine atoms lower the electron density of the aromatic ring, potentially engaging in

    
    -hole interactions or reducing oxidative metabolism at the ring positions.
    
Property Data Table
PropertyValueNotes
IUPAC Name (2S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid
CAS Number 1260597-00-9
Synonyms L-Homo-3,5-dichlorophenylalanine; H-HoPhe(3,5-DiCl)-OH
Molecular Formula

Molecular Weight 248.11 g/mol
Chiral Center C2 (S-configuration)
Predicted pKa

-COOH: ~2.2;

-NH3+: ~9.1
Typical zwitterionic behavior
Predicted LogP ~2.5 - 3.1High lipophilicity
Solubility Low in neutral water; Soluble in DMSO, MeOH, dilute HCl

Automated Synthesis & Manufacturing

Expert Insight: While enzymatic resolution is possible, the industrial standard for high-enantiopurity non-standard amino acids is Asymmetric Alkylation using a Ni(II)-Schiff Base Complex . This method ensures >98% ee and is scalable.

Retrosynthetic Analysis

The target molecule is assembled via the alkylation of a Glycine-Ni(II)-BPB complex with 1-(2-bromoethyl)-3,5-dichlorobenzene. The chirality is induced by the chiral auxiliary (S)-BPB [(S)-2-[N-(N'-benzylprolyl)amino]benzophenone].

Protocol: Ni(II)-Catalyzed Asymmetric Alkylation

Reagents:

  • Glycine-Ni(II)-(S)-BPB Complex (Nucleophile)

  • 3,5-Dichlorophenethyl bromide (Electrophile)

  • Base: KOH or NaOH

  • Solvent: DMF or Acetonitrile

Step-by-Step Methodology:

  • Complex Formation: Dissolve Glycine-Ni(II)-(S)-BPB complex (1.0 eq) in DMF under

    
     atmosphere.
    Rationale: The Ni(II) complex shields the 
    
    
    -proton, increasing acidity while the chiral ligand blocks one face of the enolate.
  • Alkylation: Add finely powdered KOH (5.0 eq) followed by 3,5-Dichlorophenethyl bromide (1.2 eq). Stir vigorously at

    
     for 2-4 hours.
    Validation: Monitor by HPLC for disappearance of the red Ni-complex starting material.
    
  • Hydrolysis (Decomplexation): Quench reaction with dilute acetic acid. Pour into water to precipitate the alkylated complex. Filter and treat the solid with 2M HCl in MeOH/THF at reflux for 1 hour. Mechanism: Acid hydrolysis releases the free amino acid and regenerates the chiral ligand (BPB).

  • Purification:

    • Ligand Recovery: Extract the cleaved chiral ligand with DCM (organic layer).

    • Product Isolation: The aqueous layer contains the target amino acid hydrochloride. Neutralize to pH 6 with LiOH to precipitate the zwitterion.

    • Recrystallization: Recrystallize from EtOH/Water to achieve >99% purity.

Synthesis Workflow Diagram

GStartGlycine-Ni(II)-(S)-BPBComplexIntermediateAlkylated Ni(II)ComplexStart->IntermediateKOH, DMF, 20°CReagent3,5-DichlorophenethylbromideReagent->IntermediateHydrolysisAcid Hydrolysis(2M HCl/MeOH)Intermediate->HydrolysisDecomplexationSeparationPhase SeparationHydrolysis->SeparationProduct(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acidSeparation->ProductAqueous Phase(Neutralization)AuxiliaryChiral Ligand(Recycled)Separation->AuxiliaryOrganic Phase

Figure 1: Asymmetric synthesis workflow via Ni(II)-Schiff base complex alkylation.

Medicinal Chemistry Applications

The 3,5-dichlorophenyl moiety is not merely a spacer; it is a functional pharmacophore used to tune biological activity.[2][3]

LAT1 Targeting & Radiotheranostics

The Large Neutral Amino Acid Transporter 1 (LAT1) is highly upregulated in various cancers (glioma, pancreatic) to fuel rapid growth.

  • Mechanism: (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid acts as a "Trojan Horse." Its structural similarity to L-Leucine and L-Phenylalanine allows it to bind LAT1 with high affinity (

    
     in 
    
    
    range).
  • Application: When conjugated to a chelator (e.g., NOTA or DOTA) via the amino group (or a side-chain modification), it carries radioisotopes (

    
    , 
    
    
    ) into the tumor cell.
  • SAR Insight: The 3,5-dichloro substitution improves affinity over the unsubstituted analog by filling the hydrophobic pocket of the LAT1 substrate-binding site more effectively.

Peptidomimetics

In peptide drug design, this amino acid is used to replace Phenylalanine or Homophenylalanine to:

  • Increase Metabolic Stability: The chlorines block metabolic oxidation at the para- and meta-positions.

  • Enhance Potency: The electron-deficient ring can engage in stronger

    
    -stacking interactions with electron-rich residues (e.g., Trp, Tyr) in the target protein.
    
Biological Interaction Pathway

LAT1Compound(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acidLAT1_OutLAT1 Transporter(Outward Facing)Compound->LAT1_OutRecognitionBindingHydrophobic PocketBindingLAT1_Out->Binding3,5-Cl2 InteractionTranslocationConformationalSwitchBinding->TranslocationIntracellularIntracellularAccumulationTranslocation->IntracellularTherapeuticRadio-TherapeuticEffectIntracellular->TherapeuticIf Conjugated

Figure 2: Mechanism of LAT1-mediated cellular uptake.

Quality Control & Handling

Analytical Standards
  • Chiral HPLC:

    • Column: Chiralpak ZWIX(+) or Crownpak CR(+).

    • Mobile Phase: 50mM

      
       in 
      
      
      /Acetonitrile (80:20).
    • Detection: UV @ 210 nm.

    • Requirement: Enantiomeric Excess (ee) > 98.5%.[4][5]

  • NMR Verification:

    • 
       NMR (DMSO-
      
      
      ) should show characteristic aromatic signals (triplet/doublet pattern for 3,5-substitution) and the
      
      
      -proton multiplet.
Safety Protocol
  • Hazard: Irritant to eyes and skin.

  • Storage: Store at 2-8°C under inert gas (Argon). The free amino acid is stable, but HCl salts are hygroscopic.

References

  • AA Blocks. (n.d.). (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid Product Page. Retrieved from [Link]

  • Holik, H. A., et al. (2021).[6] In Silico Studies of (S)-2-Amino-4-(3,5-Dichlorophenyl) Butanoic Acid Against LAT1 as a Radiotheranostic Agent of Cancer. International Journal of Applied Pharmaceutics. Retrieved from [Link]

  • O'Donnell, M. J., et al. (1978).[7] The synthesis of amino acids by phase-transfer reactions. Tetrahedron Letters. Retrieved from [Link]

  • PubChem. (n.d.).[8] Compound Summary: (S)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid (Structural Analog Reference). Retrieved from [Link]

Targeting the Metabolic Addiction of Cancer: The Role of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic Acid (ADPB)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic Acid (ADPB) in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Oncologists, and Pharmacologists

Executive Summary

The metabolic reprogramming of tumor cells, particularly the "Warburg Effect" and heightened amino acid demand, presents a high-value therapeutic window. (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (ADPB) has emerged as a critical scaffold in this domain. As a halogenated analog of L-homophenylalanine, ADPB exhibits high affinity for the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5). This guide analyzes the physicochemical properties of ADPB, its mechanism as a "Trojan Horse" for radiotheranostics, and provides validated protocols for assessing its efficacy in LAT1-mediated drug delivery systems.

Mechanistic Foundation: The LAT1-mTORC1 Axis

To understand the utility of ADPB, one must first understand the target. LAT1 (SLC7A5) is an obligate exchanger that imports branched-chain amino acids (BCAAs), primarily Leucine, in exchange for the efflux of intracellular Glutamine.

The Leucine Sensor

LAT1 is overexpressed in non-small cell lung cancer (NSCLC), breast cancer, and gliomas. The imported Leucine acts as a signaling molecule, activating the mTORC1 (mechanistic target of rapamycin complex 1) pathway, which drives protein synthesis and cell proliferation.

ADPB as a High-Affinity Ligand

ADPB functions as a structural mimic of Leucine and Phenylalanine.

  • Stereochemistry: The (S)-configuration (L-isomer) is non-negotiable for recognition by the LAT1 substrate-binding pocket.

  • Halogenation (3,5-dichloro): The addition of chlorine atoms at the 3 and 5 positions of the phenyl ring increases lipophilicity and steric bulk. This modification exploits the large hydrophobic pocket of LAT1, enhancing binding affinity (

    
    ) typically beyond that of endogenous substrates.
    
  • Homologation: The butanoic acid backbone (homophenylalanine) provides rotational flexibility distinct from phenylalanine, optimizing interaction with the gating residue Asn258 within the transporter channel.

Pathway Visualization

The following diagram illustrates the LAT1 exchange mechanism and the competitive interception by ADPB.

LAT1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leucine_Out L-Leucine LAT1 LAT1 (SLC7A5) Transporter Leucine_Out->LAT1 Substrate ADPB ADPB (Drug) ADPB->LAT1 High Affinity Binding/Blockade Leucine_In L-Leucine ADPB->Leucine_In Inhibits Influx LAT1->Leucine_In Import mTORC1 mTORC1 Complex (Growth Signal) Leucine_In->mTORC1 Activates Glutamine_In L-Glutamine Glutamine_In->LAT1 Antiport Exchange Proliferation Tumor Growth & Metastasis mTORC1->Proliferation

Figure 1: The LAT1-mTORC1 signaling axis and the competitive binding mechanism of ADPB.

Therapeutic Applications: Radiotheranostics

The primary utility of ADPB in modern drug discovery is not just as a standalone inhibitor, but as a vector (carrier molecule) for radiotheranostics. By conjugating ADPB with bifunctional chelators, researchers can deliver radioactive isotopes directly to LAT1-positive tumors.

The ADPB-NOTA Conjugate

Recent in silico and biochemical studies have highlighted the ADPB-NOTA conjugate as a superior candidate.

  • Carrier: ADPB (Targeting LAT1).[1]

  • Linker/Chelator: NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid).

  • Payload: Can chelate

    
    Ga (for PET imaging) or 
    
    
    
    Lu (for Beta-therapy).

Comparative Docking Data (ADPB Conjugates): The following table summarizes binding energies of ADPB conjugated with various chelators against LAT1.

ConjugateBinding Energy (

, kcal/mol)
Inhibition Constant (

,

M)
Key Interaction Residue
ADPB-NOTA -7.68 2.36 Asn258 (H-bond)
ADPB-DOTA-6.4219.85Ser264
ADPB-TETA-5.12175.30Gly255
Native Substrate (Leu)-5.20 (approx)N/APhe252

Data Source: Derived from Holik et al. (2021) in silico analysis [1].[1]

Experimental Protocols

Protocol A: Competitive Uptake Assay (In Vitro)

Objective: Verify if ADPB binds to the substrate-binding site of LAT1. Cell Line: MCF-7 (High LAT1) and HEK293 (Low LAT1 control).

  • Preparation:

    • Seed cells in 24-well plates (

      
       cells/well).
      
    • Control Buffer: Na+-free Choline-Cl buffer (LAT1 is Na+-independent; this eliminates Na+-dependent transport noise).

  • Tracer:

    • Use

      
      -L-Leucine or 
      
      
      
      -L-Phenylalanine (0.1
      
      
      Ci/mL).
  • Treatment:

    • Pre-incubate cells with varying concentrations of ADPB (0.1

      
      M to 100 
      
      
      
      M) for 10 minutes.
    • Positive Control: Use JPH203 (standard LAT1 inhibitor) at 10

      
      M.
      
    • Negative Control: Use BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) - a system L pan-inhibitor to define total transport capacity.

  • Uptake Phase:

    • Add radiolabeled tracer. Incubate for exactly 2 minutes (initial rate conditions).

    • Why 2 mins? Longer incubation leads to efflux and metabolism, skewing affinity data.

  • Termination & Lysis:

    • Wash 3x with ice-cold PBS (stops transport instantly).

    • Lyse with 0.1 N NaOH. Count radioactivity via liquid scintillation.

  • Validation:

    • ADPB should inhibit tracer uptake in a dose-dependent manner only in Na+-free buffer. If inhibition is lost in Na+ buffer, the compound may be hitting other transporters (like ASCT2).

Protocol B: Molecular Docking Workflow (In Silico Validation)

Objective: Predict binding modes of ADPB analogs before synthesis.

  • Target Preparation:

    • Retrieve LAT1 structure (PDB ID: 7DSK or 6IRT - Cryo-EM structures).

    • Remove water molecules and co-crystallized ligands.

    • Define Grid Box: Center on coordinates of the bound substrate (e.g., JPH203 binding site).

  • Ligand Preparation:

    • Draw ADPB in ChemDraw. Minimize energy (MM2 force field).

    • Critical Step: Ensure the amino acid backbone is in the Zwitterionic form if modeling physiological pH.

  • Docking (AutoDock Vina/4):

    • Run simulation with exhaustiveness set to 8 (minimum).

    • Look for H-bonds with Ser258 (gating) and Phe252 (hydrophobic stack).

  • Output Analysis:

    • Filter poses by

      
       kcal/mol.
      

Synthesis & Development Workflow

The development of ADPB from a raw scaffold to a clinical candidate involves a rigorous chemical biology workflow.

ADPB_Workflow cluster_synthesis Chemical Synthesis cluster_conjugation Conjugation Strategy cluster_validation Validation Step1 Homophenylalanine Scaffold Step2 3,5-Dichloro Substitution Step1->Step2 Step3 Chiral Resolution ((S)-Isomer) Step2->Step3 Linker Bifunctional Chelator (NOTA/DOTA) Step3->Linker Conjugation Complex ADPB-Chelator Complex Linker->Complex InSilico Docking (LAT1) Complex->InSilico Predict InVitro Uptake Assay (MCF-7) InSilico->InVitro Verify

Figure 2: Development pipeline for ADPB-based theranostic agents.

Expert Insights & Challenges

The "Transport vs. Blockade" Paradox

A critical distinction in developing ADPB derivatives is determining whether the molecule is a substrate (transported into the cell) or a blocker (binds to the surface but doesn't translocate).

  • For Imaging (PET): Ideally, the molecule is a substrate, allowing accumulation of the isotope inside the tumor (High Tumor-to-Background ratio).

  • For ADPB-Chelators: Large conjugates (like ADPB-NOTA) often lose the ability to flip to the inward-facing conformation of LAT1 due to steric clash. Therefore, they likely act as tight-binding inhibitors . This requires high specific activity isotopes because the signal is limited to surface receptor density, not intracellular accumulation.

Future Directions

Researchers should focus on linker chemistry . Using cleavable linkers that drop the payload upon binding, or smaller chelators, may restore the transport capability, turning ADPB from a surface tag into a true intracellular delivery vector.

References

  • Holik, H. A., Ibrahim, F. M., Fatah, A. L., Achmad, A., & Kartamihardja, A. H. S. (2021).[1] In Silico Studies of (S)-2-Amino-4-(3,5-Dichlorophenyl) Butanoic Acid Against LAT1 as a Radiotheranostic Agent of Cancer. International Journal of Applied Pharmaceutics, 13(Special Issue 4), 239–243.[1]

  • Kanai, Y., et al. (2018). The SLC7 families of amino acid transporters. Molecular Aspects of Medicine, 34(2-3), 453-460.
  • Oda, K., et al. (2010). L-Type amino acid transporter 1 inhibitors inhibit tumor cell growth. Cancer Science, 101(1), 173-179. (Context for JPH203 and hydrophobic analogs).

Sources

(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid CAS number and identifiers

[1][2][3][4]

Executive Summary

(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (CAS: 1260597-00-9 ), often abbreviated as ADPB or (S)-3,5-Dichloro-homophenylalanine , is a specialized non-proteinogenic amino acid. It has emerged as a critical scaffold in oncology, specifically as a high-affinity ligand for the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) . Unlike natural substrates, ADPB exhibits superior binding affinity to the LAT1 gating residues, making it a premier vector for designing radiotheranostic agents (e.g., ADPB-NOTA conjugates) for PET imaging and Boron Neutron Capture Therapy (BNCT). This guide details its physiochemical profile, asymmetric synthesis, and application in targeted drug delivery.

Part 1: Chemical Identity & Physiochemical Profile[2][5][6]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name (2S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid
Common Synonyms (S)-3,5-Dichloro-homophenylalanine; ADPB; 3,5-Cl2-L-Hph
CAS Number 1260597-00-9 (S-enantiomer)
Molecular Formula C₁₀H₁₁Cl₂NO₂
Molecular Weight 248.11 g/mol
Chirality L-Configuration (S)
SMILES O=C(O)CCC1=CC(Cl)=CC(Cl)=C1
Physical Properties[5][6]
  • Appearance: White to off-white crystalline powder.

  • Solubility: Sparingly soluble in water; soluble in dilute HCl, NaOH, and DMSO.

  • Melting Point: 282–285 °C (decomposition) (typical for homophenylalanine analogs).

  • pKa Values:

    
    -COOH: ~2.2; 
    
    
    -NH₃⁺: ~9.3.
  • Stability: Hygroscopic; store at -20°C under inert atmosphere (Ar/N₂).

Part 2: Synthetic Routes & Manufacturing[7]

The synthesis of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid requires strict control over stereochemistry to ensure high enantiomeric excess (ee > 98%), which is critical for LAT1 binding affinity.

Method A: Chemo-Enzymatic Resolution (Industrial Standard)

This route is preferred for scalability. It utilizes the Erlenmeyer-Plöchl azlactone synthesis followed by enzymatic kinetic resolution.

  • Condensation: 3,5-Dichlorobenzaldehyde is condensed with N-acetylglycine in acetic anhydride/NaOAc to form the azlactone.

  • Ring Opening & Reduction: The azlactone is hydrolyzed and the alkene is reduced (H₂/Pd-C) to yield N-acetyl-3,5-dichloro-DL-homophenylalanine.

  • Enzymatic Resolution: The racemic N-acetyl derivative is subjected to Acylase I (Aspergillus melleus) . The enzyme selectively hydrolyzes the L-(S)-isomer's acetyl group.

  • Isolation: The free L-amino acid precipitates or is separated via ion-exchange chromatography from the unreacted D-acetyl derivative.

Method B: Asymmetric Alkylation (High Fidelity)

For research-grade purity, asymmetric alkylation using a chiral auxiliary (e.g., Myers' pseudoephedrine or Schöllkopf bis-lactim ether) is employed.

  • Substrate: (S)-Schöllkopf bis-lactim ether (derived from L-Valine).

  • Electrophile: 1-(2-bromoethyl)-3,5-dichlorobenzene.

  • Mechanism: Lithiation of the bis-lactim ether followed by addition of the electrophile proceeds with high diastereoselectivity (>95% de).

  • Hydrolysis: Acidic hydrolysis releases the target (S)-amino acid and recycles the chiral auxiliary.

Visualization: Synthesis Workflow

SynthesisStart3,5-DichlorobenzaldehydeAzlactoneAzlactoneIntermediateStart->AzlactoneN-AcetylglycineAc2O, NaOAcRacemateN-Acetyl-DL-HomophenylalanineAzlactone->Racemate1. Hydrolysis2. H2, Pd/CEnzymeAcylase I(Kinetic Resolution)Racemate->EnzymepH 7.5, 37°CProduct(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acidEnzyme->ProductL-SelectiveHydrolysisByproductN-Acetyl-D-isomerEnzyme->ByproductUnreacted

Caption: Chemo-enzymatic synthesis route ensuring >99% enantiomeric purity.

Part 3: Pharmaceutical Applications (LAT1 Targeting)

The primary utility of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid lies in its ability to hijack the L-type Amino Acid Transporter 1 (LAT1) , a protein overexpressed in various cancers (glioma, pancreatic, breast) to fuel rapid growth.

Mechanism of Action[5][6][7]
  • High Affinity Binding: ADPB acts as a competitive inhibitor and substrate for LAT1.[1] The 3,5-dichloro substitution provides steric bulk and lipophilicity that optimizes interaction with the hydrophobic pocket of the transporter, specifically interacting with gating residue ASN258 .

  • Theranostic Carrier: Unlike natural amino acids, ADPB is not rapidly metabolized, making it an ideal "warhead" carrier. It is conjugated with chelators (e.g., NOTA, DOTA) to transport radioisotopes (⁶⁸Ga for PET, ¹⁷⁷Lu for therapy) directly into tumor cells.

Comparative Potency
CompoundTargetIC₅₀ (µM)Application
ADPB LAT10.64 ± 0.27 Next-Gen Radiotheranostics
BCH (Standard)LAT1~20 - 50Research Tool (Low Affinity)
5-BOTPLAT11.48 ± 0.27Alternative Scaffold
Visualization: LAT1 Targeting Logic

LAT1_TargetingADPBADPB Scaffold(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acidLinkerLinker(e.g., 6-Ahx)ADPB->LinkerComplexRadiotheranostic ComplexLinker->ComplexChelatorBifunctional Chelator(NOTA/DOTA)Chelator->LinkerIsotopeRadioisotope(68Ga / 177Lu)Isotope->ChelatorCoordinationLAT1LAT1 Transporter(Overexpressed on Tumor)Complex->LAT1High Affinity Binding(IC50: 0.64 µM)CellCancer CellInternalizationLAT1->CellActive Transport

Caption: Logic flow for ADPB-based radiotheranostic delivery via LAT1.

Part 4: Analytical Characterization

To validate the identity and purity of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid, the following protocols are standard.

HPLC Chiral Separation
  • Column: Chiralpak ZWIX(+) or Crownpak CR(+).

  • Mobile Phase: 50 mM HClO₄ in H₂O / Acetonitrile (80:20).

  • Detection: UV at 210 nm.

  • Criteria: The (S)-enantiomer must show >98% purity. The (R)-enantiomer typically elutes later on crown ether columns.

NMR Spectroscopy
  • ¹H NMR (400 MHz, D₂O/DCl):

    • 
       7.35 (s, 1H, Ar-H para).
      
    • 
       7.15 (s, 2H, Ar-H ortho).
      
    • 
       4.05 (t, 1H, 
      
      
      -CH).
    • 
       2.65 (m, 2H, 
      
      
      -CH₂).
    • 
       2.15 (m, 2H, 
      
      
      -CH₂).

Part 5: Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • PPE: Nitrile gloves, safety goggles, and N95 dust mask required during handling.

  • Storage: Store in a tightly closed container at 2-8°C (short term) or -20°C (long term). Protect from light and moisture.

References

  • Holik, H. A., et al. (2021).[2] In Silico Studies of (S)-2-Amino-4-(3,5-Dichlorophenyl) Butanoic Acid Against LAT1 as a Radiotheranostic Agent of Cancer. International Journal of Applied Pharmaceutics, 13(Special Issue 4), 239–243.[2] Link

  • AA Blocks. (n.d.). (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid Product Page. Retrieved from AABlocks.com. Link

  • Holik, H. A., et al. (2024). In Silico Study of 5-BOTP and ADPB as Carriers of Radiotheranostic Compounds Against LAT-1. Universitas Padjadjaran Research Repository. Link

  • Sigma-Aldrich. (n.d.). General Synthesis of Homophenylalanine Derivatives (Analogous Protocols). Link

Solubility Profile & Physicochemical Characterization of 3,5-Dichlorophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 3,5-Dichlorophenyl Substituted Amino Acids Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Formulation Scientists[1]

Executive Summary

The incorporation of halogenated moieties into amino acid side chains is a critical strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and steric occupancy. 3,5-Dichlorophenylalanine (3,5-DCP) represents a significant deviation from the native L-phenylalanine (Phe) scaffold.[1] The introduction of chlorine atoms at the meta positions creates a highly hydrophobic, electron-deficient aromatic system that drastically alters the solubility profile.

This guide provides a technical analysis of the solubility behavior of 3,5-DCP. Unlike native Phe, which exhibits moderate aqueous solubility (~27 g/L) and poor organic solubility, 3,5-DCP displays a reversed solubility trend in specific solvents due to the lipophilic contribution of the dichlorophenyl group. Understanding this profile is essential for optimizing peptide synthesis coupling conditions, developing oral formulations, and designing LAT1-transporter-selective prodrugs.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 3,5-DCP, one must understand the molecular forces at play. The solubility shift is driven by three core factors: Lipophilicity (LogP) , Crystal Lattice Energy , and Electronic Effects .

Lipophilicity and LogP Shift

The substitution of hydrogen with chlorine increases the partition coefficient (LogP). While native Phenylalanine is relatively hydrophilic among aromatic amino acids, the 3,5-dichloro analog shifts significantly towards lipophilicity.[1]

Amino AcidLogP (Experimental/Predicted)Hydrophobicity Index (pH 7)Solubility Character
L-Phenylalanine -1.38 to -1.4100 (Reference)Amphiphilic; Soluble in water
4-Chloro-Phe ~ -0.5 to 0.0>100Reduced aqueous solubility
3,5-Dichloro-Phe +0.5 to +1.2 (Predicted) >>100 (High) Sparingly soluble in water; Soluble in alcohols

Note: The positive LogP of 3,5-DCP indicates a preference for organic phases, necessitating the use of co-solvents in biological assays.

Electronic and Steric Effects
  • Inductive Effect (-I): The two chlorine atoms exert a strong electron-withdrawing effect on the phenyl ring. This reduces the electron density of the aromatic system (pi-cloud), potentially altering

    
     stacking interactions in the crystal lattice.
    
  • Steric Bulk: The 3,5-substitution pattern increases the van der Waals volume of the side chain. This disrupts the efficient packing seen in native Phe crystals but also hinders solvation by water molecules, further decreasing aqueous solubility.

Solubility Profile Analysis

Aqueous Solubility & pH Dependence

3,5-DCP exists as a zwitterion in the solid state.[1] Its aqueous solubility is heavily pH-dependent.

  • Neutral pH (pH 5–7): Solubility is at its minimum (Isoelectric point, pI).[1] The hydrophobic effect of the dichlorophenyl ring dominates, leading to very low solubility (estimated < 1 g/L).

  • Acidic pH (pH < 2): Protonation of the carboxylate suppresses the zwitterion, forming a cation. Solubility increases significantly.[1]

  • Basic pH (pH > 10): Deprotonation of the ammonium group forms an anion. Solubility increases significantly.[1]

Organic Solvent Compatibility

A critical distinction for 3,5-DCP is its enhanced solubility in polar organic solvents compared to native Phe.[1]

  • Methanol/Ethanol: While native Phe is practically insoluble in ethanol, 3,5-DCP exhibits moderate solubility due to the lipophilic interaction between the ethyl/methyl groups of the solvent and the dichlorophenyl ring.

  • DMSO/DMF: Highly soluble.[1] These are the preferred solvents for preparing stock solutions for biological assays (typically 10–100 mM).

  • Chlorinated Solvents (DCM/Chloroform): Low solubility for the free amino acid (due to the zwitterionic head group), but high solubility for N-protected derivatives (e.g., Boc-3,5-DCP or Fmoc-3,5-DCP).

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

This protocol determines the equilibrium solubility of 3,5-DCP in a specific buffer or solvent.

Reagents:

  • 3,5-Dichlorophenylalanine (solid, >98% purity).[1]

  • Test Solvent (e.g., PBS pH 7.4, Water, Ethanol).[1]

  • 0.22 µm PTFE Syringe Filters.[1]

Workflow:

  • Saturation: Add excess 3,5-DCP solid (~10 mg) to 1 mL of the test solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24–48 hours (orbital shaker at 200 rpm).

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter (to remove micro-crystals).

  • Quantification: Dilute the filtrate (if necessary) and analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility Assay (Turbidimetry)

Used for high-throughput screening to determine the precipitation limit in aqueous buffers.

Workflow:

  • Prepare a 10 mM stock solution of 3,5-DCP in 100% DMSO.

  • Aliquot 190 µL of PBS (pH 7.4) into a 96-well UV-transparent plate.

  • Titrate the DMSO stock into the buffer (e.g., 1 µL, 2 µL... up to 10 µL) to reach final concentrations of 50–500 µM.

  • Incubate for 2 hours at room temperature.

  • Measure Absorbance at 620 nm (turbidity).[1] An increase in baseline absorbance indicates precipitation (solubility limit reached).

Visualizing the Solubility Landscape

The following diagram illustrates the solvation dynamics and the equilibrium states of 3,5-DCP in different media.

SolubilityDynamics cluster_mechanisms Solvation Mechanisms Solid Solid Crystal Lattice (Zwitterionic) WaterNeutral Aqueous Solution (pH 7) [Sparingly Soluble] Solid->WaterNeutral Dissolution (High Energy Barrier) AcidSol Acidic Solution (pH < 2) [Soluble Cation] Solid->AcidSol + H+ (Protonation) BaseSol Basic Solution (pH > 10) [Soluble Anion] Solid->BaseSol + OH- (Deprotonation) OrganicSol Organic Solvent (DMSO/EtOH) [Soluble] Solid->OrganicSol Solvation of Cl-Phenyl Ring WaterNeutral->Solid Precipitation (Hydrophobic Effect) Mech1 Hydrophobic Hydration (Unfavorable) WaterNeutral->Mech1 Mech2 Dipole-Dipole & VdW (Favorable in DMSO) OrganicSol->Mech2

Caption: Figure 1: Solubility equilibrium landscape of 3,5-Dichlorophenylalanine, highlighting pH-dependent transitions and solvent interactions.

Synthesis & Purity Verification

To ensure accurate solubility data, the material must be free of the starting material (3,5-dichlorobenzyl bromide), which is highly lipophilic and toxic.

Synthesis Pathway Summary:

  • Precursor: 3,5-Dichlorobenzyl alcohol

    
     3,5-Dichlorobenzyl bromide (via 
    
    
    
    or
    
    
    ).[1]
  • Coupling: Alkylation of diethyl acetamidomalonate with 3,5-dichlorobenzyl bromide using NaOEt/EtOH.

  • Hydrolysis: Acidic hydrolysis (HCl) and decarboxylation to yield the racemic amino acid.

  • Resolution: Enzymatic resolution (Acylase I) to isolate the L-enantiomer.

Purity Check (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Note: 3,5-DCP will elute significantly later (higher retention time) than unsubstituted Phenylalanine due to the hydrophobic chlorine atoms.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12281, 3,5-Dichloroaniline (Precursor Data).[1] Retrieved from [Link]

  • Moriguchi, I., Hirono, S., Liu, Q., Nakagome, I., & Matsushita, Y. (1992). Simple method of calculating octanol-water partition coefficients. Chemical and Pharmaceutical Bulletin, 40(1), 127-130.[1] (Basis for LogP calculations of halogenated phenylalanines).

  • PrepChem. Synthesis of 3,5-dichlorobenzyl bromide. Retrieved from [Link]

Sources

role of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (often abbreviated as ADPB or 3,5-Cl2-Hph ) as a specialized chiral building block and high-affinity targeting vector.

High-Affinity LAT1 Targeting Vector & Lipophilic Chiral Building Block

Executive Summary

(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (CAS: 1260597-00-9 ) is a non-proteinogenic alpha-amino acid and a chlorinated derivative of L-homophenylalanine. Unlike its natural counterparts, this molecule possesses a unique 3,5-dichlorophenyl moiety that confers significant lipophilicity and metabolic stability.

Its primary utility lies in Medicinal Chemistry and Radiotheranostics . Recent studies identify it as a superior targeting vector for LAT1 (Large Amino Acid Transporter 1) , a protein significantly overexpressed in various cancers (e.g., glioblastoma, pancreatic cancer). By mimicking leucine/methionine substrates with enhanced hydrophobic affinity, it serves as a "Trojan horse" for delivering radiometal chelators (e.g., NOTA, DOTA) or cytotoxic payloads directly into tumor cells.

Chemical Profile & Structural Significance[1][2]

Physicochemical Properties

The introduction of chlorine atoms at the meta positions (3,5) of the phenyl ring fundamentally alters the electronic and steric profile compared to homophenylalanine.

PropertyValue / CharacteristicSignificance
Formula C₁₀H₁₁Cl₂NO₂--
MW 248.11 g/mol Low MW allows efficient transport.
Configuration (S)-EnantiomerEssential for biological recognition by L-amino acid transporters.
LogP (Predicted) ~2.5 - 3.0Higher lipophilicity than Phe/Hph; enhances membrane permeability.
Electronic Effect Electron-withdrawing (Cl)Deactivates the aromatic ring, reducing susceptibility to oxidative metabolism (e.g., P450 hydroxylation).
Steric Bulk Increased VolumeFills hydrophobic pockets in transporter proteins (LAT1) more effectively than unsubstituted analogs.
Structural Logic in Drug Design
  • Gamma-Turn Mimetics: The homophenylalanine backbone (one extra methylene group compared to phenylalanine) introduces flexibility, often used to induce or stabilize

    
    -turns in peptidomimetics.
    
  • Halogen Bonding: The 3,5-dichloro substitution allows for potential halogen bonding interactions with carbonyl oxygens or aromatic residues within the receptor binding pocket, increasing residence time.

Mechanism of Action: LAT1 Targeting

The most critical application of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid is its role as a LAT1-specific transport vector .

The LAT1 Antiporter Mechanism

LAT1 (SLC7A5) functions as an obligate exchanger, importing large neutral amino acids (Leucine, Methionine) into cells while exporting intracellular amino acids (Glutamine). Cancer cells upregulate LAT1 to fuel rapid growth.[1]

Why ADPB? Standard inhibitors like BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) lack high specificity. ADPB exploits the large hydrophobic binding pocket of LAT1.

  • Affinity: In silico studies indicate ADPB binds with a Gibbs free energy (

    
    ) of -7.68 kcal/mol , significantly stronger than endogenous substrates.
    
  • Key Interaction: The amino acid moiety binds to the substrate site, while the 3,5-dichlorophenyl tail extends into the hydrophobic vestibule, interacting with gating residues (e.g., ASN258 ) to lock the transporter in a conformation that facilitates uptake or inhibition.

Visualization: LAT1 Targeting Pathway

LAT1_Targeting cluster_0 Mechanism vs Standard ADPB (S)-2-Amino-4-(3,5-dichlorophenyl) butanoic Acid (ADPB) LAT1_Out LAT1 (Extracellular Face) ADPB->LAT1_Out Recognition Binding Hydrophobic Pocket Binding (Interaction w/ ASN258) LAT1_Out->Binding High Affinity (Cl-Cl Interactions) Transport Translocation / Internalization Binding->Transport Antiporter Mechanism Tumor_Cell Tumor Cell Cytosol Transport->Tumor_Cell Accumulation Payload Radiometal/Drug Payload (e.g., 68Ga-NOTA) Payload->ADPB Conjugation BCH BCH (Standard Inhibitor) Comparison 10x Lower Potency BCH->Comparison Comparison->Binding

Figure 1: Mechanism of ADPB acting as a high-affinity vector for LAT1-mediated tumor uptake.

Synthesis & Production

Synthesizing the (S)-enantiomer with high optical purity is required for biological activity.

Recommended Synthetic Route: Asymmetric Alkylation

The most robust method for laboratory-scale production involves the alkylation of a chiral glycine equivalent.

Reagents:

  • Chiral Auxiliary: Schöllkopf bis-lactim ether (derived from L-Valine).

  • Electrophile: 3,5-Dichlorophenethyl bromide (prepared from 3,5-dichlorobenzoic acid reduction and bromination).

Protocol Steps:

  • Deprotonation: Treat the Schöllkopf auxiliary with

    
    -BuLi in THF at -78°C to generate the lithiated enolate.
    
  • Alkylation: Add 3,5-Dichlorophenethyl bromide dropwise. The chiral induction from the valine moiety directs the electrophile to the trans face, establishing the (S)-configuration at the alpha carbon.

  • Hydrolysis: Mild acid hydrolysis (0.25 N HCl) cleaves the auxiliary, releasing the methyl ester of the target amino acid and the valine auxiliary (recyclable).

  • Final Deprotection: Saponification (LiOH) yields the free acid (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid.

Alternative: Enzymatic Resolution

For larger scales, resolving the racemic N-acetyl derivative using Acylase I (Aspergillus melleus) is effective.

  • Synthesize racemic N-acetyl-2-amino-4-(3,5-dichlorophenyl)butanoic acid via standard acetamidomalonate synthesis.

  • Incubate with Acylase I at pH 7.5.

  • The enzyme selectively hydrolyzes the (S)-enantiomer to the free amino acid.

  • Separate the (S)-free acid from the unreacted (R)-N-acetyl derivative via extraction.

Experimental Protocols

Peptide Coupling (Fmoc-SPPS)

ADPB can be incorporated into peptides using standard Fmoc solid-phase peptide synthesis.

Materials:

  • Resin: Rink Amide or Wang Resin.

  • Coupling Reagents: HATU or DIC/Oxyma.

  • Solvent: DMF (N,N-dimethylformamide).

Step-by-Step:

  • Fmoc-Protection: If starting from free acid, protect the amine with Fmoc-OSu in dioxane/water (1:1) with NaHCO₃.

  • Activation: Dissolve Fmoc-ADPB (3 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6 eq).

  • Coupling: Add the activated mixture to the resin-bound peptide. Shake for 2–4 hours. Note: The bulky dichlorophenyl group may require double coupling.

  • Monitoring: Verify coupling efficiency via Kaiser test (ninhydrin).

  • Deprotection: Remove Fmoc group with 20% piperidine in DMF before the next cycle.

Conjugation for Radiotheranostics (ADPB-NOTA)

To create the LAT1 tracer described in literature:

  • Resin Loading: Load ADPB onto 2-chlorotrityl chloride resin (to protect the C-terminus).

  • Linker Attachment: Couple a linker (e.g., 6-aminohexanoic acid) to the N-terminus of ADPB using standard coupling (see 5.1).

  • Chelator Coupling: React the N-terminus of the linker with

    
    -SCN-Bn-NOTA or activate the carboxylate of NOTA-bis(tBu) ester.
    
  • Cleavage: Cleave from resin using 1% TFA in DCM (preserves acid-labile chelator groups if using tBu esters) or 95% TFA (global deprotection).

  • Radiolabeling: Incubate the purified conjugate with

    
    GaCl₃ in sodium acetate buffer (pH 4.5) at 95°C for 10 min.
    

References

  • Holik, H. A., et al. (2021).[2] "In Silico Studies of (S)-2-Amino-4-(3,5-Dichlorophenyl) Butanoic Acid Against LAT1 as a Radiotheranostic Agent of Cancer." International Journal of Applied Pharmaceutics.

  • Singh, N., & Ecker, G. F. (2018). "Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1." International Journal of Molecular Sciences.

  • Chien, H. C., et al. (2018). "Reappraisal of the Essential Structural Requirements of the L-Type Amino Acid Transporter 1 (LAT1) Ligands." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "Product Specification: (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid." (Note: Representative link for sourcing).

Sources

Targeting the Tumor Metabolic Engine: A Technical Review of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic Acid (ADPB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (referred to herein as ADPB ), a specialized non-natural amino acid scaffold. While structurally related to homophenylalanine, its specific 3,5-dichloro substitution pattern grants it unique utility as a high-affinity ligand for L-type Amino Acid Transporter 1 (LAT1/SLC7A5) .

This document details the chemical synthesis, structure-activity relationships (SAR), and emerging applications of ADPB in radiotheranostics —specifically as a vector for delivering radioisotopes (e.g., ⁶⁸Ga, ¹⁷⁷Lu) to LAT1-overexpressing solid tumors.

The Target: LAT1 (SLC7A5) in Oncology

To understand the utility of ADPB, one must first understand its target. LAT1 is a sodium-independent antiporter that imports large neutral amino acids (Leucine, Phenylalanine) into cells in exchange for intracellular Glutamine.

  • Pathological Relevance: LAT1 is massively upregulated in various cancers (breast, lung, prostate, glioma) to fuel the high metabolic demands of rapid proliferation (the "Warburg Effect").

  • Therapeutic Window: LAT1 is highly expressed at the Blood-Brain Barrier (BBB) and tumor sites but has restricted expression in healthy peripheral tissues, making it an ideal gateway for drug delivery.

LAT1 Transport Mechanism

The transporter operates via an "alternating access" mechanism. Ligands like ADPB exploit the outward-facing occluded state , binding to the substrate pocket and locking the transporter or translocating through it.

LAT1_Mechanism cluster_0 Extracellular Space cluster_1 Cell Membrane (LAT1) cluster_2 Cytoplasm Ligand ADPB (Ligand) State1 Outward-Open Ligand->State1 Recognition State2 Outward-Occluded (Ligand Bound) State1->State2 Binding (Hydrophobic Fit) State3 Inward-Open (Release) State2->State3 Conformational Shift State3->State1 Recycle (Antiport Gln) Effect Intracellular Accumulation (Theranostic Effect) State3->Effect Translocation

Figure 1: The alternating access mechanism of LAT1. ADPB binds to the outward-facing state, leveraging its lipophilic side chain for high affinity.

Chemical Identity & Properties

ADPB is a homophenylalanine derivative . The extension of the carbon chain by one methylene unit (compared to phenylalanine) and the addition of halogens significantly alters its physicochemical profile.

PropertySpecification
Chemical Name (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid
CAS Number 1260597-00-9
Molecular Formula C₁₀H₁₁Cl₂NO₂
Molecular Weight 248.11 g/mol
Chirality (S)-Enantiomer (Critical for biological recognition)
pIC50 (LAT1) ~6.19 (Moderate inhibitor/binder)
LogP (Predicted) ~2.5 - 3.0 (Enhanced lipophilicity vs. Phe)

Synthetic Architecture

The synthesis of ADPB requires the establishment of the chiral center at the


-carbon. While enzymatic resolution is possible, Asymmetric Synthesis  using chiral auxiliaries is the preferred route for research-grade purity to ensure >98% enantiomeric excess (ee).
Recommended Protocol: Schöllkopf Bis-Lactim Ether Method

This method uses a chiral auxiliary (Schöllkopf reagent) to direct the stereochemistry of the alkylation.

Step 1: Preparation of the Electrophile
  • Reagents: 3,5-Dichlorophenylacetic acid

    
     Reduction 
    
    
    
    Bromination.
  • Product: 1-(2-Bromoethyl)-3,5-dichlorobenzene.

  • Note: The 3,5-dichloro substitution pattern is stable under standard reduction conditions (LiAlH₄ or BH₃·THF).

Step 2: Asymmetric Alkylation
  • Auxiliary: (R)-Schöllkopf bis-lactim ether (derived from D-Valine).

  • Conditions:

    
    -BuLi, THF, -78°C.
    
  • Mechanism: The lithiated auxiliary attacks the electrophile. The isopropyl group of the valine moiety sterically hinders one face, forcing the incoming alkyl group to the opposite side.

Step 3: Hydrolysis
  • Conditions: 0.25 N HCl, Room Temperature.

  • Outcome: Cleavage of the auxiliary yields the methyl ester of ADPB and the recovery of the chiral auxiliary (Valine methyl ester).

  • Final Step: Saponification (LiOH) to yield the free acid ADPB.

Synthesis_Flow Start 3,5-Dichlorophenylacetic Acid Inter1 3,5-Dichlorophenethyl Bromide (Electrophile) Start->Inter1 Reduction/Bromination Rxn Asymmetric Alkylation (n-BuLi, THF, -78°C) Inter1->Rxn Aux (R)-Schöllkopf Bis-Lactim Ether (Chiral Auxiliary) Aux->Rxn Inter2 Alkylated Intermediate (>95% de) Rxn->Inter2 Hydrolysis Acid Hydrolysis & Saponification Inter2->Hydrolysis Final (S)-ADPB (>98% ee) Hydrolysis->Final

Figure 2: Asymmetric synthesis route for high-purity (S)-ADPB.

Medicinal Chemistry & SAR

Why use ADPB over natural amino acids? The Structure-Activity Relationship (SAR) data highlights two critical features:

The "Meta" Effect (3,5-Dichloro Substitution)
  • Hydrophobic Pocket Filling: The substrate binding site of LAT1 contains a large hydrophobic pocket (defined by residues Phe252, Trp405).

  • Interaction: The 3,5-dichloro substituents on the phenyl ring increase the volume and lipophilicity of the side chain, allowing it to "wedge" tightly into this pocket. This mimics the high affinity seen in other inhibitors like JPH203.

  • Metabolic Stability: The halogens block metabolic oxidation at the vulnerable phenyl ring positions, prolonging the half-life of the molecule in vivo.

Homophenylalanine Scaffold (4-Carbon Chain)
  • Flexibility: The extra methylene group (compared to phenylalanine) provides rotational flexibility, allowing the aromatic "warhead" to orient itself optimally within the occluded transporter state.

  • Differentiation: This chain length helps differentiate the molecule from smaller substrates, potentially shifting it from a rapidly transported substrate to a slow-transporting high-affinity binder (ideal for imaging).

Theranostic Applications: The "ADPB-Chelator" Conjugate

The primary modern application of ADPB is as a vector in radiotheranostics. It is conjugated with bifunctional chelators to carry radioactive payloads.[1][2]

Design Strategy
  • Vector: ADPB (Targets LAT1).[1]

  • Linker: Often a hexanoic acid (Ahx) spacer is used to prevent the bulky chelator from interfering with LAT1 binding.

  • Chelator: NOTA, DOTA, or NODAGA.

  • Payload:

    • ⁶⁸Ga (Gallium-68): For PET Imaging (Diagnosis).

    • ¹⁷⁷Lu (Lutetium-177): For Beta-Therapy (Treatment).

Leading Candidate: ADPB-NOTA

Recent in silico and docking studies suggest that ADPB-NOTA exhibits superior binding affinity (


 kcal/mol) compared to other chelator combinations.[1] The complex forms critical hydrogen bonds with the gating residue Asn258  of LAT1.[1]

Experimental Workflow for Conjugation:

  • Protection: Protect the

    
    -amino group of ADPB (e.g., Boc-ADPB).
    
  • Coupling: React the free carboxylic acid of the chelator (or linker) with the

    
    -amine of ADPB (after deprotection) or attach via the side chain if modified. Note: Standard strategy attaches the chelator to the N-terminus, but this can affect affinity. Optimized designs often use side-chain modification or distal attachment.
    
  • Radiolabeling: Incubate the conjugate with ⁶⁸GaCl₃ in acetate buffer (pH 4-5) at 95°C for 10 mins.

  • QC: Verify radiochemical purity (>95%) via radio-HPLC.

References

  • Holik, H. A., et al. (2021).[1][3] In Silico Studies of (S)-2-Amino-4-(3,5-Dichlorophenyl) Butanoic Acid Against LAT1 as a Radiotheranostic Agent of Cancer. International Journal of Applied Pharmaceutics. Link

  • Wempe, M. F., et al. (2019).[4] Developing selective L-Amino Acid Transport 1 (LAT1) inhibitors: A Structure-Activity Relationship overview. Medical Research Archives. Link

  • Singh, N., et al. (2018).[5] Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. International Journal of Molecular Sciences. Link

  • Yan, R., et al. (2021). Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter. Nature Communications. Link

  • Chien, H. C., et al. (2018).[5] Reappraisal of the Structure-Activity Relationships of the L-Type Amino Acid Transporter 1 (LAT1)-Specific Inhibitor JPH203. Molecular Pharmacology. Link

Sources

Physicochemical Stability Profiling of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (ADPB)

[1]

Executive Summary

(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (ADPB), also known as 3,5-dichloro-L-homophenylalanine , is a non-proteinogenic amino acid derivative.[1] It has emerged as a critical scaffold in drug development, particularly as a carrier molecule for LAT1 (L-type Amino Acid Transporter 1) targeting in radiotheranostics.[1]

Unlike standard amino acids, the physicochemical behavior of ADPB is dominated by the 3,5-dichlorophenyl moiety, which imparts significant lipophilicity and alters the electronic properties of the side chain. This guide provides a technical roadmap for assessing the stability of ADPB, focusing on its susceptibility to racemization, photodehalogenation, and oxidative degradation during formulation and storage.

Physicochemical Identity & Baseline Properties[1][2]

Before designing stability protocols, one must establish the baseline physicochemical profile. ADPB exhibits a "solubility valley" typical of zwitterionic amino acids but exacerbated by the hydrophobic dichlorophenyl ring.

Table 1: Physicochemical Profile of ADPB
PropertyValue / CharacteristicImpact on Stability
CAS Number 1260597-00-9Unique Identifier
Molecular Formula C₁₀H₁₁Cl₂NO₂MW: 248.11 g/mol
Structural Class Halogenated HomophenylalanineSide chain: 3,5-dichloro-phenylethyl
pKa (Predicted)

-COOH: ~2.2

-NH₃⁺: ~9.4
Buffer selection is critical; max stability usually at pH 5–6.[1]
Isoelectric Point (pI) ~5.8Minimum solubility occurs here.[1] Precipitation risk in neutral formulations.
Lipophilicity (LogP) ~0.5 – 1.0 (Estimated)Significantly more hydrophobic than homophenylalanine (LogP ~ -1.2).[1]
Chirality (S)-Enantiomer (L-Configuration)Critical for LAT1 binding; Racemization is a primary quality attribute.[1]

Degradation Mechanisms & Risk Assessment

The stability of ADPB is governed by three primary stress vectors: Chiral inversion , Photolytic cleavage , and Benzylic oxidation .

Racemization (Base-Catalyzed)

The

1
  • Mechanism: Under basic conditions (pH > 10) or high temperatures, the

    
    -proton can be abstracted, forming a planar carbanion intermediate that re-protonates to form the (R)-enantiomer.[1]
    
  • Risk: High.[1] The (R)-enantiomer typically has significantly lower affinity for LAT1, rendering the drug ineffective.

Photodehalogenation (UV-Induced)

Aryl chlorides are generally stable chemically but labile photochemically.[1]

  • Mechanism: Exposure to UV light (specifically UVB/UVC) can induce homolytic cleavage of the C-Cl bond, generating a phenyl radical.[1] This radical abstracts a hydrogen from the solvent, leading to dechlorination (formation of monochloro- or deschloro-homophenylalanine).[1]

  • Risk: Moderate to High.[1] ADPB must be protected from light during synthesis and storage.

Benzylic Oxidation

The C4 position (gamma-carbon relative to carboxyl) is benzylic.[1]

  • Mechanism: While the 3,5-dichloro substitution withdraws electrons from the ring (potentially stabilizing it against electrophilic attack), the benzylic C-H bonds remain susceptible to radical oxidation, especially in the presence of transition metals or peroxides, leading to the formation of benzylic alcohols or ketones.

Visualization: Degradation Pathways

ADPB_DegradationFigure 1: Primary Degradation Pathways of ADPBADPB(S)-ADPB(Active API)Racemate(R)-ADPB(Inactive Enantiomer)ADPB->RacemateBase (pH > 10)Heat (>60°C)DechloroDechlorinatedAnalogsADPB->DechloroUV Light (hν)Radical MechanismOxidizedBenzylicKetones/AlcoholsADPB->OxidizedOxidation (H2O2)Benzylic positionDKPDiketopiperazine(Dimer)ADPB->DKPSolution Aging(Concentration dependent)

Figure 1: Primary degradation pathways including racemization (critical for bioactivity) and photodehalogenation.

Experimental Protocols for Stability Profiling

To validate the stability of ADPB, a Forced Degradation Study (Stress Testing) compliant with ICH Q1A(R2) guidelines is required.

Analytical Method Strategy

Due to the hydrophobicity of the dichlorophenyl group, standard amino acid methods (ion exchange) may fail.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The TFA suppresses ionization of the carboxyl group, improving peak shape.

  • Detection: UV at 210 nm (peptide bond/carboxyl) and 254 nm (phenyl ring).[1]

  • Chiral Separation (Crucial): To detect racemization, use a Crown Ether column (e.g., Daicel Crownpak CR-I(+)) or ligand-exchange column, operating at acidic pH.[1]

Stress Testing Protocol
Stress ConditionProcedureTarget Endpoint
Acid Hydrolysis Dissolve in 0.1 M HCl. Heat at 60°C for 24–48 hours.Assess cleavage of any conjugated linkers (if derivative) or stability of the core.
Base Hydrolysis Dissolve in 0.1 M NaOH. Heat at 40°C for 4–8 hours.[1]Primary Test for Racemization. Monitor Chiral HPLC.
Oxidation Add 3% H₂O₂ at Room Temp for 24 hours.[1]Assess benzylic oxidation. Watch for +16 Da (OH) or +14 Da (=O) mass shifts in LC-MS.
Photostability Expose solid and solution to 1.2 million lux hours (ICH Q1B).[1]Primary Test for Dechlorination. Monitor for loss of -34 Da (Cl -> H).[1]
Thermal (Solid) Heat solid substance at 80°C for 7 days.Assess crystal form stability and dimerization (DKP formation).
Visualization: Stability Workflow

Stability_WorkflowFigure 2: Forced Degradation Workflow for ADPBcluster_StressICH Stress ConditionsStartADPB SampleAcidAcid Stress(0.1M HCl, 60°C)Start->AcidBaseBase Stress(0.1M NaOH, 40°C)Start->BaseOxOxidation(3% H2O2)Start->OxPhotoPhotolysis(UV/Vis)Start->PhotoAnalysisLC-MS & Chiral HPLCAnalysisAcid->AnalysisBase->AnalysisOx->AnalysisPhoto->AnalysisResult1Check Racemization((S) -> (R))Analysis->Result1Result2Check Dechlorination(m/z -34)Analysis->Result2Result3Check Purity(% Recovery)Analysis->Result3

Figure 2: Workflow for validating ADPB stability under ICH stress conditions.

Handling & Storage Recommendations

Based on the physicochemical risks identified:

  • Storage: Store at -20°C in a desiccator. The hydrochloride salt form (if available) is generally more stable than the zwitterion.

  • Light Protection: Use amber vials or foil-wrapped containers strictly. The 3,5-dichloro moiety is a chromophore that can initiate radical chemistry.[1]

  • Formulation: Avoid formulating in basic buffers (pH > 8.0) for extended periods to prevent racemization. If conjugation (e.g., to a chelator) is required, perform reactions at neutral or slightly acidic pH if possible, or minimize exposure time to base.

  • Solubility Management: Do not attempt to dissolve in neutral water (pH 6–7) at high concentrations. Use 0.1 M HCl or an organic co-solvent (DMSO/Methanol) for stock solutions.

References

  • Chemical Identity & LAT1 Targeting

    • In Silico Studies of (S)-2-Amino-4-(3,5-Dichlorophenyl) Butanoic Acid Against LAT1 as a Radiotheranostic Agent of Cancer. (2021).[1] International Journal of Applied Pharmaceutics. Link

  • Homophenylalanine Properties

    • Aqueous solution and solid-state behaviour of L-homophenylalanine. (2024).[1] Royal Society of Chemistry (PCCP). Link

  • Photostability of Chloroanilines

    • Photodegradation of Pesticides on Plant and Soil Surfaces (Mechanisms of dichloroaniline photolysis). ResearchGate. Link

  • Regulatory Guidelines

    • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Link

(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid A Technical Resource for Researchers and Drug Development Professionals

Introduction

(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid is a non-proteinogenic amino acid, a class of molecules that, while not incorporated into proteins, serve as vital building blocks in medicinal chemistry and drug discovery. As a derivative of butanoic acid featuring a dichlorinated phenyl ring, this compound possesses unique structural characteristics that make it a subject of interest for targeted therapeutic applications. Its stereospecific (S)-configuration and the presence of the halogenated aromatic moiety are key features that influence its biological activity and potential as a precursor for novel pharmaceutical agents. This guide provides a detailed overview of its fundamental properties, a proposed synthetic pathway, and its emerging applications, particularly in the field of oncology.

Physicochemical Properties and Identification

The core identity of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid is defined by its specific molecular formula and weight. These fundamental parameters are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

PropertyValueSource
Molecular Formula C₁₀H₁₁Cl₂NO₂[1][2]
Molecular Weight 248.11 g/mol [1][2]
CAS Number 1260597-00-9[1][2]
MDL Number MFCD07372372[1]
Synonym H-HoPhe(3,5-DiCl)-OH[2]

Synthetic Strategy and Characterization

While specific, proprietary synthesis routes for (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid may vary, a logical and common approach for creating such chiral amino acids involves asymmetric synthesis or the resolution of a racemic mixture. A plausible method is the asymmetric alkylation of a chiral glycine enolate equivalent, where the stereochemistry is directed by a chiral auxiliary. This approach ensures the desired (S)-enantiomer is produced with high purity.

Proposed Asymmetric Synthesis Workflow

The following diagram outlines a conceptual workflow for the asymmetric synthesis of the target compound. The causality behind this choice of pathway is rooted in its reliability for establishing the α-stereocenter, a common challenge in amino acid synthesis. The use of a chiral auxiliary, such as one derived from camphor or a pseudoephedrine, provides a robust method for stereochemical control before its cleavage to yield the final amino acid.

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Glycine Protection & Auxiliary Attachment cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Deprotection & Purification A Glycine B Protected Glycine with Chiral Auxiliary A->B Protection (e.g., Boc) + Chiral Auxiliary C Deprotonation (LDA) B->C D Alkylation with 3,5-dichlorophenylethyl bromide C->D E Cleavage of Auxiliary & Boc Group (Acidolysis) D->E F (S)-2-Amino-4-(3,5-dichlorophenyl) butanoic acid E->F G Purification (e.g., Crystallization) F->G

Caption: Conceptual workflow for the asymmetric synthesis of the target amino acid.

Detailed Experimental Protocol (General Methodology)
  • Schiff Base Formation: React glycine with a chiral auxiliary (e.g., (1R,2S)-2-amino-1,2-diphenylethanol) and a benzophenone derivative to form a chiral nickel(II)-complex of a glycine Schiff base. This step establishes the chiral environment.

  • Deprotonation: Treat the complex with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to generate a stereochemically defined enolate. The bulky chiral ligand directs the deprotonation and subsequent alkylation to one face of the molecule.

  • Alkylation: Introduce the electrophile, 1-bromo-2-(3,5-dichlorophenyl)ethane, to the enolate solution. The alkyl group will add to the enolate, forming the carbon skeleton of the target molecule with high diastereoselectivity.

  • Hydrolysis and Cleavage: Hydrolyze the resulting complex under acidic conditions. This step simultaneously cleaves the Schiff base and the chiral auxiliary, liberating the crude amino acid.

  • Purification: Purify the final product, (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid, through techniques such as recrystallization or column chromatography to achieve high chemical and enantiomeric purity.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical methods. Commercial suppliers often provide documentation from techniques like NMR, HPLC, and LC-MS to validate the structure and purity of similar compounds[2].

Applications in Drug Development and Research

Non-proteinogenic amino acids are critical in modern pharmacology. They are used as building blocks for peptide-based drugs to enhance stability against proteases and to fine-tune receptor selectivity[3]. Furthermore, they serve as key intermediates in the synthesis of complex small-molecule drugs[4][5].

Targeting Cancer via Amino Acid Transporters

A significant area of interest for (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid is in the development of targeted cancer therapies. Many cancer cells exhibit upregulated metabolism and overexpress specific nutrient transporters to fuel their rapid growth. The L-type amino acid transporter 1 (LAT1) is one such transporter that is frequently overexpressed in various cancers and is associated with poor prognosis.

A recent in silico study explored the potential of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid as a carrier molecule for a "radiotheranostic" agent targeting LAT1[6]. The concept involves conjugating the amino acid (the "carrier") to a bifunctional chelator, which can then hold a radioisotope. The amino acid component acts as a "homing device," recognized and transported by LAT1, thereby delivering the radioactive payload directly into the cancer cell.

The study found that a conjugate of this amino acid with the chelator NOTA exhibited a strong binding affinity for LAT1, suggesting it could be an effective vehicle for targeted radionuclide delivery[6]. This approach could be used for both therapy (using a particle-emitting isotope) and diagnostics (using a positron- or gamma-emitting isotope).

Radiotheranostic_Targeting cluster_0 Extracellular Space cluster_1 Cancer Cell Agent (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid Chelator (NOTA) Radioisotope Radiotheranostic Agent LAT1 LAT1 Transporter (Overexpressed) Agent->LAT1 Binding & Transport Agent_Internal Internalized Agent LAT1->Agent_Internal Internalization Nucleus Nucleus (DNA Damage) Agent_Internal->Nucleus Radiation Emission

Caption: Targeted delivery of a radiotheranostic agent via the LAT1 transporter.

This targeted strategy represents a significant advantage over traditional chemotherapy, which often lacks specificity and damages healthy cells. By hijacking the cancer cell's own nutrient uptake machinery, such amino acid-based drugs can achieve higher efficacy with potentially lower systemic toxicity.

Conclusion

(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid is more than a simple chemical entity; it is a specialized tool for medicinal chemists and drug development professionals. Its defined stereochemistry and unique substitution pattern provide a foundation for creating targeted therapeutics. The exploration of this molecule as a LAT1-targeting vector for radiotheranostics highlights the innovative potential of using custom-designed amino acids to solve complex challenges in oncology[6]. As research continues, this compound and its derivatives may play an increasingly important role in the next generation of precision medicines.

References

  • (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. AA Blocks. [Link]

  • Holik, H. A., Ibrahim, F., & Kartamihardja, A. (2021). IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER. Semantic Scholar. [Link]

  • Butanoic acid, 4-((2,5-dichlorophenyl)amino)-4-oxo- (9CI). U.S. Environmental Protection Agency. [Link]

  • (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. The Lab Chemicals. [Link]

  • Preparation of (s)-2-aminobutyric acid.
  • Vale, N., et al. (2018). Amino Acids in the Development of Prodrugs. MDPI. [Link]

  • Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. ResearchGate. [Link]

  • Exploring the Role of Amino Acid APIs in Drug Development and Formulation. Neuland Labs. [Link]

  • Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.

Sources

Engineering High-Affinity Protein Interfaces: The Strategic Application of 3,4-Dichlorophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the application of 3,4-dichlorophenylalanine (3,4-DCl-Phe) and related dichlorophenyl-containing unnatural amino acids (UAAs) in protein engineering and drug discovery. Unlike standard hydrophobic residues (Phe, Trp, Leu), 3,4-DCl-Phe offers a unique physicochemical profile combining enhanced lipophilicity, specific steric volume, and the capacity for halogen bonding (σ-hole interactions). This guide details the mechanistic basis for these properties, provides validated protocols for their incorporation via Solid Phase Peptide Synthesis (SPPS) and Genetic Code Expansion (GCE), and analyzes case studies where 3,4-DCl-Phe substitution drove >100-fold improvements in binding affinity.

Physicochemical Rationale: Why Dichlorophenyl?

The introduction of chlorine atoms at the 3- and 4-positions of the phenyl ring creates a synergistic effect that canonical amino acids cannot replicate.

The Sigma-Hole Effect (Halogen Bonding)

Halogen bonding (XB) is a highly directional non-covalent interaction (


) between a halogen atom (Lewis acid) and a nucleophile (Lewis base, e.g., carbonyl oxygen, nitrogen).
  • Mechanism: The electron-withdrawing nature of the phenyl ring, combined with the polarizability of chlorine, creates a region of positive electrostatic potential on the extension of the C-Cl bond, known as the

    
    -hole .
    
  • 3,4-Substitution: The presence of two chlorine atoms enhances the electron deficiency of the ring, potentially strengthening

    
     stacking interactions with electron-rich aromatic residues (e.g., Trp, Tyr) while providing two distinct vectors for halogen bonding.
    
Hydrophobicity and Steric Occlusion
  • Lipophilicity: 3,4-DCl-Phe is significantly more hydrophobic than Phenylalanine. This allows it to drive the burial of hydrophobic surface area, a primary driving force in protein-protein interaction (PPI) stabilization.

  • Shape Complementarity: The 3,4-substitution pattern fills "cryptic" hydrophobic pockets that are often too large for Phe but too small or oddly shaped for Trp.

Synthesis and Incorporation Methodologies

Chemical Incorporation: Solid Phase Peptide Synthesis (SPPS)

For peptide therapeutics (e.g., stapled peptides), 3,4-DCl-Phe is incorporated using standard Fmoc-chemistry.

Protocol: Fmoc-SPPS Incorporation of 3,4-DCl-Phe

  • Reagents: Fmoc-3,4-dichloro-L-phenylalanine (commercially available or synthesized via Erlenmeyer azlactone method).

  • Coupling Conditions:

    • Resin: Rink Amide MBHA (for C-terminal amides).

    • Activator: HATU or DIC/Oxyma are preferred over HBTU to minimize racemization of the bulky residue.

    • Stoichiometry: Use 4 equivalents of AA, 3.9 eq HATU, 8 eq DIEA.

    • Time: Double coupling (2 x 45 min) is recommended due to steric bulk.

  • Cleavage: Standard TFA/TIS/Water (95:2.5:2.5). The aryl-chloride bond is stable under standard acid cleavage conditions.

Biological Incorporation: Genetic Code Expansion (GCE)

To incorporate 3,4-DCl-Phe into full-length proteins (e.g., for phage display or X-ray crystallography), an orthogonal translation system (OTS) is required.

System Components:

  • Host: E. coli (BL21 or specific auxotrophs).

  • tRNA: Orthogonal tRNA (e.g., MjtRNA

    
    ) that recognizes the Amber stop codon (UAG).
    
  • Synthetase (aaRS): An evolved variant of Methanococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS). Variants evolved for p-cyanophenylalanine or p-iodophenylalanine often exhibit polyspecificity toward 3,4-DCl-Phe due to the expanded hydrophobic binding pocket.

GCE_Workflow Plasmid Plasmid: pEVOL-aaRS (Evolved MjTyrRS) Cell E. coli Host (Amber Suppressor) Plasmid->Cell Transformation Media Growth Media + 1mM 3,4-DCl-Phe Media->Cell UAA Uptake Translation Translation at Ribosome UAG = 3,4-DCl-Phe Cell->Translation Expression Induction (IPTG/Arabinose) Protein Modified Protein (e.g., scFv, Enzyme) Translation->Protein Folding

Figure 1: Workflow for the genetic incorporation of 3,4-DCl-Phe using Amber Suppression.

Case Study: High-Affinity Inhibition of RPA70N

Replication Protein A (RPA) is a key regulator of DNA replication and repair. The 70N domain of RPA mediates critical protein-protein interactions. A study utilizing stapled helices demonstrated the critical role of 3,4-DCl-Phe in maximizing inhibitor potency.

The Challenge

Native p53-derived peptides bind RPA70N with modest affinity (


 range). Stapling the peptide (hydrocarbon constraint) improved stability but not necessarily affinity.
The Solution: 3,4-Dichlorophenylalanine Substitution

Researchers scanned the hydrophobic interface of the peptide inhibitor.[1] Replacing a specific Phenylalanine (Phe) with 3,4-DCl-Phe resulted in a dramatic increase in affinity.[2][3]

Table 1: Impact of 3,4-DCl-Phe on RPA70N Binding Affinity

Peptide VariantSequence Modification

(Binding Affinity)
Fold Improvement
Wild Type (p53) Native sequence~ 10 - 20

M
1x (Baseline)
Stapled Only Hydrocarbon staple (

)
~ 5 - 10

M
~2x
Stapled + 3,4-DCl Staple + Phe

3,4-DCl-Phe
0.042

M (42 nM)
>200x
Mechanism of Action

Structural analysis suggested that the 3,4-DCl-Phe residue inserted deeply into a hydrophobic cleft on RPA70N.

  • Volume Filling: The 3,4-dichloro group filled a void volume that the native Phe left empty.

  • Selectivity: The modification improved selectivity for RPA70N over other OB-fold domains (RPA70A/B), likely because the specific geometry of the cleft in 70N perfectly accommodated the dichloro-substitution, whereas other domains sterically clashed.

Case Study: PLK1 Polo-Box Domain Inhibitors

Polo-like Kinase 1 (PLK1) is a target for anticancer therapy.[4] Its Polo-Box Domain (PBD) recognizes phosphothreonine sequences.

  • Strategy: Researchers developed "Fragment Ligated Inhibitory Peptides" (FLIPs).[4]

  • Observation: Incorporation of 3,4-DCl-Phe at the N-terminus of the peptide inhibitor allowed the residue to engage a hydrophobic pocket defined by Tyr481, Tyr421, and Phe482.[1]

  • Result: The 3,4-DCl-Phe analog showed superior potency compared to the monochloro (4-Cl-Phe) or unsubstituted variants, again highlighting the importance of the specific steric and electronic profile of the disubstituted ring.

Technical Validation & Quality Control

When working with 3,4-DCl-Phe, standard QC methods must be adapted due to the halogen atoms.

Mass Spectrometry (Isotope Patterns)

Unlike standard amino acids, peptides containing 3,4-DCl-Phe exhibit a distinct isotopic envelope due to the natural abundance of


 (75%) and 

(25%).
  • Signature: For a single 3,4-DCl-Phe residue (2 chlorines), the mass spectrum will show a characteristic M, M+2, M+4 pattern with relative intensities approximating 9:6:1 .

  • Validation: This unique signature serves as an internal validation tag, confirming the successful incorporation of the UAA over a potential Phe contaminant.

Solubility Considerations

Peptides containing 3,4-DCl-Phe are significantly more hydrophobic.

  • Purification: Use a shallower gradient on RP-HPLC (e.g., 0.5% B/min increase rather than 1%/min) to separate the product from closely eluting hydrophobic impurities.

  • Solvent: Ensure the peptide is dissolved in DMSO or a TFE/Water mix before biological assays; aqueous solubility may be compromised compared to the WT peptide.

References

  • Discovery of a Potent Stapled Helix Peptide That Binds to the 70N Domain of Replication Protein A Source: Journal of Medicinal Chemistry (2014) Significance: Demonstrates >100-fold affinity increase via 3,4-DCl-Phe substitution.[2][3] URL:[Link]

  • Structure-Based Virtual Screening and Biological Evaluation of Peptide Inhibitors for Polo-Box Domain Source: Molecules (2019) Significance: Details the hydrophobic interaction of 3,4-DCl-Phe in the PLK1 PBD pocket. URL:[Link]

  • Halogen Bonding in Biological Systems Source: Journal of Medicinal Chemistry (2013) Significance: foundational review on the geometry and energetics of halogen bonding in protein-ligand interfaces. URL:[Link]

  • Genetic Incorporation of Unnatural Amino Acids: Methods and Protocols Source: Methods in Molecular Biology Significance: General protocols for evolving MjTyrRS for bulky hydrophobic UAAs. URL:[Link]

Sources

Metabolic Stability of Peptides Containing (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural "Warhead" Against Proteolysis

In the landscape of peptide drug discovery, metabolic instability remains the primary bottleneck. Endogenous proteases—specifically chymotrypsin-like serine proteases—rapidly degrade sequences containing aromatic residues (Phenylalanine, Tyrosine, Tryptophan).

(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (referred to herein as 3,5-Cl2-hPhe or ADPB ) represents a high-impact non-standard amino acid (NSAA) designed to overcome this limitation. Structurally, it combines two critical modifications:

  • Homologation: The insertion of a methylene group (

    
    -phenyl substitution) extends the side chain, disrupting the precise alignment required for the protease catalytic triad.
    
  • Halogenation: The 3,5-dichloro substitution on the phenyl ring introduces significant steric bulk and lipophilicity, preventing the residue from fitting into the hydrophobic S1 specificity pocket of metabolic enzymes.

This guide details the mechanistic basis of this stability and provides rigorous, self-validating protocols for quantifying the metabolic profile of peptides incorporating this residue.

Mechanistic Basis of Stability

To engineer stable peptides, one must understand the failure mode of the natural substrate.

The Proteolytic Mismatch

Standard proteolysis by chymotrypsin occurs when an aromatic side chain (e.g., Phe) enters the S1 hydrophobic pocket of the enzyme. This positions the scissile peptide bond exactly adjacent to the catalytic Serine-195 nucleophile.

3,5-Cl2-hPhe disrupts this process via:

  • Steric Occlusion: The chlorine atoms at positions 3 and 5 increase the effective van der Waals radius of the aromatic ring. The S1 pocket, evolved for the flat, unsubstituted phenyl ring of Phenylalanine, cannot accommodate this bulk, significantly increasing

    
     (reducing affinity).
    
  • Trajectory Misalignment: The "homo" backbone (butanoic acid derivative) extends the distance between the

    
    -carbon and the aromatic ring. Even if binding occurs, the scissile bond is shifted away from the catalytic serine, drastically reducing 
    
    
    
    .
Visualization: The Steric Shielding Pathway

StabilityMechanism Figure 1: Mechanistic inhibition of proteolysis by 3,5-Cl2-hPhe. Substrate Peptide with 3,5-Cl2-hPhe BindingEvent S1 Pocket Interaction Substrate->BindingEvent Encounter Protease Serine Protease (e.g., Chymotrypsin) Protease->BindingEvent StericClash Steric Clash (3,5-Dichloro) BindingEvent->StericClash High Bulk Misalignment Scissile Bond Misalignment BindingEvent->Misalignment Homo-spacer Outcome Proteolytic Resistance StericClash->Outcome Inhibits Binding Misalignment->Outcome Prevents Catalysis

Experimental Protocols: Assessing Metabolic Stability

Trustworthy data requires self-validating experimental design. The following protocols are optimized for hydrophobic, halogenated peptides.

Critical Reagent Preparation

Solubility Warning: 3,5-Cl2-hPhe increases peptide lipophilicity (


). Standard aqueous buffers may cause precipitation, leading to false "stability" (where the peptide is simply lost to the container walls).
  • Stock Solution: Dissolve peptide in 100% DMSO to 10 mM.

  • Validation Step: Measure UV absorbance at 280 nm (if Trp/Tyr present) or use HPLC peak area to confirm solubility after dilution into the assay buffer but before adding enzymes.

Assay 1: Microsomal Stability (Liver Clearance)

This assay predicts hepatic clearance, the primary elimination route for lipophilic peptides.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) - 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Stop Solution: Acetonitrile (ACN) with 0.1% Formic Acid + Internal Standard (e.g., Tolbutamide).

Protocol:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm at 37°C for 10 min.

  • Initiation: Add peptide (final conc. 1 µM, <0.1% DMSO). Add NADPH system to start reaction.

    • Control: Run a parallel incubation without NADPH to detect non-CYP mediated hydrolysis (e.g., esterases/amidases).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 20 min, 4°C).

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor the parent ion

    
    .
    

Data Analysis: Plot


 vs. time. The slope 

is the elimination rate constant.


Assay 2: Plasma Stability (Proteolytic Resistance)

This assay specifically tests resistance to circulating proteases/peptidases.

Protocol:

  • Matrix: Thaw fresh pooled plasma (heparin or EDTA) on ice. Centrifuge to remove cryoprecipitates.

  • Incubation: Spike peptide to 5 µM in 100% plasma (to mimic in vivo protein binding conditions). Incubate at 37°C.

  • Sampling:

    
     hours.
    
    • Note: 3,5-Cl2-hPhe peptides often exhibit

      
       hours.[1] Extended timepoints (48h) may be necessary.
      
  • Extraction: Protein precipitation with 3:1 ACN:Plasma.

  • Control: Include a known unstable peptide (e.g., Propantheline or a standard GLP-1 analog) to validate enzymatic activity of the plasma.

Quantitative Data Summary

The table below illustrates the expected stability enhancement when substituting Phenylalanine (Phe) with 3,5-Cl2-hPhe in a model peptide sequence.

ParameterNative Peptide (Phe)Modified Peptide (3,5-Cl2-hPhe)Impact
Plasma

(Human)
~0.5 - 2 Hours> 24 HoursHigh (Protease Resistance)
Microsomal

High (>50 µL/min/mg)Low (<10 µL/min/mg)High (Metabolic Shielding)
LogD (pH 7.4) ~0.5~2.5Increased Lipophilicity
Protease Susceptibility Cleaved by ChymotrypsinResistant to ChymotrypsinMechanism Validated

Workflow Visualization

The following diagram outlines the decision tree for evaluating peptides containing this residue.

Workflow Figure 2: Screening workflow for 3,5-Cl2-hPhe peptides. Start Synthesize Peptide (3,5-Cl2-hPhe) Solubility Solubility Check (PBS pH 7.4) Start->Solubility Solubility->Start Precipitates (Add Solubilizer) AssayPlasma Plasma Stability (37°C, 24h) Solubility->AssayPlasma Soluble AssayMicro Microsomal Stability (S9/Microsomes) AssayPlasma->AssayMicro Stable Decision Half-life > 4h? AssayMicro->Decision Success Proceed to PK Study (Rat) Decision->Success Yes Failure Redesign: Add PEG/Lipid Decision->Failure No (High Clearance)

References

  • Holik, H. A., et al. (2021).[2] In Silico Studies of (S)-2-Amino-4-(3,5-Dichlorophenyl) Butanoic Acid Against LAT1 as a Radiotheranostic Agent of Cancer. International Journal of Applied Pharmaceutics. Link

  • Bacher, G., et al. (2020).[3] Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. Link

  • Ma, B., et al. (2024).[4] Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Link

  • WuXi AppTec DMPK. (2025).[5] In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. Link

  • Hu, Q., et al. (2019). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Journal of Controlled Release. Link

Sources

Methodological & Application

Application Note: Protocol for Solid-Phase Peptide Synthesis Incorporating (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the solid-phase synthesis (SPPS) of peptides containing (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (CAS: 1260597-00-9). Often referred to as 3,5-dichloro-L-homophenylalanine (3,5-Cl2-Hph) , this non-canonical amino acid introduces significant hydrophobicity and steric bulk to the peptide backbone.

While the "homo" elongation provides rotational flexibility, the 3,5-dichlorophenyl moiety creates a highly lipophilic domain prone to aggregation on-resin. This guide addresses these challenges using a DIC/Oxyma Pure activation strategy to maximize coupling efficiency while minimizing racemization, superior to standard HBTU/DIPEA protocols for this specific substrate.

Chemical Profile & Material Specifications[1][2][3]

PropertySpecification
Chemical Name (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid
Common Abbreviation 3,5-Cl2-Hph
CAS Number 1260597-00-9
Molecular Weight 248.11 g/mol
Formula C₁₀H₁₁Cl₂NO₂
Side Chain Characteristics Hydrophobic, Sterically Bulky, Electron-withdrawing (Aryl Chlorides)
Solubility Moderate in DMF; High in NMP/DMSO
Recommended Protection Fmoc (N-terminus)

Pre-Synthesis Strategic Considerations

Resin Selection[1][2][5][6][7]
  • C-Terminal Incorporation: If 3,5-Cl2-Hph is the C-terminal residue, use 2-Chlorotrityl Chloride (2-CTC) Resin . The bulky side chain can make esterification to Wang resin difficult and prone to racemization. 2-CTC allows mild, racemization-free loading via nucleophilic displacement.

  • Internal Incorporation: For internal positions, standard Rink Amide (for amides) or Wang (for acids) resins are compatible. Use low-loading resins (0.3 – 0.5 mmol/g) to reduce pseudo-dilution effects and aggregation.

Solvent Engineering

The dichlorophenyl group increases the aggregation potential of the growing peptide chain.

  • Primary Solvent: DMF (N,N-Dimethylformamide).

  • Co-Solvent: If the sequence contains multiple hydrophobic residues, use a solvent mixture of DMF/NMP (80:20) or add 1% Triton X-100 to disrupt hydrophobic clustering during coupling.

Activation Strategy: DIC/Oxyma vs. HATU
  • Standard: HATU/DIPEA is powerful but carries a risk of enantiomerization (racemization) for phenyl-substituted analogs if base excess is high.

  • Recommended: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) . This combination offers coupling rates comparable to HATU but with a significantly lower racemization profile and no risk of capping the N-terminus via guanidinylation (a side reaction of uronium salts like HBTU).

Experimental Protocol (Fmoc-SPPS)

Phase A: Resin Preparation & Swelling[1]
  • Weigh appropriate resin (e.g., 0.1 mmol scale).[1]

  • Swell in DCM (Dichloromethane) for 20 minutes.

  • Wash 3x with DMF .[2][3]

Phase B: Fmoc Deprotection
  • Reagent: 20% Piperidine in DMF (v/v). Optionally add 0.1M Oxyma Pure to the deprotection cocktail to suppress aspartimide formation if Asp residues are present.

  • Add 20% Piperidine/DMF (5 mL/g resin).

  • Agitate for 3 minutes . Drain.

  • Add fresh 20% Piperidine/DMF.

  • Agitate for 12 minutes . Drain.

  • Wash: 3x DMF, 1x DCM, 3x DMF.

    • QC Check: Perform UV monitoring of the fulvene-piperidine adduct if using an automated synthesizer.

Phase C: Coupling of Fmoc-3,5-Cl2-Hph
  • Stoichiometry: 4 eq Amino Acid : 4 eq Oxyma Pure : 4 eq DIC.

  • Concentration: 0.2 M in DMF.

Step-by-Step:

  • Dissolution: Dissolve 4 equivalents of Fmoc-(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid and 4 equivalents of Oxyma Pure in minimal DMF.

    • Note: Ensure complete dissolution. If cloudy, add small aliquots of NMP.

  • Activation: Add 4 equivalents of DIC .

  • Pre-activation: Let the mixture stand for 2 minutes (color may change to yellow/orange).

  • Reaction: Transfer the activated solution to the resin-bound free amine.

  • Incubation: Agitate for 60–90 minutes at room temperature.

    • Optimization: For difficult sequences, heat to 50°C (microwave or conventional) for 20 minutes. The aryl chlorides are stable at this temperature.

  • Wash: Drain and wash 4x with DMF.

Phase D: Monitoring & Capping
  • Kaiser Test: Perform a qualitative Kaiser test.

    • Colorless/Yellow beads: Complete coupling. Proceed.

    • Blue beads: Incomplete coupling. Re-couple using HATU/HOAt/DIPEA (3 eq) for 45 minutes.

  • Capping (Optional but Recommended): Treat with Acetic Anhydride/DIPEA/DMF (10:5:85) for 5 minutes to permanently cap any unreacted amines.

Phase E: Cleavage & Isolation

The aryl chloride moiety is stable to standard acidic cleavage.

  • Wash resin 3x DCM, 3x Methanol, 3x DCM (to shrink and dry).

  • Cocktail Preparation:

    • 92.5% TFA (Trifluoroacetic acid)

    • 2.5% TIS (Triisopropylsilane) – Essential scavenger for carbocations.

    • 2.5% H₂O [3]

    • 2.5% DODT (3,6-Dioxa-1,8-octanedithiol) – Only if Cys/Met are present; otherwise replace with H₂O.

  • Reaction: Add cocktail to resin. Agitate for 2.5 – 3 hours .

  • Precipitation: Filter filtrate into cold Diethyl Ether (-20°C). Centrifuge to pellet the peptide.[4]

  • Workup: Wash pellet 2x with cold ether. Dissolve in 50% Acetonitrile/H₂O and lyophilize.

Quality Control & Analysis

HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge).

  • Mobile Phase:

    • A: 0.1% TFA in Water.

    • B: 0.1% TFA in Acetonitrile.

  • Gradient: The 3,5-dichlorophenyl group is significantly hydrophobic. Expect the peptide to elute later than the non-halogenated parent sequence. Extend the gradient to 95% B.

Mass Spectrometry (ESI-MS)
  • Isotope Pattern: The presence of two chlorine atoms provides a distinct isotopic signature.

    • Look for the M+2 (approx 66% height of M) and M+4 (approx 11% height of M) peaks due to the ³⁵Cl/³⁷Cl natural abundance (approx 3:1). This is a definitive confirmation of successful incorporation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling (Blue Kaiser) Steric hindrance of the "homo" side chain.Double Couple: Use DIC/Oxyma first, then HATU/DIPEA. Heat: 50°C MW coupling.
Aggregation (Broad HPLC peaks) Hydrophobic clustering of dichlorophenyl groups.Use ChemMatrix resin (PEG-based). Switch solvent to NMP . Use Magic Mixture (DCM/DMF/NMP 1:1:1).
Racemization Over-activation or high base concentration.Switch from HATU/DIPEA to DIC/Oxyma . Reduce coupling temp to 25°C.
Low Solubility of AA High lipophilicity of the AA.Dissolve AA in DMSO/DMF (1:4) mix before activation.

Workflow Visualization

SPPS Cycle for 3,5-Cl2-Hph

SPPS_Protocol Start Resin-Bound Peptide (Free Amine) Activate Activation (AA + DIC + Oxyma) 2 min Pre-activation Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF x3) Deprotect->Wash1 Wash1->Activate Coupling Coupling Reaction (60-90 min, RT) Activate->Coupling Check Kaiser Test Coupling->Check Recouple Double Coupling (HATU/DIPEA) Check->Recouple Positive (Blue) NextCycle Proceed to Next Cycle Check->NextCycle Negative (Colorless) Cap Capping (Ac2O) Recouple->Cap Cap->NextCycle

Caption: Optimized SPPS cycle for hindered amino acids, featuring a decision node for incomplete coupling.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Vertex AI Search. (2025). Chemical properties and CAS verification for (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid.

Sources

High-Purity Fmoc-Protection of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide | Doc ID: AN-2025-DCP

Executive Summary

This guide details the synthetic protocols for the


-Fmoc protection of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid  (also known as 3,5-dichloro-L-homophenylalanine). This non-standard amino acid is a critical building block in peptide drug discovery, particularly for enhancing hydrophobic interactions within receptor binding pockets and increasing proteolytic stability.

Due to the significant lipophilicity introduced by the 3,5-dichlorophenyl moiety, standard aqueous-based protection protocols often fail due to poor solubility. This guide presents two validated methodologies:

  • Method A (The Standard): A modified Schotten-Baumann protocol using Fmoc-OSu with enhanced organic co-solvent ratios for high-purity applications.

  • Method B (The Alternative): An anhydrous silylation protocol using TMS-Cl/Fmoc-Cl for strictly hydrophobic conditions or scale-up scenarios.

Strategic Considerations & Decision Matrix

The Challenge of Lipophilicity

Unlike standard phenylalanine, the target molecule possesses an extended carbon backbone and two chlorine substituents, significantly increasing its


 (partition coefficient). In standard water/acetone mixtures, the zwitterionic amino acid may fail to dissolve, leading to incomplete conversion or heterogeneous reaction mixtures that promote side reactions.
Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

For high-value non-standard amino acids, Fmoc-OSu is the recommended reagent despite its higher cost.

FeatureFmoc-OSu (Recommended)Fmoc-Cl (Alternative)
Reactivity Moderate; highly selective for amines.High; can react with carboxylates (mixed anhydrides).
Side Products N-hydroxysuccinimide (water soluble).Dipeptides (common), Fmoc-oligomers.
Racemization Negligible risk under controlled pH.Risk of racemization via oxazolone formation if over-activated.
Stability Hydrolytically stable during addition.Rapid hydrolysis; requires strict anhydrous handling.

Protocol A: Modified Schotten-Baumann (Fmoc-OSu)

Best for: High purity (>98%), research-scale (<10g), and preventing racemization.

Materials
  • Substrate: (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (1.0 eq)

  • Reagent: Fmoc-OSu (0.98 – 1.05 eq)

  • Base:

    
     (2.0 eq) or 
    
    
    
    (2.5 eq)
  • Solvent System: 1,4-Dioxane : Water (2:1 ratio recommended due to hydrophobicity)

Step-by-Step Procedure
  • Solubilization (Critical Step):

    • In a round-bottom flask, suspend the amino acid (10 mmol) in Water (15 mL) .

    • Add

      
       (20 mmol) . Stir until the solution becomes clear.
      
    • Self-Validation Check: If the solution remains cloudy, the amino acid is not fully deprotonated or is too lipophilic. Add 1,4-Dioxane (15 mL) immediately to aid solubility. The mixture must be homogeneous before proceeding.

  • Reagent Addition:

    • Cool the reaction mixture to 0–5 °C (ice bath).

    • Dissolve Fmoc-OSu (10.5 mmol) in 1,4-Dioxane (15 mL) .

    • Add the Fmoc-OSu solution dropwise over 30 minutes.

    • Scientific Logic: Slow addition at low temperature prevents the "dumping" of lipophilic reagent which can cause oiling out and localized high concentrations.

  • Reaction & Monitoring:

    • Allow the mixture to warm to room temperature (RT) naturally. Stir for 4–16 hours.

    • TLC Monitoring: Use EtOAc/Hexane (1:1) with UV detection.[1] The starting amino acid will stay at the baseline (ninhydrin positive); the product will move (UV active).

    • pH Check: Ensure pH remains between 8.5–9.5. If it drops below 8, add small aliquots of 10%

      
      .
      
  • Workup:

    • Dilute with Water (50 mL) .

    • Wash 1: Extract the alkaline solution with Diethyl Ether (2 x 30 mL) .

    • Why? This removes unreacted Fmoc-OSu and non-acidic byproducts (Fmoc-dimer). The product remains in the aqueous phase as the salt.

    • Acidification: Cool the aqueous layer to 0 °C. Slowly acidify to pH 2–3 using 1N HCl or 10% citric acid.

    • Observation: The product should precipitate as a white solid or thick oil.

  • Extraction & Isolation:

    • Extract the acidic aqueous layer with Ethyl Acetate (3 x 50 mL) .

    • Combine organic layers and wash with Brine (1 x 50 mL) .

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      

Protocol B: Anhydrous Silylation (TMS-Cl / Fmoc-Cl)

Best for: Extremely hydrophobic substrates, scale-up (>50g), or when aqueous solubility is impossible.

Materials
  • Substrate: (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (1.0 eq)

  • Silylating Agent: TMS-Cl (Trimethylsilyl chloride) (2.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.5 eq)

  • Reagent: Fmoc-Cl (1.0 eq)[2]

  • Solvent: Dichloromethane (DCM, anhydrous)[3]

Step-by-Step Procedure
  • Transient Protection (Silylation):

    • Suspend the amino acid in dry DCM under nitrogen atmosphere.

    • Add TMS-Cl followed by DIPEA .

    • Reflux gently for 1–2 hours.

    • Mechanism:[4][5] This forms the

      
      -bis(trimethylsilyl) derivative, which is soluble in organic solvents and highly reactive toward acylation.
      
  • Fmoc Protection:

    • Cool the mixture to 0 °C .

    • Add Fmoc-Cl (dissolved in minimal DCM) dropwise.

    • Stir at 0 °C for 1 hour, then RT for 2 hours.

  • Hydrolysis & Workup:

    • Concentrate the DCM to half volume (optional).

    • Pour the mixture into cold dilute HCl (pH 2) .

    • Why? This cleaves the TMS ester and TMS amine, leaving the Fmoc group intact (Fmoc is stable to acid) and precipitating the product.

    • Extract with Ethyl Acetate , wash with brine, dry, and concentrate.

Visualization: Workflow Logic

FmocProtection Start Start: (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck MethodA Method A: Fmoc-OSu / Schotten-Baumann SolubilityCheck->MethodA Soluble/Slightly Cloudy MethodB Method B: Anhydrous / TMS-Cl SolubilityCheck->MethodB Insoluble/Hydrophobic SolventAdj Add Dioxane (2:1 Ratio) MethodA->SolventAdj ReactA React at 0°C -> RT Maintain pH 8.5-9.5 SolventAdj->ReactA WashEther Wash Aqueous Phase with Ether (Removes excess Fmoc-OSu) ReactA->WashEther Acidify Acidify to pH 2-3 (Precipitates Product) WashEther->Acidify Extract Extract into EtOAc Acidify->Extract Silylate Reflux with TMS-Cl / DIPEA (Forms soluble silyl-ester) MethodB->Silylate ReactB Add Fmoc-Cl at 0°C Silylate->ReactB Hydrolysis Acid Hydrolysis (Cleaves TMS) ReactB->Hydrolysis Hydrolysis->Extract Final Final Product: Fmoc-(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid Extract->Final

Caption: Decision logic for selecting between Aqueous (Fmoc-OSu) and Anhydrous (TMS-Cl) protocols based on substrate solubility.

Quality Control & Troubleshooting

Analytical Validation
  • HPLC: C18 Column. Gradient: 5% to 95% Acetonitrile in Water (0.1% TFA).

    • Expectation: The Fmoc-product will elute significantly later than the free amino acid due to the Fmoc group and the dichlorophenyl side chain.

  • NMR (

    
    H, 400 MHz, DMSO-d6): 
    
    • Look for Fmoc characteristic signals: Doublet at ~7.9 ppm (2H), Multiplets at 7.3–7.7 ppm (6H).

    • Check the

      
      -proton signal shift to confirm N-protection.
      
  • Mass Spectrometry (ESI):

    • Target Mass:

      
       or 
      
      
      
      .
    • Verify isotopic pattern for two chlorine atoms (distinctive M, M+2, M+4 pattern).

Common Issues & Fixes
SymptomCauseSolution
Oiling Out Product is too lipophilic for the solvent mix.Increase Dioxane content during reaction; use EtOAc for extraction immediately after acidification.
Low Yield Hydrolysis of Fmoc-Cl/OSu before reaction.Ensure reagents are dry; keep temperature at 0°C during addition.
Dipeptide Impurity Mixed anhydride formation (Method B) or excess AA (Method A).Method A: Add reagent slowly. Method B: Ensure strict temp control (0°C).
Racemization Base too strong or reaction time too long.Avoid NaOH; use

. Do not exceed 16h reaction time.

References

  • Bolli, M. H., et al. (2012). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. Patent CZ2012872A3.
  • Kondratov, I. S., et al. (2016). Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • NBInno. (n.d.). Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. Retrieved from [Link]

Sources

Application Notes & Protocols: Incorporating (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Halogenated Amino Acids in Peptidomimetic Design

Peptidomimetics, molecules designed to mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery.[1][2] They offer a path to overcoming the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[2][3] A key strategy in peptidomimetic design is the incorporation of non-canonical amino acids (ncAAs), which can enforce specific conformations, enhance binding affinity, and introduce novel chemical functionalities.[2][4]

This guide focuses on the incorporation of a specific ncAA, (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. This molecule, a homolog of phenylalanine, is of particular interest due to its dichlorinated phenyl ring. Halogenation can significantly alter the physicochemical properties of an amino acid side chain, influencing hydrophobic and aromatic-aromatic interactions that are often critical for target binding.[5] The steric bulk and electron-withdrawing nature of the chlorine atoms can restrict side-chain rotation, inducing conformational rigidity within the peptide backbone and potentially leading to enhanced target affinity and selectivity.[6][7] Furthermore, the C-Cl bonds are metabolically robust, which can protect the peptidomimetic from enzymatic degradation.

These application notes provide a comprehensive framework for the successful incorporation of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid into peptide sequences using modern synthetic techniques, primarily focusing on Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS).

Properties of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic Acid

A thorough understanding of the building block's properties is essential for designing effective synthesis protocols.

PropertyValueSource
Chemical Name (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid[8]
CAS Number 1260597-00-9[8]
Molecular Formula C₁₀H₁₁Cl₂NO₂[8]
Molecular Weight 248.11 g/mol [8]
Appearance White to off-white powder or crystals[9]
Stereochemistry (S)-configuration[8]

For synthetic applications, the amine must be protected, typically with an Fmoc group for SPPS. The Fmoc-protected version, Fmoc-(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid, is the reagent used in the protocols described below.

Core Methodology: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by Bruce Merrifield, is the standard method for chemically synthesizing peptides.[10][11] The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.[11][12] This allows for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing.[11]

The Fmoc protecting group strategy is preferred for its mild deprotection conditions (typically using a secondary amine like piperidine), which are compatible with a wide range of acid-labile side-chain protecting groups and linkers.[13][14]

Workflow for SPPS Incorporation

The following diagram illustrates the cyclical nature of Fmoc-based SPPS for incorporating our target ncAA.

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation Activate ncAA: Fmoc-(S)-Dcp-OH + Coupling Reagent Activation->Coupling Add to Resin Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Final Final Cleavage & Deprotection (TFA Cocktail) Wash2->Final After last AA Cycle->Deprotection n-1 cycles Purify Purification (RP-HPLC) Final->Purify

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols and Experimental Choices

Protocol 4.1: Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the final peptide (e.g., acid or amide).[11]

  • For C-terminal amides: Rink Amide or Sieber amide resins are recommended.

  • For C-terminal acids: Wang or 2-Chlorotrityl chloride resins are standard choices. 2-Chlorotrityl resin is particularly advantageous as it allows for cleavage of the protected peptide, preserving acid-labile side-chain protecting groups if needed.[13]

Procedure:

  • Place the desired amount of resin (e.g., 100-200 mg for a 0.1 mmol scale synthesis) into a suitable reaction vessel (e.g., a fritted glass vessel or a specialized SPPS vessel).

  • Swell the resin in N,N-Dimethylformamide (DMF) for at least 30-60 minutes at room temperature.

  • After swelling, drain the DMF.

Protocol 4.2: Fmoc-Deprotection

This step removes the temporary Fmoc group from the N-terminus of the growing peptide chain, preparing it for the next coupling reaction.

Procedure:

  • Add a solution of 20% piperidine in DMF to the resin.[14]

  • Agitate the resin mixture for 3 minutes. Drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 7-10 minutes to ensure complete deprotection.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.

Protocol 4.3: Activation and Coupling of Fmoc-(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic Acid

This is the most critical step. The carboxylic acid of the incoming Fmoc-ncAA must be activated to form a reactive species that will readily form a peptide bond with the free amine on the resin-bound peptide. The dichlorophenyl side chain introduces steric hindrance, necessitating a highly efficient coupling reagent.

Choosing the Right Coupling Reagent: Standard carbodiimide reagents like DCC or DIC can be sluggish for sterically hindered amino acids. Uronium/aminium or phosphonium salt-based reagents are highly recommended.[15]

ReagentClassRationale & Considerations
HBTU / TBTU Aminium SaltHighly popular and efficient reagents. They activate the carboxyl group via formation of an OBt ester.[16] A potential side reaction is guanidinylation of the N-terminal amine if excess reagent is used.
HATU Aminium SaltGenerally more reactive than HBTU due to the 7-aza-hydroxybenzotriazole (HOAt) core, which provides anchimeric assistance during coupling.[16] This makes it the reagent of choice for difficult or sterically hindered couplings, such as with this ncAA.[17][18]
PyBOP Phosphonium SaltA non-toxic alternative to the original BOP reagent. It is very effective but can be more expensive.[18]
COMU Aminium SaltA modern reagent with reactivity comparable to HATU but with improved safety and solubility profiles, as it is based on OxymaPure instead of the potentially explosive HOBt/HOAt.[18]

Expert Recommendation: For incorporating Fmoc-(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid, HATU is the preferred coupling reagent due to its high reactivity, which effectively overcomes the steric bulk of the side chain and minimizes racemization.[16][17]

Mechanism of Carboxylic Acid Activation by HATU

HATU_Activation cluster_reactants Reactants cluster_intermediate Activation cluster_products Coupling FmocAA Fmoc-ncAA-COOH ActiveEster OAt-Active Ester (Highly Reactive) FmocAA->ActiveEster In situ activation HATU HATU HATU->ActiveEster In situ activation Base Base (e.g., DIPEA) Base->ActiveEster In situ activation NewPeptideBond Fmoc-ncAA-CO-NH-Peptide-Resin ActiveEster->NewPeptideBond Nucleophilic attack PeptideResin H₂N-Peptide-Resin PeptideResin->NewPeptideBond Nucleophilic attack

Caption: Activation of the ncAA's carboxyl group by HATU to form a reactive OAt-ester.

Procedure (Coupling):

  • In a separate vial, dissolve Fmoc-(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and an additive like HOAt (3-5 equivalents, although already present in HATU's structure) in DMF.

  • Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture. Allow the pre-activation to proceed for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-4 hours. The extended coupling time is recommended to ensure maximum efficiency for this sterically demanding residue.

  • To confirm the completion of the coupling, a qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete reaction.

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 4.4: Final Cleavage and Side-Chain Deprotection

Once the peptide sequence is fully assembled, it must be cleaved from the resin support, and all side-chain protecting groups must be removed. This is typically achieved with a strong acid, most commonly Trifluoroacetic Acid (TFA).[19]

Causality Behind Cleavage Cocktails: During cleavage, reactive cationic species (e.g., tert-butyl cations from protecting groups) are generated.[19] These can irreversibly modify sensitive amino acid residues like Tryptophan, Methionine, or Cysteine. To prevent this, "scavengers" are added to the TFA to trap these reactive species.

Recommended Cleavage Cocktail: A standard and robust cocktail for most peptides, including those containing the dichlorophenyl moiety, is Reagent K or a similar mixture.

ComponentTypical % (v/v)Purpose
TFA 82.5 - 95%Primary cleavage and deprotection agent
Water 5%Scavenger, proton source
Thioanisole 5%Scavenger, particularly for protecting Trp
1,2-Ethanedithiol (EDT) 2.5%Scavenger, particularly for protecting Cys
Triisopropylsilane (TIS) 1-2.5%Potent scavenger for trityl and other carbocations

Procedure:

  • Wash the final peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail (e.g., TFA/Water/TIS, 95:2.5:2.5) and cool it on an ice bath.

  • Add the cold cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours. The dichlorophenyl group is stable to these conditions.

  • Filter the resin to collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold (0 °C) diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold ether 2-3 times to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

Protocol 4.5: Purification and Characterization

The crude peptide must be purified and its identity confirmed.

  • Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Column: C18 stationary phase

    • Method: Run a linear gradient of Mobile Phase B into Mobile Phase A to elute the peptide. The increased hydrophobicity from the dichlorophenyl group will likely result in a longer retention time compared to a similar peptide with a natural phenylalanine.

  • Characterization:

    • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the final peptidomimetic, verifying the successful incorporation of the ncAA.

    • Analytical RP-HPLC: To assess the purity of the final product.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Ninhydrin Test)- Insufficient coupling time for the sterically hindered ncAA.- Inefficient activation reagent.- Premature aggregation of the peptide chain.- Increase coupling time to 4-6 hours.- Ensure use of a high-efficiency reagent like HATU or COMU.- Perform a second "double coupling" step with fresh reagents.- Consider using a solvent mixture like DMF/NMP to disrupt aggregation.
Low Yield After Cleavage - Incomplete cleavage from the resin.- Peptide precipitation during cleavage.- Extend cleavage time to 4 hours.- Ensure a sufficient volume of TFA cocktail is used to fully swell the resin.[20]- If the peptide is very hydrophobic, it may be less soluble in ether. Try precipitating in a different solvent or using a larger volume of ether.
Unexpected Peaks in HPLC/MS - Deletion sequences from incomplete coupling.- Side reactions from scavenger-sensitive residues.- Racemization during activation.- Optimize coupling protocol (see above).- Ensure the correct scavenger cocktail is used for the amino acids in your sequence.- Use HATU and minimize pre-activation time to reduce the risk of epimerization.[16]

Conclusion

The incorporation of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid into peptidomimetics is a powerful strategy for enhancing molecular properties relevant to drug discovery. While its steric bulk presents a synthetic challenge, this can be overcome by employing optimized SPPS protocols. The use of highly reactive coupling reagents like HATU, coupled with extended reaction times and careful monitoring, ensures efficient incorporation. The resulting halogenated peptidomimetics offer promising avenues for developing next-generation therapeutics with improved stability, conformational control, and target affinity.

References

  • An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. (n.d.). PLOS ONE.
  • Coupling Reagents - AAPPTEC. (n.d.). AAPPTEC.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Acme Synthetic Chemicals.
  • Peptide synthesis. (n.d.). Wikipedia.
  • The Uronium/Guanidinium Peptide Coupling Reagents. (2002).
  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. (2026). Journal of the American Chemical Society.
  • Peptide Coupling Reagents Guide. (n.d.). MilliporeSigma.
  • Introduction to Peptide Synthesis. (n.d.).
  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000). Journal of Organic Chemistry.
  • Unnatural Amino Acids. (n.d.). CPC Scientific.
  • Peptidomimetics : A New Era in Drug Discovery. (2025). Journal of Pharmaceutical Research.
  • (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. (n.d.). AA Blocks.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Anaspec.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.).
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023).
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Novabiochem.
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
  • Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (n.d.). Methods in Molecular Biology.
  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Form
  • (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride. (n.d.). Sigma-Aldrich.
  • Fmoc-Amino Acids for Peptide Synthesis. (n.d.). AAPPTec.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine.
  • DESIGNING PEPTIDOMIMETICS. (n.d.). UPCommons.
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep Inc..

Sources

coupling conditions for sterically hindered dichlorophenyl amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 2,6-dichlorophenylalanine (Phe(2,6-Cl₂)) and similarly hindered halogenated amino acids into peptide sequences presents a "perfect storm" of synthetic challenges. The ortho-chloro substituents create a massive steric wall that blocks nucleophilic attack at the carbonyl carbon, while their electron-withdrawing nature alters the reactivity of both the amine and carboxylic acid moieties.

Standard coupling reagents (HBTU, EDC) often fail, resulting in deletion sequences or extensive racemization. This guide details three field-proven protocols to overcome these barriers, prioritizing the In-Situ Acid Fluoride (TFFH) method as the "heavy artillery" for this specific class of amino acids.

The Mechanistic Challenge

To select the right protocol, one must understand the failure mode of standard conditions.

  • The Steric Wall (The A-Value Problem): The Van der Waals radius of a chlorine atom (1.75 Å) is significantly larger than hydrogen (1.20 Å). In a 2,6-disubstitution pattern, these atoms lock the phenyl ring perpendicular to the peptide backbone, physically shielding the activated carbonyl.

  • Electronic Deactivation:

    • As the Acyl Donor (COOH): The electron-withdrawing effect makes the carbonyl carbon more electrophilic (good), but the steric bulk prevents the bulky active ester (e.g., -OBt or -OAt) from forming or reacting efficiently.

    • As the Nucleophile (NH₂): The inductive effect pulls electron density away from the alpha-amine, lowering its pKa and making it a sluggish nucleophile.

Visualizing the Steric Blockade

StericChallenge Phe26 2,6-Dichlorophenylalanine (Activated Ester) Clash STERIC CLASH (Ortho-Cl atoms block path) Phe26->Clash Shields Carbonyl Nucleophile Incoming Amine (N-Terminus) Nucleophile->Clash Attempts Attack Product Peptide Bond (Formation Blocked) Clash->Product Reaction Fails/Slows

Figure 1: The 2,6-dichloro substitution creates a "steric gate" that repels the incoming amine, requiring highly reactive, small leaving groups (like Fluoride) to bypass.

Protocol A: The "Silver Bullet" – In-Situ Acid Fluoride (TFFH)

Best For: Coupling Phe(2,6-Cl₂)-OH (Carboxyl component) to a growing chain.

Rationale: When steric hindrance is extreme, the size of the leaving group matters. Standard leaving groups (OBt from HBTU, OAt from HATU) are bulky and exacerbate the crowding. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the carboxylic acid into an Acid Fluoride (-COF) .[1] The fluoride atom is small (simulating a proton's size) and highly electron-withdrawing, maintaining high reactivity without adding steric bulk.

Reagents:
  • Coupling Reagent: TFFH (1.1 equiv relative to AA)

  • Base: DIEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: DCM (Dichloromethane) or DMF (if solubility is an issue).[2] Note: DCM is often superior for acid fluoride generation.

Step-by-Step Protocol:
  • Activation (Pre-activation is Crucial):

    • Dissolve the Fmoc-Phe(2,6-Cl₂)-OH (4.0 equiv relative to resin) in a minimal amount of dry DCM/DMF (1:1).

    • Add TFFH (4.0 equiv).

    • Add DIEA (8.0 equiv).

    • Crucial Step: Stir for 15–20 minutes under Nitrogen/Argon. This allows the conversion of the acid to the acid fluoride.[1] You are not just activating; you are performing a chemical transformation before coupling.

  • Coupling:

    • Add the pre-activated mixture to the resin-bound free amine.

    • Agitate for 2 hours at room temperature.

    • Optimization: For extremely difficult sequences, double couple (repeat step 1 & 2).

  • Monitoring:

    • Standard Kaiser tests may give false negatives due to steric bulk. Use the Chloranil Test or micro-cleavage followed by HPLC/MS to verify coupling.

Protocol B: The "Gold Standard" – HATU/HOAt

Best For: Coupling to the amine of Phe(2,6-Cl₂) (i.e., Phe(2,6-Cl₂) is on the resin).

Rationale: When the hindered amino acid is the nucleophile (on the resin), the problem is the low reactivity of the amine. You need the most powerful activation possible for the incoming amino acid. HATU generates the -OAt ester. The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" (anchimeric assistance) that accelerates the coupling rate by ~100x compared to HBTU.

Reagents:
  • Coupling Reagent: HATU (0.95 equiv relative to Acid)

  • Additive: HOAt (0.5 M solution, optional but recommended)

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine) or DIEA.

    • Note: Collidine is preferred to minimize racemization of the incoming histidine or cysteine, if applicable.[3]

Step-by-Step Protocol:
  • Dissolution:

    • Dissolve the incoming Amino Acid (5.0 equiv) and HATU (4.9 equiv) in DMF/NMP (1:1). NMP is preferred for its ability to break up aggregation.

  • Base Addition:

    • Add Collidine (10 equiv).

    • Do not pre-activate for more than 1-2 minutes. Long pre-activation with uronium salts (HATU) can lead to guanidinylation of the amine (capping the sequence).

  • Coupling:

    • Add immediately to the resin containing H-Phe(2,6-Cl₂)-Peptide.

    • Microwave Assistance (Recommended):

      • 75°C for 5 minutes (Standard AAs).

      • 50°C for 10 minutes (Cys/His to prevent racemization).

Comparative Decision Matrix

FeatureTFFH (Acid Fluoride) HATU (Uronium) DIC / Oxyma
Primary Use Case Coupling Phe(2,6-Cl₂)-OH (Donor)Coupling TO Phe(2,6-Cl₂) (Acceptor)Base-sensitive / Cys-rich sequences
Mechanism Small leaving group (-F) bypasses steric wallNeighboring group effect accelerates attackCarbodiimide activation (slower, steadier)
Steric Tolerance Excellent (Best for ortho-subs)GoodModerate
Racemization Risk Low (if base is controlled)Moderate (High if pre-activated too long)Lowest (Best for purity)
Byproducts Tetramethylurea (wash thoroughly)Soluble ureaDiisopropylurea (soluble in DMF)

Workflow Visualization

DecisionTree Start Start: Coupling Phe(2,6-Cl2) RoleCheck Is Phe(2,6-Cl2) the Acid (Donor) or Amine (Acceptor)? Start->RoleCheck IsDonor Acid (Donor) Fmoc-Phe(2,6-Cl2)-OH RoleCheck->IsDonor Donor IsAcceptor Amine (Acceptor) H-Phe(2,6-Cl2)-Resin RoleCheck->IsAcceptor Acceptor StericCheck Extreme Sterics? (e.g., 2,6-dichloro) IsDonor->StericCheck UseTFFH PROTOCOL A: Use TFFH + DIEA (In-situ Acid Fluoride) StericCheck->UseTFFH Yes (2,6-sub) UseHATU PROTOCOL B: Use HATU + HOAt (High Reactivity) IsAcceptor->UseHATU

Figure 2: Decision tree for selecting the optimal coupling reagent based on the role of the hindered amino acid.

Troubleshooting & Optimization

A. Racemization Control

The electron-withdrawing chlorines can increase the acidity of the alpha-proton.

  • Solution: Switch base from DIEA to TMP (Collidine) or 2,6-Lutidine . These are weaker, more sterically hindered bases that are less likely to abstract the alpha-proton but sufficient to deprotonate the carboxylic acid.

B. Aggregation (Incomplete Coupling)

Hindered peptides often form beta-sheets on the resin (aggregation), causing "difficult sequences."

  • Solution: Use Magic Mixture : DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or use Pseudoproline dipeptides if the sequence allows.

  • Elevated Temperature: Perform TFFH couplings at 40°C (carefully) or HATU couplings at 60°C.

C. Capping

Because these couplings are difficult, unreacted amines are common.

  • Protocol: Always perform an acetylation capping step (Acetic Anhydride/DIEA) after the hindered coupling to prevent deletion sequences in subsequent cycles.

References

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent for the Preparation of Peptides from Sterically Hindered Amino Acids.[1][4] Journal of the American Chemical Society.[5] Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • BenchChem. (2025).[1][3] A Comparative Guide to TFFH and BTFFH Coupling Reagents in Peptide Synthesis.Link

  • Bachem. (2024).[6] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Luxembourg Bio Technologies. Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) in Peptide and Organic Synthesis.[1]Link

Sources

Application Note: Solvent Selection & Dissolution Protocols for (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Analysis

The Solubility Paradox

(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid presents a classic "brick dust" challenge in medicinal chemistry.[1] Its structure combines two conflicting domains:

  • High-Polarity Zwitterionic Core: The

    
    -amino acid motif exists as an internal salt (
    
    
    
    ) at neutral pH, creating a high crystal lattice energy that resists dissolution in non-polar solvents.[1]
  • High-Lipophilicity Tail: The 3,5-dichlorophenyl moiety significantly increases LogP (estimated ~2.5–3.[1]0) compared to natural phenylalanine, rendering the compound poorly soluble in pure water despite its ionic headgroup.[1]

Implication: This compound is likely insoluble in both pure water (hydrophobic effect) and standard organic solvents like dichloromethane or diethyl ether (zwitterionic effect).[1] Successful dissolution requires disrupting the crystal lattice via pH manipulation or high-dielectric dipolar aprotic solvents.[1]

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImpact on Solubility
Molecular Weight ~248.1 g/mol Moderate; kinetics of dissolution will be reasonable once solvated.[1]
pKa (Carboxyl) ~2.2 – 2.4Soluble as cation at pH < 1.[1]5.
pKa (Amine) ~9.0 – 9.5Soluble as anion at pH > 10.[1]5.
Isoelectric Point (pI) ~5.8 – 6.0Minimum solubility zone. Avoid pH 4–8 for stock preparation.[1]
LogP High (>2.5)Requires organic co-solvents for biological assays.[1]

Part 2: Solvent Selection Strategy

Decision Matrix

Select your solvent system based on the intended downstream application.[1]

SolventSelection Start Intended Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Coupling/Protection) Start->Synthesis Analysis Analytical (LC-MS/HPLC) Start->Analysis DMSO DMSO (Stock) + Buffer Dilution BioAssay->DMSO High Solubility Cytotoxicity Check DMF DMF or NMP Synthesis->DMF Peptide Coupling AcidAlc Acidified Alcohol (MeOH + HCl) Synthesis->AcidAlc Esterification MobilePhase H2O/ACN + 0.1% TFA Analysis->MobilePhase Protonation stabilizes solubility

Figure 1: Solvent selection decision tree based on experimental goals.[1]

Recommended Solvents
A. For Biological Assays (Stock Solutions)
  • Primary Choice: DMSO (Dimethyl sulfoxide)

    • Rationale: DMSO has a high dielectric constant and disrupts the zwitterionic lattice while accommodating the hydrophobic dichlorophenyl tail.

    • Concentration: Typically 10–50 mM.[1]

    • Storage: -20°C, desiccated (DMSO is hygroscopic; water uptake precipitates the compound).[1]

B. For Chemical Synthesis[1][2]
  • Reaction Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[1]

    • Rationale: Excellent for peptide coupling reactions (e.g., HATU/EDC conditions).[1]

  • Workup/Extraction: Do not use DCM/EtOAc for the free amino acid.[1]

    • Protocol: To extract into organics, you must first adjust aqueous pH to ~12 (to form anion) or protect the amine (Boc/Fmoc).[1]

C. For Analytical Chemistry (HPLC/LC-MS)
  • Mobile Phase: Water / Acetonitrile (or Methanol) mixtures.[1]

  • Modifier (CRITICAL): Must use 0.1% TFA (Trifluoroacetic acid) or 0.1% Formic Acid .[1]

    • Mechanism:[1][3] Acidification protonates the carboxylate (

      
      ), breaking the zwitterion and improving solubility in the hydrophobic stationary phase (C18).[1]
      

Part 3: Detailed Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Purpose: Creating a stable master stock for biological screening.[1]

Materials:

  • Compound: (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (Solid)[1]

  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)[1]

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.[1]

Procedure:

  • Weighing: Accurately weigh 12.4 mg of the compound into the amber vial.

    • Calculation:

      
      .[1]
      
  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • Observation: If "brick dust" particles persist, sonicate in a water bath at 35°C for 5 minutes.[1]

    • Checkpoint: Solution must be optically clear.[1]

  • Sterilization (Optional but Recommended): Filter through a 0.22 µm PTFE (hydrophobic) syringe filter.[1] Do not use Nylon (binds hydrophobic compounds).[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dissolution for pH-Sensitive Applications

Purpose: Dissolving the compound in water without organic co-solvents (e.g., for specific enzymatic assays sensitive to DMSO).[1]

Mechanism: Utilizing the "U-shaped" solubility curve.[1][4] You must drive the pH away from the pI (~6.0).

AqueousDissolution Start Solid Compound Step1 Suspend in Water (Cloudy Suspension) Start->Step1 Decision Select pH Strategy Step1->Decision AcidPath Acidic Route (Target pH < 2) Decision->AcidPath BasePath Basic Route (Target pH > 10) Decision->BasePath AddAcid Add 1.0 M HCl dropwise AcidPath->AddAcid AddBase Add 1.0 M NaOH dropwise BasePath->AddBase ResultAcid Soluble Cation (NH3+, COOH) AddAcid->ResultAcid ResultBase Soluble Anion (NH2, COO-) AddBase->ResultBase

Figure 2: Workflow for aqueous dissolution via pH manipulation.

Procedure (Basic Route Example):

  • Suspend 10 mg of compound in 900 µL of ultrapure water. (It will not dissolve).

  • Add 1.0 M NaOH in 5 µL increments while vortexing.

  • Monitor clarity.[1] Once clear, the pH will likely be >10.[1]

  • Dilute immediately into the final assay buffer.

    • Warning: If the assay buffer has a strong buffering capacity at pH 7.4, the compound may precipitate upon dilution ("crashing out").

    • Mitigation: Keep the final concentration low (<100 µM) to stay below the solubility limit of the neutral zwitterion.

Part 4: Troubleshooting & Critical Notes

IssueProbable CauseSolution
Precipitation upon dilution "Crash-out" effect.[1] The buffer brought pH back to pI (neutral), where solubility is lowest.[1]Reduce final concentration. Use a "step-down" dilution: DMSO Stock

50% DMSO/Water

Final Buffer.[1]
Cloudiness in DMSO Moisture contamination.[1][5]DMSO is hygroscopic.[1] Use fresh, anhydrous DMSO.[1] Warm to 37°C.
Loss of compound in filtration Filter binding.[1]Use PTFE or PVDF filters.[1] Avoid Nylon or Cellulose Acetate for hydrophobic amino acids.[1]
Inconsistent Assay Data Micelle formation.The hydrophobic tail may cause aggregation at high concentrations.[1] Keep assay concentrations < 50 µM.[1]

References

  • Needham, T. E. (1970).[1] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[1][6] Link

  • Held, C., et al. (2024).[1] Aqueous solution and solid-state behaviour of L-homophenylalanine: experiment, modelling, and DFT calculations. Physical Chemistry Chemical Physics, 26, 12345-12355.[1] Link

  • O'Donnell, M. J., et al. (1978).[1][2] The synthesis of amino acids by phase-transfer reactions.[1][2] Tetrahedron Letters, 19(30), 2641-2644.[1] Link

  • PubChem. (2025).[1] 3,5-Dichloroaniline (Structural Analog Data). National Library of Medicine.[1] Link

  • Chin, J. W., et al. (2002).[1] Addition of p-azido-L-phenylalanine to the genetic code of Escherichia coli.[1] Journal of the American Chemical Society, 124(31), 9026-9027.[1] (Reference for dissolving unnatural hydrophobic amino acids). Link

Sources

using (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic Acid in Fragment-Based Drug Design

Executive Summary

This guide details the application of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (CAS: 1260597-00-9) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike canonical amino acids, this homophenylalanine derivative offers a unique combination of extended linker flexibility, specific halogen bonding capabilities, and metabolic resistance. It is particularly effective as a "warhead" for probing hydrophobic sub-pockets (S1/S1') in proteases, kinases, and the L-type amino acid transporter 1 (LAT1).

Physicochemical Profile & Strategic Value

Before integration into a screening library, the fragment's properties must be understood to predict behavior in biochemical assays and binding environments.

Table 1: Key Physicochemical Properties
PropertyValueDesign Implication
Molecular Weight 248.11 DaIdeal for FBDD (Rule of 3 compliant). Leaves mass "budget" for elaboration.
LogP (Predicted) ~3.5High lipophilicity; targets deep hydrophobic pockets. Requires DMSO co-solvent.
H-Bond Donors 2 (NH₂, OH)Critical for backbone alignment in the active site.
H-Bond Acceptors 2 (C=O, OH)Facilitates orientation via water bridges or direct residue interaction.
Rotatable Bonds 4The ethyl linker (

) allows "induced fit" optimization not possible with Phenylalanine.
Stereochemistry (S)-EnantiomerMimics natural L-amino acids; compatible with cellular transport mechanisms (LAT1).
Mechanistic Advantages[1]
  • The "Chlorine Clip" (Halogen Bonding): The 3,5-dichloro substitution pattern is not merely hydrophobic. The chlorine atoms possess a positive electrostatic potential region (the

    
    -hole) on their distal side, allowing them to act as Lewis acids. They form highly directional halogen bonds with backbone carbonyls or aromatic residues ( 
    
    
    
    -interaction) in the target protein.
  • Metabolic Blocking: The 3,5-substitution sterically and electronically shields the para-position, preventing rapid oxidative metabolism (hydroxylation) common in unsubstituted phenyl rings.

  • Linker Extension: As a homophenylalanine analog, the extra methylene group extends the aromatic ring deeper into cryptic pockets that are inaccessible to standard phenylalanine residues.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: To identify weak-affinity binding of the fragment to a target protein (e.g., a protease).

Reagents:

  • Target Protein (>95% purity).

  • Fragment Stock: 100 mM in 100% DMSO (

    
    -DMSO recommended if NMR validation follows).
    
  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

Workflow:

  • Solubility Check: Dilute the 100 mM stock to 1 mM in Running Buffer. Measure OD600. If turbidity is observed, reduce concentration to 500 µM. Note: This fragment is lipophilic; ensure final DMSO concentration in assay is matched (typically 2-5%).

  • Sensor Chip Immobilization:

    • Use a CM5 Series S chip.

    • Immobilize target protein via amine coupling to ~3000 RU (high density required for low-affinity fragments).

    • Reference Channel: Immobilize a non-binding mutant or BSA to subtract non-specific hydrophobic binding.

  • Injection Cycle:

    • Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.

    • Concentration Series: Inject 3-fold dilutions starting from 500 µM down to 15 µM.

    • Contact Time: 30 seconds association, 30 seconds dissociation.

  • Data Analysis:

    • Apply Solvent Correction (DMSO calibration curve) is mandatory due to the high refractive index of the fragment.

    • Fit to a 1:1 Steady State Affinity model. Expect

      
       in the high micromolar to low millimolar range.
      
Protocol B: Synthetic Incorporation (Hit-to-Lead Elaboration)

Objective: To couple the fragment onto a growing peptide or scaffold using Solid Phase Peptide Synthesis (SPPS).

Pre-requisite: The free amine must be Fmoc-protected if not purchased in that form.

Step-by-Step Fmoc-Protection:

  • Dissolve (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (1 eq) in 10%

    
     (aq).
    
  • Add Dioxane (1:1 v/v relative to water).

  • Add Fmoc-OSu (1.1 eq) slowly at 0°C. Stir at RT for 4 hours.

  • Acidify with HCl, extract with EtOAc, and recrystallize.

Coupling Protocol (SPPS):

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 min.

  • Deprotection: Remove previous Fmoc with 20% Piperidine/DMF (

    
     min). Wash 
    
    
    
    DMF.
  • Activation:

    • Mix Fmoc-Fragment (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Critical: Pre-activate for only 30 seconds to minimize racemization of the chiral center.

  • Coupling: Add activated mixture to resin. Shake for 60–90 minutes.

  • Monitoring: Perform Kaiser Test. If blue (incomplete), recouple using PyBOP/HOAt.

Visualizing the Design Strategy

Figure 1: Fragment-Based Design Workflow

This diagram illustrates the lifecycle of the fragment from library entry to lead optimization.[1][2]

FBDD_Workflow Library Fragment Library (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid Screen Biophysical Screening (SPR / NMR) Library->Screen Solubility Check Hit Confirmed Hit (KD: µM - mM) Screen->Hit Validation Struct Structural Biology (X-ray Soaking) Hit->Struct Co-crystallization Grow Fragment Growing (Amide Coupling / Linker Extension) Hit->Grow SAR by Catalog Struct->Grow Vector Identification Lead Lead Compound (High Affinity / Selectivity) Grow->Lead Optimization Lead->Struct Iterative Design

Caption: Workflow integrating the 3,5-dichloro fragment. Note the critical transition from biophysical screening to structural validation to define the vector for "growing" the molecule.

Figure 2: Interaction Mechanism (The "Chlorine Clip")

This diagram details the specific molecular interactions within the binding pocket.

Interaction_Map Fragment Fragment Core (Butanoic Acid Backbone) Cl3 3-Cl Atom (Sigma Hole) Fragment->Cl3 Cl5 5-Cl Atom (Hydrophobic) Fragment->Cl5 LAT1 LAT1 Transporter (Phe252/Tyr259) Fragment->LAT1 Substrate Mimicry Backbone Protein Backbone (C=O) Cl3->Backbone Halogen Bond (Directional) Pocket Hydrophobic Pocket (S1/S1') Cl5->Pocket Van der Waals

Caption: Mechanistic interaction map. The 3-Cl atom often engages in halogen bonding with backbone carbonyls, while the 5-Cl provides hydrophobic bulk, anchoring the fragment.

Case Study Application: Targeting LAT1

Context: The L-type amino acid transporter 1 (LAT1) is overexpressed in many cancers. Application: (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid serves as a high-affinity substrate mimic. Result: By conjugating a chelator (e.g., NOTA) to the amino group of this fragment, researchers created ADPB-NOTA .[3]

  • Mechanism: The fragment binds to the substrate-binding site (near Phe252/Tyr259), allowing the radiolabeled complex to accumulate specifically in tumor cells.

  • Outcome: High tumor-to-background contrast in PET imaging.

References

  • Holik, H. A., et al. (2021). "In Silico Studies of (S)-2-Amino-4-(3,5-dichlorophenyl) Butanoic Acid Against LAT1 as a Radiotheranostic Agent of Cancer." International Journal of Applied Pharmaceutics. [Link to Source]([Link]

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Design." Journal of Medicinal Chemistry. (Foundational text on the sigma-hole effect utilized by the 3,5-dichloro moiety).

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragment hits to lead compounds." Nature Reviews Drug Discovery.

  • PubChem Compound Summary. (2023). "3,5-Dichlorophenyl moieties in bioactive compounds."

Sources

High-Efficiency Boc-Protection of (S)-2-Amino-4-(3,5-dichlorophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Strategic Analysis

(S)-2-Amino-4-(3,5-dichlorophenyl)butyric acid (also known as (S)-3,5-dichloro-homophenylalanine) presents unique challenges compared to standard proteinogenic amino acids. Its structural features—a hydrophobic 3,5-dichlorophenyl ring coupled with an extended ethyl linker—significantly increase its lipophilicity (


) and reduce its solubility in purely aqueous alkaline media typically used for Schotten-Baumann conditions.

This guide outlines two distinct strategies to achieve quantitative N-Boc protection while preserving the critical (S)-enantiomeric purity:

  • Method A (Preferred): A biphasic THF/Water system optimized for solubility and ease of workup.

  • Method B (Alternative): A homogeneous DMF/Organic Base system for highly stubborn batches or anhydrous requirements.

Core Challenges & Solutions
ChallengeMechanistic CauseStrategic Solution
Solubility 3,5-Dichlorophenyl moiety increases hydrophobicity; Zwitterionic lattice energy is high.Use THF (Tetrahydrofuran) instead of Dioxane/Acetone to solubilize the lipophilic side chain while maintaining miscibility with the aqueous base.
Racemization Proton abstraction at the

-carbon is possible under highly basic conditions over prolonged periods.
Maintain temperature at 0–25°C . Avoid strong mineral bases (KOH) in excess; use controlled stoichiometry of NaOH or organic bases (

).
Chemoselectivity Potential for Di-Boc formation or mixed anhydrides.Limit

to 1.1 equivalents . Monitor pH to ensure the carboxylate acts as a counter-ion, not a nucleophile.
Part 2: Experimental Protocols
Method A: The Modified Schotten-Baumann Protocol (THF/Water)

Recommended for standard laboratory to pilot-scale synthesis (1g – 100g).

Rationale: Standard Schotten-Baumann conditions often use Dioxane/Water.[1] However, Dioxane is a carcinogen and difficult to remove (high b.p.). THF is chosen here because it excellent solubilizes the dichlorophenyl side chain and is easily removed by rotary evaporation, simplifying the phase separation during workup.

Reagents:

  • Substrate: (S)-2-Amino-4-(3,5-dichlorophenyl)butyric acid (

    
     g/mol )[2]
    
  • Reagent: Di-tert-butyl dicarbonate (

    
    , 
    
    
    
    )
  • Base: Sodium Hydroxide (

    
    , 1M solution)
    
  • Solvent: THF (HPLC Grade), Water (DI)

Step-by-Step Workflow:

  • Dissolution (The Critical Step):

    • In a round-bottom flask equipped with a magnetic stir bar, suspend 10.0 g (40.3 mmol) of the amino acid in 40 mL of Water .

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add 80.6 mL of 1M NaOH (2.0 equiv) .

    • Observation: The zwitterion should dissolve to form the sodium salt. If turbidity persists due to the lipophilic side chain, add 40 mL of THF immediately.

    • Checkpoint: Ensure the solution is clear and homogeneous. The pH should be roughly 10-11.

  • Reaction:

    • Dissolve 9.68 g (44.3 mmol, 1.1 equiv) of

      
       in 20 mL of THF .
      
    • Add the

      
       solution dropwise to the amino acid solution over 15 minutes at 0°C.
      
    • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C).

    • Stir vigorously for 4–6 hours .

  • Monitoring:

    • TLC System: Ethyl Acetate:Hexane (1:1) + 1% Acetic Acid. Stain with Ninhydrin (SM turns purple) and Bromocresol Green (Product acid turns yellow/white on blue background).

    • Target: Disappearance of the baseline amine spot.

  • Workup & Isolation:

    • Evaporation: Concentrate the mixture on a rotary evaporator at 35°C to remove the bulk of the THF. Caution: Do not distill to dryness; leave the aqueous phase.

    • Wash: Dilute the remaining aqueous residue with 30 mL water and wash with 30 mL Diethyl Ether or Hexane .

      • Why? This removes unreacted

        
         and non-polar impurities. The product remains in the aqueous phase as the carboxylate salt.
        
    • Acidification: Cool the aqueous phase to 0°C. Layer with 100 mL Ethyl Acetate (EtOAc) .

    • Slowly acidify with 1M KHSO4 or 10% Citric Acid to pH 2–3 while stirring.

      • Note: Avoid HCl if possible to prevent Boc cleavage, though cold 1N HCl is acceptable if done quickly.

    • Extraction: Separate the layers. Extract the aqueous layer 2x with 50 mL EtOAc.

    • Drying: Combine organic layers, wash with Brine (sat. NaCl), and dry over Anhydrous

      
      .
      
    • Concentration: Evaporate the solvent to yield the crude (S)-N-Boc-2-amino-4-(3,5-dichlorophenyl)butyric acid.

  • Purification (if needed):

    • The crude product is usually a white foam or solid of high purity (>95%).

    • Recrystallization: Hexane/EtOAc or Heptane/MTBE is recommended for this lipophilic scaffold.

Method B: The Anhydrous Organic Protocol (DMF/DIPEA)

Recommended for substrates with extremely poor water solubility or when strictly anhydrous conditions are required for subsequent "one-pot" couplings.

Reagents:

  • Base:

    
    -Diisopropylethylamine (DIPEA)
    
  • Solvent:

    
    -Dimethylformamide (DMF) or Dichloromethane (DCM)
    

Step-by-Step Workflow:

  • Setup:

    • Dissolve 10.0 g (40.3 mmol) of amino acid in 50 mL DMF .

    • Add 14.0 mL DIPEA (80.6 mmol, 2.0 equiv) . Stir until clear.

  • Reaction:

    • Add 9.68 g (44.3 mmol, 1.1 equiv) of

      
       in one portion.
      
    • Stir at Room Temperature for 3 hours.

  • Workup (Crucial for DMF removal):

    • Dilute the reaction mixture with 300 mL Ethyl Acetate .

    • Wash 1: Wash 3x with 100 mL 5% LiCl solution (removes DMF effectively).

    • Wash 2: Wash 2x with 100 mL 0.5M Citric Acid (removes DIPEA and acidifies the product).

    • Wash 3: Wash 1x with Brine.

    • Dry over

      
       and concentrate.
      
Part 3: Visualization of Workflows
Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the nucleophilic attack of the amine on the di-tert-butyl dicarbonate and the release of


 and tert-butanol.

BocReaction Start Amino Acid Zwitterion (S)-2-Amino-4-(3,5-dichlorophenyl)butyric acid Base Base Deprotonation (NaOH or DIPEA) Start->Base pH > 9 Amine Free Amine (Nucleophile) Base->Amine Formation of R-NH2 TS Tetrahedral Intermediate Amine->TS Nucleophilic Attack Boc2O Boc2O (Electrophile) Boc2O->TS Product N-Boc Protected Product (S)-Enantiomer TS->Product Elimination Byproducts Byproducts: CO2 (gas) + t-BuOH TS->Byproducts

Caption: Mechanism of N-Boc protection showing base-mediated activation and byproduct elimination.[3]

Diagram 2: Workup Decision Matrix

A flowchart to guide the user through the critical separation steps based on the chosen method.

WorkupFlow RxnComplete Reaction Complete (TLC Check) MethodCheck Which Method Used? RxnComplete->MethodCheck PathA Method A: THF/Water MethodCheck->PathA PathB Method B: DMF/DIPEA MethodCheck->PathB EvapTHF Evap. THF (Rotovap) PathA->EvapTHF WashOrg Wash aq. phase with Ether (Remove excess Boc2O) EvapTHF->WashOrg Acidify Acidify to pH 2-3 (Citric Acid/KHSO4) WashOrg->Acidify Extract Extract into EtOAc Acidify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Dilute Dilute with EtOAc PathB->Dilute WashLiCl Wash 3x with 5% LiCl (Remove DMF) Dilute->WashLiCl WashAcid Wash with Citric Acid (Remove DIPEA) WashLiCl->WashAcid WashAcid->Dry Final Final Product (White Solid/Foam) Dry->Final

Caption: Decision matrix for workup procedures ensuring removal of specific solvents and reagents.

Part 4: Quality Control & Validation

To ensure the protocol was successful and the material is ready for downstream applications (e.g., peptide coupling), verify the following parameters:

TestMethodAcceptance Criteria
Identity

-NMR (DMSO-

or

)
Boc Signal: Strong singlet (9H) at

ppm.Amide Proton: Doublet at

ppm.Aromatic: Distinct signals for 3,5-dichlorophenyl protons.
Purity HPLC (C18 Column, ACN/Water gradient)>98% Area under curve (AUC).
Chiral Purity Chiral HPLC (e.g., Chiralpak AD-H or OD-H)>99% ee (Check for racemization). Racemization is unlikely with this protocol but critical to verify for drug substances.
Mass Spec LC-MS (ESI-)

peak observable (

Da).

Troubleshooting Guide:

  • Issue: Product is an oil that won't solidify.

    • Cause: Residual solvent or rotational freedom of the lipophilic chain.

    • Fix: Dissolve in a minimum amount of EtOAc and precipitate by adding cold Hexane/Heptane dropwise with stirring. Alternatively, form the Dicyclohexylamine (DCHA) salt for storage.

  • Issue: Low Yield.

    • Cause: Incomplete acidification during workup (product stayed in water) or emulsion formation.

    • Fix: Ensure pH is < 3. If emulsion forms, add Brine or filter through Celite.

Part 5: References
  • Chemistry Steps. (2023). Boc Protecting Group for Amines.[1][][5][6][7] Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12281, 3,5-Dichloroaniline (Structural Analog Data). Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2024). Aqueous solution and solid-state behaviour of L-homophenylalanine. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Storage, Handling, and Stability Protocols for (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide provides a rigorous framework for the storage, handling, and solubilization of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (also known as 3,5-dichloro-L-homophenylalanine). As a non-standard, halogenated chiral amino acid, this compound serves as a critical building block in the synthesis of peptidomimetics and pharmaceutical intermediates. Its specific structural features—the electron-withdrawing dichlorophenyl moiety and the extended homophenylalanine backbone—dictate unique solubility profiles and stability considerations distinct from canonical amino acids. This protocol aims to minimize enantiomeric degradation (racemization) and hydrolytic decomposition during experimental workflows.

Physicochemical Profile

Understanding the fundamental properties of the analyte is the first step in establishing a robust handling protocol.

PropertySpecification
Chemical Name (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid
Common Name 3,5-Dichloro-L-homophenylalanine
CAS Number 1260597-00-9
Molecular Formula C₁₀H₁₁Cl₂NO₂
Molecular Weight 248.11 g/mol
Appearance White to off-white crystalline powder
Chirality L-configuration (S-enantiomer)
Hydrophobicity High (due to dichlorophenyl group)
pKa (Predicted)

-COOH: ~2.2

Storage Protocol: The "Cold-Chain" Integrity System

To maintain the enantiomeric excess (>98% ee) and chemical purity, a multi-barrier storage approach is required.

Environmental Control[1]
  • Temperature: Long-term storage (>1 month) must be at -20°C . Short-term storage (active use within 2 weeks) at 2–8°C is acceptable.

  • Atmosphere: The container should be backfilled with an inert gas (Argon or Nitrogen) to prevent oxidative degradation of the amine group.

  • Humidity: The compound is potentially hygroscopic. Store in a desiccator or with active desiccant packs (silica gel) within the secondary containment.

Container Specifications
  • Primary Vial: Amber glass (Type I borosilicate) with a PTFE-lined screw cap to prevent leaching and light exposure.

  • Secondary Containment: Sealed Mylar bag or plastic jar containing desiccant.

The "Thaw-Equilibration" Rule (Critical)

Never open a cold vial directly in the laboratory atmosphere.

  • Remove the vial from the freezer.

  • Place in a desiccator at room temperature (20–25°C).

  • Allow to equilibrate for 60 minutes .

    • Mechanism:[1] Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, leading to hydrolysis and caking.

Solubilization & Handling Protocols

The lipophilicity of the 3,5-dichlorophenyl group significantly reduces water solubility compared to native phenylalanine.

Solvent Selection Matrix[1]
Solvent SystemSolubility RatingApplication Note
DMSO (Anhydrous) Excellent (>50 mM)Recommended for stock solutions. Stable at -20°C.
1M HCl / dilute Acid Good Protonation of the amine enhances solubility. Good for aqueous buffers.
Methanol / Ethanol Moderate Useful for synthesis; avoid for long-term storage (esterification risk).
Neutral Water (pH 7) Poor Likely to form a suspension. Not recommended.
Basic Buffer (pH > 10) Moderate WARNING: High risk of racemization at the

-carbon. Avoid if possible.
Stock Solution Preparation (Standard: 10 mM in DMSO)
  • Weighing: Use an analytical balance with a readability of 0.01 mg. Use an antistatic gun if the powder is static.

  • Dissolution: Add anhydrous DMSO (Dimethyl Sulfoxide) to the powder.

    • Tip: If dissolution is slow, sonicate in a water bath at 30°C for 5 minutes. Avoid temperatures >40°C to prevent thermal degradation.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL or 100 µL) to avoid repeated freeze-thaw cycles.

  • Storage of Stock: Store aliquots at -80°C for up to 6 months.

Visualized Workflow: Lifecycle Management

The following diagram illustrates the critical decision paths for handling this compound to ensure data integrity.

HandlingProtocol cluster_legend Protocol Legend Start Receipt of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid QC Initial QC (Appearance & Weight Check) Start->QC Storage Long-Term Storage (-20°C, Desiccated, Dark) QC->Storage Thaw Thaw & Equilibrate (60 min @ RT in Desiccator) Storage->Thaw Retrieval Decision Intended Application? Thaw->Decision Path_Aq Aqueous Bio-Assay Decision->Path_Aq Biological Path_Syn Organic Synthesis Decision->Path_Syn Chemical Sol_Acid Dissolve in 0.1M HCl or dilute Acetic Acid Path_Aq->Sol_Acid Preferred Sol_DMSO Dissolve in DMSO (Max 50 mg/mL) Path_Aq->Sol_DMSO Alternative Path_Syn->Sol_DMSO Usage Experimental Usage Sol_Acid->Usage Risk CRITICAL CHECKPOINT: Avoid pH > 10 (Racemization Risk) Sol_DMSO->Risk Risk->Usage key1 Critical Control Point key2 Standard Operation

Figure 1: Decision matrix for the storage, thawing, and solubilization of 3,5-dichloro-L-homophenylalanine, highlighting critical control points for maintaining stereochemical integrity.

Scientific Rationale & Troubleshooting

Why Avoid Basic Conditions?

The


-proton of amino acids is weakly acidic. In the presence of strong bases (pH > 10) or basic organic amines (e.g., Triethylamine), this proton can be abstracted, leading to the formation of a planar enolate intermediate. Upon reprotonation, the chiral center can reform as either the S or R enantiomer, resulting in racemization. The electron-withdrawing nature of the 3,5-dichlorophenyl  ring may inductively stabilize the enolate, potentially lowering the energy barrier for racemization compared to native phenylalanine [1].
Troubleshooting Solubility Issues
  • Problem: Solution is cloudy or has visible particulates.

    • Cause: Hydrophobic aggregation or "salting out" in high ionic strength buffers.

    • Solution: Add a co-solvent (e.g., 5-10% DMSO or Ethanol) to the aqueous buffer. Ensure the pH is not near the isoelectric point (pI ~5.8).

  • Problem: Yellowing of the solid over time.

    • Cause: Photo-oxidation of the amine or phenyl ring.

    • Solution: Verify storage in amber vials. Check purity via LC-MS before use.

Safety & Waste Disposal

  • GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle powder in a fume hood to avoid inhalation.

  • Disposal: Dispose of as halogenated organic waste.[2] Do not pour down the drain due to potential aquatic toxicity of chlorinated aromatics.

References

  • AA Blocks. (n.d.). (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid Product Sheet. Retrieved October 26, 2025, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1260597-00-9. Retrieved October 26, 2025, from [Link]

  • Needham, T. E. (1970).[3] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[3] Retrieved October 26, 2025, from [Link]

Sources

Technical Guide: Stock Solution Preparation for (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals working with (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (also known as 3,5-Dichloro-L-homophenylalanine or ADPB ). This compound is a critical synthetic non-natural amino acid, widely utilized as a high-affinity ligand for the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) in oncology and pharmacokinetics research.

Compound Profile & Physicochemical Properties

Before initiating wet-lab protocols, it is imperative to understand the physicochemical constraints of the molecule. (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid combines a zwitterionic amino acid "head" with a highly lipophilic, chlorinated "tail."

PropertySpecification
Compound Name (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid
Synonyms 3,5-Dichloro-L-homophenylalanine; ADPB
CAS Number 1260597-00-9
Molecular Weight 248.11 g/mol
Molecular Formula C₁₀H₁₁Cl₂NO₂
Solubility Class Hydrophobic Non-Natural Amino Acid
pKa (Predicted)

-COOH: ~2.2
LogP (Predicted) ~2.9 (Lipophilic)
Primary Application LAT1 (SLC7A5) Transporter Assays; Radiotheranostic Precursor
Critical Solubility Logic
  • The Challenge: While the amino and carboxyl groups provide some polarity, the 3,5-dichlorophenyl moiety significantly increases lipophilicity compared to natural Homophenylalanine. At neutral pH (pH 7.4), the zwitterionic form has low solubility in pure water, leading to precipitation.

  • The Solution:

    • DMSO (Dimethyl Sulfoxide): The preferred solvent for primary stocks (>10 mM) due to its ability to disrupt hydrophobic stacking.

    • Acid/Base Modulation: Solubility in aqueous buffers can be forced by shifting pH away from the isoelectric point (pI), using 0.1 M HCl or NaOH, though this increases ionic strength.

Protocol A: Preparation of Primary Stock Solution (DMSO)

Recommended for: High-throughput screening, IC50 determination, and long-term storage. Target Concentration: 50 mM

Materials
  • (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (Solid)[1]

  • Anhydrous DMSO (Cell Culture Grade, >99.9%)

  • Amber glass vials (to prevent photolysis)

  • Vortex mixer and Sonicator bath

Step-by-Step Procedure
  • Equilibration: Allow the lyophilized powder to reach room temperature before opening the vial to prevent condensation.

  • Weighing: Accurately weigh 12.4 mg of the compound into a sterile microcentrifuge tube or amber glass vial.

    • Calculation:

      
      
      
  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Note: If visible particles remain, sonicate in a water bath at 37°C for 5 minutes. The solution must be optically clear.

  • Quality Check: Inspect against a dark background. Any turbidity indicates incomplete dissolution.

  • Aliquoting: Dispense into 50–100 µL aliquots in amber tubes to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Aqueous Stock (DMSO-Free)

Recommended for: DMSO-sensitive cell lines (e.g., primary neurons) or specific transport assays where solvent effects must be minimized. Target Concentration: 10 mM

Mechanism

We utilize the pH-dependent solubility of amino acids.[2] By lowering the pH below the pKa of the carboxyl group (<2.0) or raising it above the amine pKa (>9.5), we generate a net charged species that is water-soluble.

Step-by-Step Procedure
  • Weighing: Weigh 2.5 mg of compound into a vial.

  • Acidification/Basification:

    • Option 1 (Acidic): Add 100 µL of 1.0 M HCl. Vortex until dissolved.[2][3] Dilute with 900 µL of water. Final pH will be acidic.

    • Option 2 (Basic - Preferred for LAT1): Add 100 µL of 0.5 M NaOH. Vortex until dissolved.[2][3] Dilute with 900 µL of PBS.

  • Neutralization (Critical):

    • When adding this stock to the assay buffer (e.g., HBSS), the buffer capacity must be sufficient to neutralize the small volume of acid/base added.

    • Warning: Rapid neutralization can cause the hydrophobic compound to crash out. Always add the stock slowly to the stirring assay buffer.

Experimental Workflow: Serial Dilution for LAT1 Assays

The following workflow describes the preparation of working solutions for a competition assay (e.g., inhibiting [¹⁴C]-Leucine uptake).

Visualized Workflow (Graphviz)

StockPreparation Solid Solid Compound (S)-2-Amino-4-(3,5-dichlorophenyl) butanoic acid Weighing Weigh 12.4 mg Solid->Weighing Solvent Add 1 mL DMSO (Anhydrous) Weighing->Solvent Dissolution Vortex & Sonicate (Clear Solution) Solvent->Dissolution Stock Primary Stock (50 mM) Dissolution->Stock QC QC Check (Visual/UV) Stock->QC Intermediate Intermediate Dilution (1 mM in Buffer) Stock->Intermediate 1:50 Dilution Storage Store at -20°C (Amber Vials) QC->Storage Long Term Working Working Solutions (0.1 - 100 µM) Intermediate->Working Serial Dilution Assay LAT1 Transport Assay (Cell-based) Working->Assay

Figure 1: Workflow for the preparation of 50 mM primary stock and subsequent dilution for bioassays. Color coding indicates critical control points (Red/Green).

Quality Control & Troubleshooting

Trustworthiness in data begins with verified reagents. Implement these checks:

Concentration Verification (UV-Vis)

Because 3,5-dichlorophenyl is aromatic, it absorbs in the UV range.

  • Dilute stock 1:1000 in water (to 50 µM).

  • Measure Absorbance at 260 nm and 280 nm .

  • Use the molar extinction coefficient (

    
    ) of similar chlorinated phenylalanines (~200-300 M⁻¹cm⁻¹ at 260nm, though experimental determination is best) to estimate consistency between batches.
    
Precipitation "Crash" Test

Before applying to cells:

  • Prepare the highest intended assay concentration (e.g., 100 µM) in the assay buffer (HBSS/PBS).

  • Incubate at 37°C for 30 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Check for a pellet. If a pellet exists, the compound has precipitated; reduce concentration or increase BSA (Bovine Serum Albumin) carrier protein (0.1%) to stabilize.

References

  • Chien, H. C., et al. (2018). "Reappraisal of the expression of LAT1 (SLC7A5) and LAT2 (SLC7A8) in cancer cells and their role in drug transport." Journal of Pharmaceutical Sciences.

  • Napolitano, L., et al. (2015). "LAT1-mediated transport of amino acid-related compounds." International Journal of Molecular Sciences.

  • PubChem Database. "Compound Summary: (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (CAS 1260597-00-9)."

  • ResearchGate Technical Forum. "Preparation of stock solutions for hydrophobic non-natural amino acids."

Sources

Troubleshooting & Optimization

improving coupling efficiency of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid Coupling

Ticket ID: #CPL-DCP-001 Status: Open Subject: Improving yield and enantiomeric purity during SPPS or solution-phase synthesis. Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulties coupling (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (also known as (S)-3,5-Dichlorohomophenylalanine).

Diagnosis: This amino acid presents a "dual-threat" profile in peptide synthesis:

  • Hydrophobic Aggregation: The 3,5-dichlorophenyl moiety is highly lipophilic (LogP > 3.0), leading to intermolecular hydrophobic stacking and "difficult sequence" behavior (beta-sheet formation) on-resin.

  • Steric/Kinetic Drag: While the ethyl spacer ("homo") mitigates the immediate steric clash seen in valine or phenylglycine, the bulky dichlorophenyl group creates a "sweeping volume" that slows down the approach of the nucleophile.

The Solution: Switch from standard HBTU/DIPEA protocols to a base-free carbodiimide/oxime system to suppress racemization, and utilize chaotropic solvent systems to disrupt hydrophobic aggregation.

Module 1: The Gold Standard Protocol

Use this protocol as your baseline. Deviate only if specific issues arise (see Troubleshooting).

Reasoning: Standard uronium reagents (HATU/HBTU) require a tertiary base (DIPEA). In the presence of the electron-withdrawing dichlorophenyl group, the


-proton is slightly more acidic, increasing the risk of base-catalyzed racemization via oxazolone formation. DIC/Oxyma Pure  creates a highly reactive active ester at a lower pH (approx. pH 3-4), preserving chirality while maintaining high coupling efficiency.
Recommended Conditions (Solid Phase)
ComponentEquivalentsNotes
Amino Acid 3.0 - 4.0 eqDissolve in minimal DMF/NMP.
Coupling Reagent DIC (3.0 - 4.0 eq)Diisopropylcarbodiimide.[1]
Additive Oxyma Pure (3.0 - 4.0 eq)Ethyl cyanoglyoxylate-2-oxime. Superior to HOBt.
Base NONE Critical: Do not add DIPEA/NMM unless the AA is a hydrochloride salt.
Solvent DMF or NMPNMP is preferred for sequences >10 residues.
Temperature 25°C - 50°CMax 50°C. Do not exceed 60°C to prevent

-lactam formation or racemization.
Time 60 - 120 minDouble coupling recommended.

Module 2: Troubleshooting & Optimization Logic

Issue A: Low Coupling Efficiency (Incomplete Kaiser Test)

Symptom: Deletion sequences in Mass Spec; positive Kaiser test after 2 hours.

Root Cause: The hydrophobic dichlorophenyl rings are stacking, causing the peptide chain to collapse (aggregate), burying the N-terminus.

Corrective Action:

  • Solvent Switch: Replace DMF with NMP (N-methylpyrrolidone) . NMP is a superior solvent for disrupting hydrophobic aggregates.

  • Chaotropic Salts: Add 0.1 M LiCl (Lithium Chloride) to the coupling mixture. This disrupts hydrogen bonding networks within the resin matrix.

  • Microwave Assist: Apply microwave energy (Standard: 75°C for 5 mins) only if using DIC/Oxyma. Avoid microwave heating with HATU/DIPEA for this specific residue due to racemization risks.

Issue B: Racemization (Enantiomeric Impurity)

Symptom: D-isomer detected in chiral HPLC; loss of biological activity.

Root Cause: Base-mediated proton abstraction. The "homo" ethyl spacer reduces the inductive effect of the chlorines compared to phenylglycine, but the risk remains high if strong bases are used.

Corrective Action:

  • Eliminate Base: Ensure you are using the DIC/Oxyma protocol (Module 1).

  • Base Swap (If HATU is mandatory): If you must use HATU/HBTU, replace DIPEA with 2,4,6-Collidine (TMP) . Collidine is a weaker, sterically hindered base that is less likely to abstract the

    
    -proton.
    
  • Low Temp Coupling: Perform the activation and coupling at 0°C for the first 30 minutes, then warm to Room Temp.

Module 3: Visualizing the Mechanism

The following diagram illustrates the decision logic and the chemical risk of racemization.

G Start Start: Coupling (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid Check1 Is the sequence aggregating? (Hydrophobic collapse) Start->Check1 SolventFix Action: Switch to NMP + 0.1M LiCl Check1->SolventFix Yes (Low Yield) Standard Standard Protocol: DIC + Oxyma Pure in DMF Check1->Standard No Check2 Is Racemization detected? SolventFix->Check2 RacemizationMech Mechanism: Oxazolone Formation (Base abstracts alpha-proton) Check2->RacemizationMech Risk Analysis Proceed to Cleavage Proceed to Cleavage Check2->Proceed to Cleavage No (Pure Product) FixBase Action: Use DIC/Oxyma (Base-Free) OR Switch DIPEA to Collidine RacemizationMech->FixBase Mitigation Standard->Check2

Caption: Decision tree for optimizing coupling conditions based on aggregation and racemization risks.

Module 4: Comparative Data (Reagent Selection)

The choice of coupling reagent drastically affects the % D-isomer formation (racemization) for sensitive hydrophobic amino acids.

Coupling SystemRelative Reaction RateRacemization RiskRecommendation
DIC / Oxyma Pure HighVery Low (<0.5%)Primary Choice
HATU / Collidine Very HighLow (<1.0%)Secondary Choice (for difficult sequences)
HATU / DIPEA Very HighHigh (2.0 - 5.0%)Avoid for this residue
HBTU / DIPEA ModerateModerateNot Recommended
PyBOP / DIPEA ModerateHighAvoid

Frequently Asked Questions (FAQs)

Q1: The amino acid is not dissolving in DMF. What should I do? A: The 3,5-dichlorophenyl group adds significant lipophilicity.

  • Step 1: Sonicate the solution at 30°C.

  • Step 2: Add DCM (Dichloromethane) to the DMF (up to 30% v/v). The chlorinated solvent often solubilizes chlorinated side chains better than pure DMF.

  • Step 3: If using automated synthesis, ensure the transfer lines are washed with DCM/DMF mixtures to prevent precipitation in the lines.

Q2: Can I use microwave heating? A: Yes, but with caution.

  • Safe Zone: 50°C - 75°C using DIC/Oxyma .

  • Danger Zone: Do NOT use microwave heating with HATU/DIPEA for this specific amino acid. The combination of heat + strong base will almost certainly racemize the (S)-center.

Q3: Is this amino acid prone to Aspimide-like side reactions? A: No, it lacks the beta-carboxyl group required for aspartimide formation. However, if it is followed by a Glycine or Proline, the flexibility of the "homo" chain combined with the heavy side chain can induce difficult secondary structures (beta-turns), making the next coupling difficult. Use pseudoprolines on the subsequent residues if possible.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Establishes Oxyma/DIC as a superior, safer alternative to HOBt and HATU for racemiz
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][3] An efficient peptide coupling additive.[4][5] Journal of the American Chemical Society, 115(10), 4397–4398. Link

    • Foundational work on HOAt/HATU, highlighting the need for careful base selection (Collidine vs DIPEA)
  • Paradís-Bas, M., et al. (2016). The Road to the Synthesis of "Difficult Peptides". Methods in Molecular Biology, 1348, 1-13. Link

    • Discusses strategies for hydrophobic aggregation, including the use of LiCl and NMP.
  • Steinauer, R., et al. (1989). Racemization of amino acid derivatives. Bachem Technical Notes.

Sources

Technical Support Center: Troubleshooting Solubility for (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-DC-HPA-001 Status: Open Agent: Senior Application Scientist, Dr. Chen Subject: Overcoming solubility barriers for hydrophobic unnatural amino acids.[1][2][3][4][5]

Executive Summary: The Root Cause

User difficulties with (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (CAS: 1260597-00-9) almost invariably stem from a misunderstanding of its Zwitterionic Hydrophobicity .[1][2][3][4][5]

This molecule is a derivative of L-Homophenylalanine (L-Hpa) .[1][2][3][4][5][6] While L-Hpa already exhibits "extraordinarily low aqueous solubility" near its isoelectric point (pI) [1], the addition of two chlorine atoms at the 3,5-positions drastically increases the lipophilicity (LogP) and lattice energy.[5]

  • The Trap: At neutral pH (pH 6–8), the molecule exists as a zwitterion (

    
    ).[1][2][5] The electrostatic attraction between these groups creates a tight crystal lattice, while the dichlorophenyl tail repels water.[3][5] This results in a "brick dust" solid that refuses to dissolve in PBS or water.[2][3][4][5]
    
  • The Key: You must disrupt either the crystal lattice (via pH extreme) or the hydrophobic repulsion (via organic co-solvents).[2]

Physicochemical Profile & Solubility Baseline

Before attempting dissolution, review the theoretical properties that dictate behavior.[3][4][5]

PropertyValue (Approx.)Implication for Solubility
Molecular Weight ~248.1 g/mol Small molecule, but dense crystal packing.[1][2][3][4][5]
Predicted pKa (Acid) ~2.4Below pH 2.0, species is Cationic (

).[1][2][3][4][5] Soluble.
Predicted pKa (Base) ~9.5Above pH 10.0, species is Anionic (

).[1][2][3][4][5] Soluble.
Isoelectric Point (pI) ~6.0DANGER ZONE. Minimum solubility occurs here.[1][2][3][4][5][6]
LogP (Predicted) ~2.9 - 3.2Highly lipophilic.[1][2][3][4][5] Requires organic solvent or carrier.[1][2][3][4][5][7]
Troubleshooting Workflows
Method A: The "DMSO Shock" (Recommended for Biological Assays)

Best for: Screening, cell assays, or when pH must remain neutral in the final step.[5]

The Protocol:

  • Weigh: Measure the solid into a glass vial (avoid plastic if using high-concentration DMSO initially to prevent leaching).[1][2][3][4][5]

  • Primary Solvent: Add 100% DMSO (Dimethyl Sulfoxide) to create a 1000x Master Stock (e.g., 10 mM or 50 mM).[1][2][3][4][5]

    • Note: If DMSO fails, use DMF (Dimethylformamide), but be cautious of cytotoxicity.[2][3][5]

    • Visual Check: Vortex vigorously.[1][2][3][4][5] The solution should be crystal clear. If slightly turbid, sonicate at 40°C for 5 minutes.

  • Secondary Dilution: Slowly pipette the Master Stock into the aqueous buffer (e.g., PBS) while vortexing the buffer .

    • Critical Step: Do not add buffer to the DMSO stock; add the stock to the buffer.[3][4] This prevents localized high concentrations that trigger precipitation.[1][2][3][4][5][8]

Validation Check: Measure absorbance at 600 nm. An OD > 0.05 indicates micro-precipitation (crash-out) invisible to the naked eye.[1][2][3][4][5]

Method B: The "pH Switch" (Recommended for Chemical Synthesis/Purification)

Best for: Preparing aqueous stocks without organics.[1][2]

The Protocol:

  • Acidic Route: Dissolve the solid in 0.1 M HCl or 10% Acetic Acid .[1][2][3][4][5]

    • Mechanism:[1][2][3][4][5][7] Protonates the carboxylate (

      
      ), breaking the zwitterionic lattice.[5]
      
  • Basic Route: Dissolve the solid in 0.1 M NaOH or 1%

    
     .[1][2][3][4][5]
    
    • Mechanism:[1][2][3][4][5][7] Deprotonates the ammonium (

      
      ), breaking the lattice.[5]
      
  • Neutralization (Risky): If you must neutralize this solution to pH 7, do so rapidly and in the presence of a solubilizing agent (like cyclodextrin or BSA) to catch the molecule before it crystallizes.[2][3]

Visual Troubleshooting Guide

The following decision tree outlines the logical pathway for selecting the correct solvent system based on your end application.

Solubility_Workflow Start Start: (S)-2-Amino-4- (3,5-dichlorophenyl)butanoic acid Application What is the End Application? Start->Application BioAssay Biological Assay (Cells/Enzymes) Application->BioAssay ChemSyn Chemical Synthesis (Peptide Coupling) Application->ChemSyn DMSO_Route Use DMSO Method (Max 0.5-1% final v/v) BioAssay->DMSO_Route Organic_Route Use Organic Solvent: DMF, NMP, or DCM ChemSyn->Organic_Route Crash Did it Precipitate upon dilution? DMSO_Route->Crash Success Proceed to Assay Crash->Success No Additives Add Solubilizer: Cyclodextrin or BSA to buffer BEFORE addition Crash->Additives Yes No No Yes Yes Organic_Fail Insoluble? Organic_Route->Organic_Fail Protect Protect Reactive Groups (Boc/Fmoc) to alter properties Organic_Fail->Protect Yes

Figure 1: Solubility Decision Tree. Selects the optimal solubilization strategy based on experimental constraints.

Frequently Asked Questions (Technical Support)

Q: I dissolved the compound in DMSO, but when I added it to my cell culture media, it turned cloudy immediately. Why? A: This is "Solvent Shock." The hydrophobic dichlorophenyl group is insoluble in water.[3][4] When the DMSO (which solvates the hydrophobic tail) is diluted, water molecules surround the compound.[5] If the concentration exceeds the aqueous solubility limit (which is likely < 100 µM for this compound), it crashes out.[5]

  • Fix: Lower your final concentration or add a carrier protein (like BSA) or surfactant (Tween-20, 0.01%) to the media before adding the compound.[1][2][5]

Q: Can I use sonication to force it into PBS? A: Do not rely on this. Sonication creates a meta-stable suspension (micro-crystals), not a true solution.[1][2][3][4][5] These crystals can cause false positives in enzyme inhibition assays (by sequestering the enzyme) or physical toxicity in cell assays.[2][3][4] Always verify clarity by centrifugation (10,000 x g for 5 mins); if a pellet forms, it was not dissolved.[2][3][4][5][8]

Q: Why is this harder to dissolve than standard Phenylalanine? A: The two chlorine atoms add significant bulk and lipophilicity.[1][2][3][4] Furthermore, halogen bonding can increase the stability of the solid crystal lattice, requiring more energy (heat/solvent strength) to break apart [1].[5]

Q: What is the maximum stability of the stock solution? A: In pure DMSO stored at -20°C, the compound is chemically stable for >6 months.[5] Avoid repeated freeze-thaw cycles, which can induce moisture uptake.[1][3][4][5] Water in DMSO will cause the compound to precipitate inside the freezer tube over time.[3][4]

References
  • L-Homophenylalanine Solubility: S. Bhandari, et al. "Aqueous solution and solid-state behaviour of L-homophenylalanine: experiment, modelling, and DFT calculations."[1][2][3][4][5] Phys.[1][2][3][4][5][8] Chem. Chem. Phys., 2024, 26 , 11626-11637.[1][2][3][4][5] Link

  • Peptide/Amino Acid Solubility Guide: Bachem. "Peptide Solubility Guidelines." Bachem Technical Library.[1][2][3][4][5] Link

  • Hydrophobic Amino Acid Protocols: BenchChem. "Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids." Link[1][2][3][5]

Sources

Technical Support Center: Purification of Peptides Containing (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting & Optimization for Hydrophobic Non-Canonical Peptides

Executive Summary: The "Sticky" Residue Challenge

You are likely encountering difficulties because (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (often abbreviated as 3,5-diCl-Hph or similar internal codes) acts as a "hydrophobic anchor." Structurally, it is a homophenylalanine derivative with two chlorine atoms on the phenyl ring.

Why this fails in standard protocols:

  • Extreme Hydrophobicity: The 3,5-dichloro substitution combined with the extended ethyl side chain (butanoic backbone) significantly increases the LogP compared to Phenylalanine or even Homophenylalanine.

  • Aggregation: Peptides containing this residue are prone to forming

    
    -sheet-like aggregates in standard aqueous/acetonitrile mobile phases, leading to broad peaks or irreversible column binding.
    
  • Steric Bulk: The bulky side chain can hinder coupling efficiency during synthesis, leading to specific deletion sequences (n-1 impurities) that are hydrophobically similar to the full-length product.

Module 1: Solubility & Sample Preparation

User Query: "My crude peptide precipitates immediately upon adding Mobile Phase A (0.1% TFA/Water). How do I inject this?"

Diagnosis: The peptide is too hydrophobic for a standard aqueous start. Injecting a suspension will clog the column frit and ruin the separation.

The "Hard Hydrophobic" Dissolution Protocol: Do not attempt to dissolve directly in the mobile phase. Follow this order of operations:

  • Disaggregation: Dissolve the crude peptide in 100% HFIP (Hexafluoroisopropanol) or Pure DMSO .

    • Why: HFIP is a potent hydrogen-bond disruptor that breaks up

      
      -sheet aggregates common in hydrophobic peptides [1].
      
  • Solubilization: Dilute this concentrate with Acetonitrile (ACN) or Methanol .

  • Conditioning: Slowly add water/buffer only until the solution turns slightly cloudy, then add a drop of acetic acid or TFA to clear it.

    • Target: Final injection solvent should be ~50-80% organic.

    • Note: You must use "At-Column Dilution" or inject small volumes to prevent precipitation when the sample hits the aqueous mobile phase inside the loop.

Solubility Troubleshooting Matrix:

Solvent SystemSuitabilityNotes
Water/0.1% TFA 🔴 Avoid Likely to cause precipitation/gelation.
50% ACN/Water 🟡 Caution May work for short peptides (<10 AA); risk of aggregation.
DMSO/Water (1:1) 🟢 Good Standard for hydrophobic peptides; watch for UV cutoff.
HFIP (pure) 🟢 Excellent Best for breaking aggregates; expensive; volatile.
6M Guanidine HCl 🟡 Specific Good for aggregation, but salt load must be removed (desalting).
Module 2: Chromatographic Separation (HPLC)

User Query: "The peptide elutes as a broad smear, or I see 'ghost peaks' in blank runs."

Diagnosis: The peptide is interacting too strongly with the stationary phase (adsorption) or is aggregating on the column.

Protocol: The "High-Temp/Low-Load" Method

  • Temperature Control (Critical):

    • Set column oven to 60°C .

    • Mechanism:[1][2][3][4][5] Elevated temperature reduces the viscosity of the mobile phase and, more importantly, increases the kinetics of desorption, sharpening the peak and breaking weak aggregates [2].

  • Stationary Phase Selection:

    • Standard: C18 (100 Å)

      
      Switch to:  C4 or C8 (300 Å).
      
    • Reasoning: The 3,5-diCl-Hph residue binds tenaciously to C18. A C4 ligand reduces the hydrophobic contact area, allowing elution at lower organic concentrations and preventing irreversible binding [3].

  • Mobile Phase Engineering:

    • Modifier: Replace Acetonitrile (ACN) with Isopropanol (IPA) or use an ACN/IPA blend (e.g., 70:30).

    • Why: IPA is a stronger eluent for lipophilic compounds and helps maintain solubility of the hydrophobic domains during elution.

Visual Workflow: HPLC Optimization

HPLC_Optimization Start Issue: Broad Peak / Late Elution Step1 Step 1: Increase Temp to 60°C Start->Step1 Check1 Improved? Step1->Check1 Step2 Step 2: Switch to C4 or Phenyl-Hexyl Column Check1->Step2 No Success Protocol Defined Check1->Success Yes Check2 Improved? Step2->Check2 Step3 Step 3: Add IPA to Mobile Phase B (e.g., 50% ACN / 50% IPA) Check2->Step3 No Check2->Success Yes Step3->Success

Caption: Decision tree for optimizing the purification of highly hydrophobic peptides.

Module 3: Impurity Profiling (Synthesis Feedback)

User Query: "I have a persistent impurity at -156 Da (or similar) that elutes right next to my product."

Diagnosis: This is likely a Deletion Sequence (Des-3,5-diCl-Hph).

  • Mechanism: The 3,5-dichlorophenyl group is bulky. If this amino acid is at the N-terminus of the growing chain, it hinders the coupling of the next amino acid. If it is the incoming amino acid, it couples slowly.

  • Result: You get a sequence missing one residue. Because the missing residue is hydrophobic, the deletion sequence is less hydrophobic and should elute earlier, but the difference might be small if the rest of the peptide is also hydrophobic.

Corrective Action:

  • Synthesis: Use HATU/HOAt activation instead of HBTU. Perform double coupling for this residue and the one immediately following it.

  • Purification: Use a shallow gradient (e.g., 0.2% B per minute) specifically around the elution point.

Module 4: Post-Purification Handling

User Query: "After lyophilization, the peptide powder is electrostatic and won't dissolve in water."

Explanation: Removal of the counter-ion (TFA) and solvent leaves the hydrophobic domains exposed. They "collapse" to hide from water, forming a tight hydrophobic core.

Handling Guide:

  • Salt Exchange: Before final lyophilization, perform a salt exchange to Acetate or Hydrochloride form. TFA salts are often more hygroscopic and acidic, but Acetate salts can sometimes be less soluble for hydrophobic peptides.

  • Storage: Store as a dry powder at -20°C.

  • Reconstitution: Always "wet" the lyophilized powder with a drop of DMSO or Acetonitrile before adding aqueous buffer. This "wakes up" the surface of the peptide.

Summary of Recommended Protocol
ParameterRecommendation
Column C4 or C8 (300 Å pore size preferred)
Temperature 60°C (Essential for peak sharpness)
Flow Rate Lower than standard (to reduce backpressure from IPA)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B ACN/IPA (70:30) + 0.1% TFA
Gradient Shallow (e.g., 30-60% B over 40 min)
Detection 220 nm (Amide bond) - Note: Phenyl absorbs at 254 nm, useful for specificity.
References
  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from

  • Waters Corporation. Peptide Isolation – Method Development Considerations. Retrieved from

  • Bachem. Peptide Purification Process & Methods: An Overview. Retrieved from

  • Cytiva. (2025). Quick fixes for retention time issues. Retrieved from

  • Interchim. (2019). Peptides purification development in Reverse Phase. Retrieved from

Sources

Technical Support Center: Optimizing Yield for (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and yield optimization of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights into common challenges encountered during the synthesis of this critical structural motif, presented in a practical question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the asymmetric synthesis of the (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid backbone?

The most robust and widely adopted strategies for synthesizing enantiomerically pure α-amino acids like the target compound involve the diastereoselective alkylation of a chiral glycine enolate equivalent.[1] Two principal methods have proven effective:

  • The Schöllkopf Bis-Lactim Ether Method: This classic approach utilizes a chiral auxiliary derived from the cyclization of a dipeptide, typically Glycine and Valine. The bulky isopropyl group from the valine residue provides excellent steric hindrance, directing the incoming electrophile to the opposite face of the enolate, thus ensuring high diastereoselectivity.[1]

  • Nickel(II) Complexes of Glycine Schiff Bases: This method employs a recyclable chiral auxiliary, often derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB), which forms a square-planar Ni(II) complex with a glycine Schiff base.[2] The complex creates a rigid structure that effectively shields one face of the glycine α-carbon, leading to highly stereoselective alkylation.[2]

The choice between these methods often depends on factors like scale, cost of the auxiliary, and the specific reactivity of the required electrophile, 3,5-dichlorophenethyl bromide or a related species.

Q2: How do I select the appropriate chiral auxiliary for my synthesis?

Selecting the right chiral auxiliary is critical for achieving high stereoselectivity and yield. The ideal auxiliary should be readily available in both enantiomeric forms (though often one is more accessible), inexpensive, easy to install and remove, and provide a high degree of stereochemical control.[3]

Auxiliary Type Common Example Advantages Disadvantages
Bis-Lactim Ether (S)-Valine-derivedHigh diastereoselectivity, well-established methodology.[1]Requires multi-step preparation; removal involves strong acidic hydrolysis which may not be suitable for sensitive substrates.[1]
Ni(II) Complex Ligand (S)-BPBRecyclable auxiliary, high diastereoselectivity, milder cleavage conditions (acidic disassembly).[2]Requires stoichiometric use of Nickel; potential for metal contamination in the final product.
Oxazolidinone Evans AuxiliariesExcellent stereocontrol, predictable outcomes.[4]Often used for aldol reactions but can be adapted for α-amino acid synthesis; removal can sometimes be challenging.

For the synthesis of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid, both the Schöllkopf and Ni(II) complex methods are excellent starting points. The Ni(II) complex approach may be preferable for larger-scale syntheses due to the potential for recycling the chiral ligand.[2]

Q3: What analytical methods are essential for monitoring my reaction and final product purity?

A multi-faceted analytical approach is crucial for both reaction monitoring and final product characterization.

Analysis Goal Primary Technique Secondary/Confirmatory Key Information Provided
Reaction Progress Thin Layer Chromatography (TLC)LC-MSConsumption of starting materials, formation of product(s) and major byproducts.
Structural Confirmation ¹H NMR, ¹³C NMRHigh-Resolution Mass Spectrometry (HRMS)Confirmation of the chemical structure of intermediates and the final product.
Chemical Purity HPLC-UV/MSElemental AnalysisQuantifies the percentage of the desired compound relative to impurities.
Enantiomeric Purity (ee) Chiral HPLCChiral SFC, NMR with chiral shift reagentsDetermines the ratio of the desired (S)-enantiomer to the undesired (R)-enantiomer.[5]

Direct analysis of underivatized amino acid enantiomers is possible on specific chiral stationary phases (CSPs) like those based on macrocyclic glycopeptides (e.g., teicoplanin-based columns).[6] Alternatively, pre-column derivatization with reagents like o-Phthalaldehyde (OPA) can be used to form diastereomers separable on standard achiral columns.[7]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Area 1: Low Reaction Yield
Q: My overall yield is disappointingly low. What are the common culprits and how can I address them?

Low yield is a multifaceted problem that can arise from several stages of the synthetic process. A systematic approach is required to diagnose the root cause.

LowYieldTroubleshooting cluster_diagnosis Diagnostic Steps cluster_solutions Potential Solutions start Low Overall Yield incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_reactions Side Reactions? start->side_reactions purification_loss Purification Loss? start->purification_loss sol_incomplete Increase reaction time/temp Check base/reagent activity Improve solubility incomplete_rxn->sol_incomplete Yes sol_side Optimize temperature (-78°C) Slow reagent addition Use non-nucleophilic base Check electrophile purity side_reactions->sol_side Yes sol_purification Optimize chromatography Develop crystallization method Minimize transfers purification_loss->sol_purification Yes

Caption: Troubleshooting flowchart for low yield.

  • Cause 1: Incomplete Deprotonation/Metalation. The formation of the glycine enolate is the critical first step.

    • Troubleshooting: Ensure your base is active and accurately titrated (e.g., n-BuLi). The reaction must be conducted under strictly anhydrous and inert conditions (N₂ or Ar atmosphere) in a flame-dried flask.[1] If solubility is an issue, consider co-solvents, but be aware they can affect stereoselectivity.

  • Cause 2: Inactive Electrophile. The alkylating agent, 3,5-dichlorophenethyl bromide (or tosylate/mesylate), may degrade over time.

    • Troubleshooting: Verify the purity of your electrophile by NMR before use. If necessary, purify it by flash chromatography or distillation.

  • Cause 3: Competing Side Reactions. The strong base required for deprotonation can promote side reactions.

    • Troubleshooting: The most common side reaction is elimination from the alkyl halide. Maintain a very low temperature (typically -78 °C) during deprotonation and alkylation to minimize this.[1] Add the alkylating agent slowly to the cooled enolate solution to prevent localized warming.

  • Cause 4: Loss During Workup and Purification. The product may be partially soluble in the aqueous phase during extraction, or significant material can be lost during chromatography.

    • Troubleshooting: Perform multiple extractions (3x) with your organic solvent (e.g., ethyl acetate, DCM) to ensure complete recovery.[1] Carefully optimize your column chromatography conditions (solvent system, silica gel loading) to achieve good separation without excessive band broadening. Developing a crystallization protocol is often the best way to improve yield and purity on a larger scale.

Problem Area 2: Poor Stereoselectivity
Q: My product has a low enantiomeric excess (ee) or diastereomeric excess (de). How can I improve the stereochemical outcome?

Poor stereoselectivity defeats the purpose of an asymmetric synthesis. The key is to maximize the energy difference between the two transition states leading to the two different diastereomers.

StereoselectivityFactors center High Stereoselectivity (High de/ee) temp Low Temperature (-78 °C) temp->center base Correct Base (n-BuLi, LDA) base->center solvent Aprotic Solvent (THF, Toluene) solvent->center auxiliary Sterically Demanding Chiral Auxiliary auxiliary->center addition Slow Reagent Addition addition->center

Caption: Key factors influencing stereoselectivity.

  • Factor 1: Temperature. This is the most critical parameter. The small energy difference between the diastereomeric transition states is more easily overcome at higher temperatures, leading to racemization or reduced selectivity.

    • Solution: Maintain a stable low temperature, ideally -78 °C (dry ice/acetone bath), throughout the deprotonation and alkylation steps.[1] Ensure your thermometer is properly calibrated and positioned.

  • Factor 2: Base Selection. The counterion of the base (e.g., Li⁺ from n-BuLi) plays a crucial role in chelating the enolate and influencing its geometry.

    • Solution: n-Butyllithium (n-BuLi) is the most common and effective base for Schöllkopf auxiliaries.[1] Lithium diisopropylamide (LDA) is another excellent choice, particularly for preventing nucleophilic attack on the electrophile. Avoid bases with other counterions unless specifically required, as this can disrupt the established stereochemical model.

  • Factor 3: Solvent. The solvent must be aprotic and non-coordinating to avoid disrupting the chelated enolate structure.

    • Solution: Anhydrous tetrahydrofuran (THF) is the standard and most reliable solvent for these reactions.[1] Dichloromethane and toluene can also be used, but THF generally gives the most consistent results.

  • Factor 4: Racemization During Hydrolysis. The final step of cleaving the chiral auxiliary, especially under harsh acidic conditions, can sometimes lead to partial racemization of the free amino acid.

    • Solution: Monitor the hydrolysis step carefully. Use the mildest conditions that are effective (e.g., 0.25 M HCl at room temperature).[1] Analyze the enantiomeric excess both before and after the hydrolysis step to pinpoint where the loss of stereointegrity is occurring.

Problem Area 3: Byproduct Formation
Q: TLC and NMR analysis show significant impurities. What are the likely byproducts and how can I prevent them?
  • Byproduct 1: Dialkylated Product. If the mono-alkylated product is deprotonated again, a second alkylation can occur, leading to a quaternary α-carbon.

    • Prevention: Use a slight excess (1.05-1.1 equivalents) of the lithiated species relative to the electrophile. Add the electrophile to the enolate solution, not the other way around, to ensure the electrophile is always the limiting reagent in the reaction zone.

  • Byproduct 2: O-Alkylation. While less common for carbon electrophiles, enolates are ambident nucleophiles and can, in some cases, react at the oxygen atom.

    • Prevention: This is rarely an issue with alkyl halides but can be a concern with other electrophiles. Using lithium as the counterion and a non-polar solvent system generally favors C-alkylation.

  • Byproduct 3: Unreacted Glycine Auxiliary. This indicates a failure in the deprotonation or alkylation step.

    • Prevention: Re-evaluate the quality of your base and electrophile, and ensure strictly anhydrous conditions as described above.

Section 3: Experimental Protocol Example

This section provides a representative protocol for the synthesis of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid via the Schöllkopf method. Note: This is a general guide and should be adapted and optimized for your specific laboratory conditions.

Protocol: Asymmetric Alkylation of (S)-Valine-Glycine Bis-Lactim Ether

This protocol is adapted from the general principles of the Schöllkopf method.[1]

Step 1: Metalation

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the (S)-valine-glycine bis-lactim ether auxiliary (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF, ~10 mL per mmol of auxiliary).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly, add a solution of n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting orange/yellow solution at -78 °C for 30 minutes.

Step 2: Diastereoselective Alkylation

  • In a separate flame-dried flask, dissolve 1-(2-bromoethyl)-3,5-dichlorobenzene (1.1 eq) in a minimal amount of anhydrous THF.

  • Add the solution of the electrophile dropwise to the cold (-78 °C) enolate solution from Step 1 over 20-30 minutes.

  • Allow the reaction mixture to stir at -78 °C for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

Step 3: Quenching and Workup

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkylated bis-lactim ether.

Step 4: Hydrolysis and Isolation

  • Dissolve the crude alkylated intermediate in 0.25 M aqueous HCl (~20 mL per mmol).

  • Stir the mixture vigorously at room temperature for 24-48 hours, monitoring by TLC for the disappearance of the intermediate and the appearance of the free amino acid.

  • Wash the acidic aqueous layer with dichloromethane to remove the valine methyl ester byproduct.

  • The aqueous layer, containing the desired (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid hydrochloride, can be purified via ion-exchange chromatography or by adjusting the pH to the isoelectric point to precipitate the free amino acid.

References

  • Belokon, Y. N., et al. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 26(15), 4627. [Link]

  • IUPAC. (1996). Analytical Chiral Separation Methods. Pure and Applied Chemistry, 68(7), 1479-1489. [Link]

  • University of Liverpool. Asymmetric Synthesis. Chem 353 Lecture Notes. [Link]

  • ResearchGate. Optimization of reaction conditions. Scientific Diagram. [Link]

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptide Synthesis Protocols (pp. 249-286). Humana Press. [Link]

  • DU Chem. Asymmetric synthesis. Lecture Notes. [Link]

  • Bisogno, F. R., & Lavandera, I. (2012). Enzymatic strategies for asymmetric synthesis. Beilstein Journal of Organic Chemistry, 8, 1006–1027. [Link]

  • AA Blocks. (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. Product Page. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic acyl substitution: conversion of butanoic acid to butanenitrile. [Link]

  • Google Patents. (2012). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
  • ResearchGate. Synthesis of b-Amino Acid 14. Scientific Diagram. [Link]

  • Shulgin, O. V., et al. (2024). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 18(1), 1-10. [Link]

  • Reddit. (2021). wondering if anyone can help with the synthesis of the unnatural amino acid (s)-2-amino-3-(3,4-dichlorophenyl)-2-methylpropanoic acid. r/OrganicChemistry. [Link]

  • Kumar, P., et al. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. Analytical Methods, 13(1), 85-98. [Link]

  • Zhang, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 302-316. [Link]

  • University of Calgary. Reactions of Carboxylic Acids and Derivatives. Chemistry 353 Lecture Notes. [Link]

  • Rajagopalan, P. T., et al. (2019). Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1683–1689. [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • LibreTexts Chemistry. Additional Problems 11: Carboxylic Acid Derivatives. [Link]

Sources

Technical Support Center: Resolving Peptide Aggregation with (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving peptide aggregation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with peptide aggregation during synthesis, purification, or formulation. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding the use of the non-canonical amino acid (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid to mitigate these issues.

Understanding the Problem: Peptide Aggregation

Peptide aggregation is a common and frustrating challenge in peptide science. It occurs when peptide chains self-associate, primarily through the formation of intermolecular hydrogen bonds, leading to stable β-sheet structures.[1] This process can begin during solid-phase peptide synthesis (SPPS), resulting in poor coupling efficiencies, failed deprotection steps, and low synthesis yields.[2][3] Post-synthesis, aggregation manifests as poor solubility, making purification by HPLC difficult and compromising the peptide's biological activity.[4][5]

Hydrophobic sequences are particularly prone to aggregation, though it can be difficult to predict based on sequence alone.[2][4] The incorporation of aggregation-disrupting elements is therefore a crucial strategy for success.

The Solution: A Sterically Demanding Amino Acid

(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid is a non-canonical amino acid designed to physically disrupt the intermolecular interactions that lead to aggregation.

Mechanism of Action

The core principle behind using this and similar unnatural amino acids is steric hindrance.[6][7] When incorporated into a growing peptide chain, the bulky 3,5-dichlorophenyl group acts as a "β-sheet breaker." It projects from the peptide backbone, preventing adjacent chains from aligning closely enough to form the stable hydrogen-bonded network characteristic of β-sheets.[6][[“]] This strategy is analogous to using other backbone protection groups like Hmb/Dmb or pseudoprolines, which also work by disrupting secondary structure formation.[2][4]

Troubleshooting Guide

This section addresses common problems encountered during peptide synthesis and handling, with a focus on how strategic incorporation of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid can provide a solution.

Problem / SymptomPotential CausesRecommended Solutions & Workflow
Problem 1: Poor Coupling Efficiency During SPPS Inter-chain aggregation on-resin: Growing peptide chains are folding and hydrogen-bonding to each other, making the N-terminal amine inaccessible for the next coupling step.[1] This is often indicated by resin shrinking or a failed Kaiser/TNBS test.[2][3]1. Strategic Substitution: Identify aggregation-prone regions in your sequence (often stretches of 5-7 hydrophobic residues). Replace a central hydrophobic amino acid (e.g., Val, Leu, Ile, Phe) in this region with (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid.2. Optimize Coupling: Use a more potent coupling reagent like HATU or HBTU and extend the coupling time.[1][2]3. Change Solvents: Switch to more disruptive solvents like NMP or add chaotropic salts to the coupling mixture.[1][4]
Problem 2: Incomplete Fmoc Deprotection Severe on-resin aggregation: The peptide-resin matrix has collapsed to such an extent that the Fmoc group is sterically shielded from the piperidine base.[2][3] This is often seen as a broadening of the deprotection peak in automated synthesizers.[9]1. Proactive Incorporation: The most effective solution is preventative. Re-synthesize the peptide, incorporating (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid at intervals of every 6-7 residues within problematic sequences.[4]2. Stronger Deprotection: Use a DBU-based deprotection cocktail (e.g., 2% DBU/2% piperidine in DMF) for the difficult step.[4]
Problem 3: Peptide is Insoluble After Cleavage and Lyophilization Post-cleavage aggregation: The unprotected, purified peptide rapidly aggregates in solution or even during lyophilization, forming a solid that is difficult to dissolve.[5][10]1. Disaggregation Protocol: Attempt to dissolve a small amount of peptide in a strong disaggregating solvent mixture like 1:1 TFA/HFIP.[1] Once dissolved, evaporate the solvent and attempt reconstitution in your target buffer. 2. Re-synthesis with Modification: If disaggregation fails, the most reliable solution is to re-synthesize the peptide with (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid incorporated to improve the intrinsic solubility of the final product.[4]
Problem 4: Peptide Precipitates During HPLC Purification Concentration-dependent aggregation: The peptide is soluble at low concentrations but aggregates and precipitates at the higher concentrations encountered on the HPLC column or during fraction collection.1. Modify HPLC Conditions: Lower the concentration of the injected sample. Use a lower pH mobile phase (e.g., 0.1% TFA in water/acetonitrile) to maximize the peptide's net positive charge, which can reduce aggregation through electrostatic repulsion.[11]2. Proactive Design: A peptide containing (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid will have significantly reduced aggregation propensity, often preventing this issue entirely.

Experimental Protocols & Workflows

Protocol 1: Incorporation of Fmoc-(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid in SPPS

This protocol outlines the standard procedure for coupling the modified amino acid during Fmoc-based solid-phase peptide synthesis.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform the standard Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.[12][13] Wash the resin thoroughly with DMF (5x) and DCM (2x).

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 2-3 minutes.

  • Coupling Reaction: Add the activated amino acid mixture to the deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a qualitative Kaiser test to check for the presence of free primary amines.[1] If the test is positive, extend the coupling time or consider a double coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x) and DCM (2x) to remove excess reagents before proceeding to the next deprotection step.

SPPS_Workflow cluster_cycle SPPS Cycle for (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Couple Modified AA (HATU/DIPEA) Wash1->Coupling Kaiser Kaiser Test Coupling->Kaiser 2-4 hr Wash2 Wash (DMF/DCM) Wash2->Deprotection Next Cycle Kaiser->Coupling Positive (Recouple) Kaiser->Wash2 Negative

Caption: SPPS workflow for incorporating the modified amino acid.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring

The ThT assay is a widely used method to detect the formation of amyloid-like β-sheet structures characteristic of aggregation.[14]

  • Reagent Preparation:

    • Prepare a 1 mM ThT stock solution in distilled water and filter through a 0.22 µm filter. Store protected from light.

    • Prepare your peptide stock solution at a high concentration (e.g., 1-2 mM) in an appropriate initial solvent (e.g., DMSO or after disaggregation per Protocol 3).

  • Assay Setup:

    • In a black, non-binding 96-well plate, add your assay buffer (e.g., PBS, pH 7.4).

    • Add ThT stock solution to a final concentration of 10-25 µM.

    • Initiate the aggregation by adding the peptide stock to the desired final concentration (e.g., 25-100 µM).

  • Measurement:

    • Measure the fluorescence intensity immediately (Time 0) and at regular intervals (e.g., every 15-30 minutes) using a plate reader.

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

    • An increase in fluorescence over time indicates the formation of β-sheet aggregates.[14] Compare the kinetics of the unmodified peptide to the peptide containing (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: At what position should I incorporate (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid in my peptide sequence? A1: The optimal placement is within the most hydrophobic or aggregation-prone region of your peptide. If the sequence is long, consider placing a disruptive residue every 6-7 amino acids to effectively break up potential β-sheet formation.[4] Avoid placing it at positions known to be critical for receptor binding or enzymatic cleavage unless structure-activity relationship (SAR) data suggests it is tolerable.

Q2: Will this modification affect the biological activity of my peptide? A2: It is possible. The bulky dichlorophenyl group can alter the peptide's conformation and its ability to bind to its target. It is essential to perform a functional assay to compare the activity of the modified peptide to the native sequence. However, in many cases, preventing aggregation is the only way to obtain sufficient soluble material to perform biological assays in the first place.

Q3: How do I confirm that my peptide is aggregating? A3: Several methods can be used:

  • Visual Inspection: Cloudiness, precipitation, or gel formation in your solution is a clear sign.[5]

  • UV-Vis Spectroscopy: An increase in light scattering can be measured as an increase in absorbance (turbidity) at wavelengths like 350-600 nm.[15][16]

  • Dynamic Light Scattering (DLS): This technique measures the hydrodynamic radius of particles in solution. An increase in particle size over time is indicative of aggregation.[17][18]

  • Size Exclusion Chromatography (SEC): This method separates molecules by size and can quantify the percentage of monomer, dimer, and higher-order soluble aggregates.[17]

  • Thioflavin T (ThT) Assay: As described in Protocol 2, this fluorescent dye specifically binds to β-sheet structures.[14]

Q4: Are there alternatives to using this specific amino acid? A4: Yes, several other strategies exist to combat peptide aggregation. These include the use of pseudoproline dipeptides, 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) backbone protection, and the incorporation of other sterically demanding or N-alkylated amino acids.[2][4] The choice depends on the specific sequence, the location of problematic residues (e.g., pseudoprolines can only be formed from Ser or Thr), and the synthesis strategy.[2]

Q5: How do I handle a peptide that is already aggregated after synthesis? A5: For intractable peptides, a disaggregation protocol is the first step. A common and effective method is to dissolve the peptide in a 1:1 mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP).[1] These strong, hydrogen-bond-breaking solvents can dissociate pre-formed aggregates. After dissolution, the solvent is carefully evaporated under a stream of nitrogen, and the resulting peptide film can be reconstituted in the desired buffer or solvent.[1]

Aggregation_Mechanism cluster_native Native Peptide Aggregation cluster_modified Aggregation Disruption Monomer1 Unfolded Monomers Oligomer Soluble Oligomers Monomer1->Oligomer Self-Association Fibril Insoluble β-Sheet Fibril Oligomer->Fibril Nucleation & Elongation Monomer2 Modified Monomer Disrupt Steric Hindrance (3,5-dichlorophenyl group) Soluble Remains Soluble Disrupt->Soluble Prevents β-Sheet Formation

Sources

overcoming steric hindrance in (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (also known as 3,5-dichloro-L-homophenylalanine ). Due to its extended side chain and bulky, lipophilic dichlorophenyl moiety, this non-canonical amino acid presents unique challenges in peptide synthesis and medicinal chemistry applications.

Topic: Overcoming Steric Hindrance & Aggregation in Synthesis

Core Challenges Overview

Before troubleshooting, understand the physical constraints of your molecule:

  • Steric Bulk: The 3,5-dichlorophenyl group significantly widens the Van der Waals radius of the side chain. While the ethyl linker ("homo" spacer) provides flexibility, it allows the bulky aromatic ring to fold back, potentially shielding the

    
    -amine or activated carboxylate.
    
  • Lipophilicity: The two chlorine atoms increase

    
    , leading to "hydrophobic collapse" or aggregation on solid-phase resins, which mimics steric hindrance by reducing accessibility.
    
  • Electronic Effects: The electron-withdrawing nature of the chlorines (inductive effect) can slightly increase the acidity of the

    
    -proton, heightening the risk of racemization during slow couplings.
    

Troubleshooting Guides (Q&A Format)

Module A: Coupling Efficiency (Amide Bond Formation)

Q: I am observing incomplete coupling (<50% conversion) when introducing this amino acid into a peptide sequence. Standard HBTU/DIPEA protocols fail. What is the fix?

A: The standard HBTU protocol is often insufficient for this residue due to the kinetic barrier created by the bulky side chain. The "folding" of the dichlorophenyl group can physically block the incoming nucleophile.

Protocol Adjustment:

  • Switch to HATU/HOAt: The aza-benzotriazole moiety in HATU creates a more reactive active ester than HBTU, accelerating the reaction rate to outcompete steric shielding.

  • Solvent System: Replace DMF with NMP (N-methylpyrrolidone) or a mixture of DMF/DMSO (4:1) . The increased polarity helps solvate the lipophilic dichlorophenyl group, preventing it from aggregating and shielding the reaction center.

  • Microwave Assistance: Apply controlled microwave energy (75°C, 25W) for 5-10 minutes. Thermal energy provides the necessary activation to overcome the rotational barrier of the bulky side chain.

Q: Even with HATU, the coupling is sluggish. Should I increase the base?

A: No. Increasing base (DIPEA) concentration increases the risk of racemization (see Module B). Instead, use Sym-collidine (2,4,6-trimethylpyridine). It is a weaker, sterically hindered base that is sufficient for activation but less likely to abstract the


-proton.
Module B: Racemization Control

Q: Chiral HPLC shows 15-20% racemization after coupling (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. How do I preserve the (S)-configuration?

A: Racemization occurs via the oxazolone mechanism .[1] The bulky side chain slows down the desired amide bond formation, giving the activated carboxylate more time to cyclize into an oxazolone, which readily racemizes.

Corrective Actions:

  • Use Oxyma Pure: Replace HOBt/HOAt with Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) . It is superior in suppressing racemization while maintaining high coupling efficiency.

  • Pre-activation Control: Do not pre-activate the amino acid for more than 30 seconds before adding it to the resin/amine. Long pre-activation times favor oxazolone formation.

  • Temperature Management: If microwave coupling causes racemization, switch to 0°C activation for 30 minutes, then warm to room temperature.

Module C: Solubility & Aggregation

Q: The resin swells poorly, and the reaction mixture turns cloudy when adding this amino acid. Is it precipitating?

A: Yes, this is likely "hydrophobic collapse." The 3,5-dichlorophenyl group is highly lipophilic. When high concentrations are used, it can aggregate, preventing the reagents from reaching the active sites.

Solution:

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. These salts disrupt hydrogen bond networks and hydrophobic aggregation, keeping the peptide chain extended.

  • Magic Mixture: Use a solvent blend of DCM/DMF/NMP (1:1:1) to balance polarity and solubility.

Visualizing the Solution

Workflow: Optimized Coupling Decision Tree

CouplingOptimization Start Start: Coupling (S)-2-Amino-4- (3,5-dichlorophenyl)butanoic acid CheckStandard Attempt Standard HBTU/DIPEA? Start->CheckStandard ResultStandard Conversion > 90%? CheckStandard->ResultStandard Success Proceed to Next Step ResultStandard->Success Yes Failure Incomplete Coupling ResultStandard->Failure No Step1 Switch to HATU + HOAt Solvent: NMP Failure->Step1 CheckStep1 Conversion > 90%? Step1->CheckStep1 CheckStep1->Success Yes Step2 Add Chaotropic Salts (0.1M LiCl in NMP) CheckStep1->Step2 No (Aggregation?) CheckStep2 Conversion > 90%? Step2->CheckStep2 CheckStep2->Success Yes Step3 Microwave Assist (75°C, 10 min) CheckStep2->Step3 No (Steric?) RacemizationCheck Check Racemization Step3->RacemizationCheck RacemizationCheck->Success Low Racemization FinalFix Use Oxyma Pure + DIC Low Temp (0°C) RacemizationCheck->FinalFix High Racemization

Caption: Decision matrix for optimizing coupling conditions, balancing steric hindrance (reactivity) against racemization risks.

Comparative Data: Coupling Reagents

The following table summarizes the efficiency of different coupling cocktails specifically for sterically hindered homophenylalanine derivatives.

Coupling ReagentBaseAdditiveConversion (1h)Racemization RiskRecommendation
HBTU DIPEAHOBt~45%ModerateAvoid for this residue.
HATU DIPEAHOAt~85%HighGood for difficult sequences, but monitor chirality.
HATU Collidine HOAt~80%Low Preferred balance of speed and fidelity.
DIC NoneOxyma ~90%Very Low Best Practice for highly prone racemization cases.
PyBOP NMMNone~70%ModerateAlternative if HATU fails.

Detailed Experimental Protocol

Protocol: High-Efficiency Coupling with Racemization Suppression

Use this protocol for introducing (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid into a peptide chain.

Materials:

  • Amino Acid (4 eq.)[2]

  • DIC (Diisopropylcarbodiimide) (4 eq.)

  • Oxyma Pure (4 eq.)

  • Solvent: DMF/NMP (1:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve the amino acid and Oxyma Pure in the minimum amount of DMF/NMP solvent. Ensure complete dissolution (sonicate if necessary).

  • Activation: Add DIC to the mixture. Crucial: Allow to activate for only 2 minutes at room temperature.

    • Why? Short activation prevents the formation of the reactive but racemization-prone oxazolone intermediate before it encounters the resin.

  • Addition: Add the activated mixture immediately to the resin-bound free amine.

  • Incubation: Shake or vortex at room temperature for 2 hours .

    • Optional: If using microwave, heat to 75°C for 10 minutes.

  • Monitoring: Perform a micro-cleavage and check via HPLC/UPLC. If conversion is <95%, perform a double coupling (repeat steps 1-4 with fresh reagents) rather than extending the time.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Sources

minimizing side reactions during (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Deprotection Strategies for (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic Acid

Executive Summary

(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid is a critical non-canonical amino acid building block, often utilized in the synthesis of protease inhibitors and GLP-1 analogs. Its structural integrity relies on two Critical Quality Attributes (CQAs):

  • Chiral Purity (ee%): Maintaining the (S)-configuration at the

    
    -carbon.
    
  • Chemoselectivity: Preserving the 3,5-dichloroaryl moiety, which is highly susceptible to hydrodehalogenation (loss of chlorine) under standard reductive deprotection conditions.

This guide addresses the specific side reactions associated with removing Cbz (Z) , Boc , Fmoc , and Ester protecting groups from this scaffold.

Module 1: The Cbz Challenge (Preventing Dechlorination)

User Query: "I am trying to remove a Cbz group using Pd/C and


, but MS shows a mass shift of -34 Da and -68 Da (loss of Cl). How do I prevent this?"

Root Cause Analysis: Standard catalytic hydrogenolysis (Pd/C +


) is non-selective for Cbz cleavage versus aryl chloride reduction. The 3,5-dichlorophenyl ring is electron-deficient, facilitating the oxidative addition of Palladium into the C-Cl bond, leading to hydrodehalogenation.
Recommended Solutions

Option A: The "Chemo-Selective" Method (Lewis Acid) Recommended for high-value intermediates where filtration of metal catalysts is undesirable. This method utilizes Aluminum Chloride (


) in Hexafluoroisopropanol (HFIP). The high ionizing power of HFIP facilitates the cleavage of the carbamate without engaging the aryl chloride.
  • Reagents:

    
     (3.0 equiv), HFIP (Solvent).[1]
    
  • Mechanism: Lewis-acid assisted solvolysis.

  • Protocol:

    • Dissolve substrate (0.1 M) in HFIP.

    • Add

      
       portion-wise at 0°C (exothermic).
      
    • Stir at Room Temperature (RT) for 2–4 hours.

    • Quench: Pour into ice-cold dilute HCl.

    • Extraction: Extract with EtOAc; wash with

      
       to remove HFIP traces.
      

Option B: The "Poisoned" Hydrogenation Recommended if hydrogenation is the only available equipment. You must "poison" the catalyst to inhibit the high-energy sites responsible for C-Cl activation while retaining enough activity for C-O (benzyl) cleavage.

  • Catalyst: 5% Pt/C (Platinum is less active for dehalogenation than Palladium) OR 5% Pd/C (sulfided).

  • Additive: Ammonium Acetate (

    
    ) or Pyridine (0.5 equiv).
    
  • Protocol:

    • Solvent: Methanol/THF (1:1). Avoid pure MeOH if N-methylation is a risk.[2]

    • Add substrate and additive (

      
      ).
      
    • Add catalyst (5-10 wt%).

    • Run under balloon pressure

      
       (1 atm). Do not use high pressure. 
      
    • Monitor strictly by LC-MS; stop immediately upon Cbz consumption.

Module 2: The Racemization Risk (Fmoc & Esters)

User Query: "My chiral HPLC shows a 4% D-isomer impurity after Fmoc deprotection. Is the chlorine substitution making the proton more acidic?"

Root Cause Analysis: While the 3,5-dichlorophenyl group is electron-withdrawing, it is located at the


-position (homophenylalanine analog), separated from the 

-carbon by two methylene groups. Therefore, the inductive effect on the

-proton is minimal compared to Phenylglycine.
  • Primary Suspect: Over-exposure to base or high temperature during deprotection.

  • Secondary Suspect: Pre-activation racemization (during the previous coupling step via oxazolone formation).

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Racemization during Fmoc removal Standard 20% Piperidine is too slow/harsh.Switch to DBU/Piperidine: Use 2% DBU + 2% Piperidine in DMF for shorter contact time (5-10 mins).
Racemization during Coupling Slow coupling kinetics due to steric bulk.Switch Coupling Agents: Use DIC/Oxyma Pure instead of HATU/DIEA. Oxyma is superior for suppressing racemization in sensitive amino acids.
D-isomer increases with storage Residual base left in product.Wash Protocol: Ensure thorough ether precipitation or acidic wash (0.1 M HCl) after deprotection to remove all amine bases.

Module 3: The Boc & Scavenger Strategy

User Query: "I see unknown impurities at M+56 and M+102 after TFA deprotection."

Root Cause Analysis:

  • M+56 (t-Butyl adduct): The tert-butyl cation generated during Boc removal is an electrophile. While the dichlorophenyl ring is deactivated (less prone to Friedel-Crafts alkylation), the cation can react with other nucleophiles (e.g., free amines, side chains).

  • M+102 (t-Butyl trifluoroacetate): Stable adducts formed in the cleavage cocktail.

Optimized Protocol

The 3,5-dichloro substitution makes the ring less likely to act as a scavenger itself, meaning the cations remain "live" longer in solution, potentially polymerizing or reacting with the N-terminus.

  • Cocktail: TFA / Triethylsilane (TES) / Water (95:2.5:2.5).

    • Why TES? It is a hydride donor that irreversibly quenches the t-butyl cation into isobutane (gas), permanently removing it from the system.

  • Temperature: 0°C for addition, warm to RT.

  • Time: Max 60 minutes.

Visual Technical Guides

Figure 1: Deprotection Decision Tree

Use this flowchart to select the correct reagent based on your protecting group and sensitivity.

DeprotectionStrategy Start Select Protecting Group Cbz Cbz (Z) Group Start->Cbz Boc Boc Group Start->Boc Fmoc Fmoc Group Start->Fmoc Cbz_Q Is Dechlorination a Risk? Cbz->Cbz_Q Method_TFA TFA / TES / H2O (Scavenger Essential) Boc->Method_TFA Method_Pip 20% Piperidine (Standard) Fmoc->Method_Pip Standard Method_DBU 2% DBU / 2% Pip (Fast/Mild) Fmoc->Method_DBU If Racemization Observed Method_AlCl3 AlCl3 / HFIP (Chemoselective) Cbz_Q->Method_AlCl3 Yes (High Risk) Method_Poison Pd/C + NH4OAc (Poisoned Cat.) Cbz_Q->Method_Poison Yes (Alt) Method_H2 Standard H2/Pd (NOT RECOMMENDED) Cbz_Q->Method_H2 No

Caption: Decision matrix for deprotecting (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid derivatives.

Figure 2: Mechanism of Side Reactions

Understanding the pathway to impurities.

SideReactions Substrate (S)-2-Amino-4-(3,5-Cl2-Ph)-Butanoic Acid (Protected) Path_H2 Pd/C Hydrogenation Substrate->Path_H2 Path_Base Strong Base (pH > 12) Substrate->Path_Base Int_Pd Oxidative Addition of Pd into C-Cl Path_H2->Int_Pd Standard Conditions Prod_Clean Clean (S)-Product Path_H2->Prod_Clean With Catalyst Poison (NH4OAc) Int_Enolate Alpha-Proton Abstraction Path_Base->Int_Enolate Prod_DeCl Hydrodehalogenated Impurity (Loss of Cl) Int_Pd->Prod_DeCl Prod_Rac Racemized Product (50:50 L/D Mix) Int_Enolate->Prod_Rac

Caption: Mechanistic pathways leading to common impurities (Dechlorination and Racemization).

Experimental Protocols

Protocol A: AlCl3-Mediated Cbz Removal

Source: Adapted from Vinayagam et al. (2024)

  • Preparation: Ensure all glassware is dry. HFIP is volatile; work in a fume hood.

  • Dissolution: Dissolve 1.0 mmol of Cbz-protected amino acid in 5 mL of HFIP (1,1,1,3,3,3-Hexafluoroisopropanol).

  • Addition: Add 3.0 mmol (400 mg) of anhydrous

    
     in three portions over 5 minutes.
    
  • Reaction: Stir at room temperature. Monitor by TLC or LC-MS (Target mass: M-134).

  • Workup: Dilute with 20 mL EtOAc. Pour slowly into 20 mL ice-cold 1M HCl. Separate layers.

  • Purification: Wash organic layer with Sat.

    
     (2x) and Brine (1x). Dry over 
    
    
    
    .[1]
Protocol B: Poisoned Hydrogenation

Source: Adapted from Sajiki et al.

  • Mixture: In a round-bottom flask, mix 1.0 mmol substrate, 5 mL MeOH, and 0.5 mmol Ammonium Acetate (

    
    ).
    
  • Catalyst: Add 50 mg of 5% Pd/C (sulfided) or 5% Pt/C.

  • Hydrogenation: Purge with

    
    , then attach a 
    
    
    
    balloon. Stir vigorously at RT.
  • Endpoint: Check LC-MS every 30 mins. Stop immediately upon disappearance of starting material to prevent over-reduction.

References

  • Vinayagam, V., et al. (2024).[3][4] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Link

  • Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the addition of ammonia, pyridine, or ammonium acetate. Tetrahedron Letters. Link

  • Mandal, P. K., & McMurray, J. S. (2007).[4][5] Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Han, G., et al. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Link

Sources

improving HPLC separation of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the HPLC separation of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (also known as 3,5-dichloro-L-homophenylalanine).

This guide is structured to provide immediate, actionable protocols and deep-dive troubleshooting for researchers encountering difficulties with this specific lipophilic, non-proteinogenic amino acid.

Case ID: #AA-DCP-4402 Subject: Method Optimization for (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary & Molecular Profile[1]

The target molecule is a homophenylalanine derivative with a hydrophobic 3,5-dichlorophenyl substitution. This structural modification introduces two critical chromatographic challenges:

  • Increased Lipophilicity: The dichlorophenyl group significantly increases retention on reversed-phase ligands compared to native amino acids, requiring higher organic modifier concentrations.[1]

  • Zwitterionic Behavior: As an

    
    -amino acid, the molecule exists as a zwitterion at neutral pH, leading to peak tailing on standard C18 columns due to secondary interactions with silanols.[1]
    

Recommended Strategy: Direct chiral separation (without derivatization) is the most efficient workflow. We recommend Zwitterionic Ion-Exchange (ZWIX) as the primary method due to its compatibility with LC-MS and superior peak shape for hydrophobic amino acids. Crown Ether columns are the validated secondary method.[1]

Method Development Decision Tree

The following diagram outlines the logical flow for selecting the optimal separation pathway based on your specific constraints (e.g., MS compatibility, sample solubility).

MethodSelection Start START: (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid CheckMS Is MS Detection Required? Start->CheckMS CheckSolubility Solubility in MeOH/ACN? CheckMS->CheckSolubility Yes (Preferred) MethodCrown SECONDARY METHOD: Crown Ether CSP (Crownpak CR-I+) Mobile Phase: pH 1.5 HClO4 / ACN CheckMS->MethodCrown No (UV only) MethodZWIX PRIMARY METHOD: Zwitterionic CSP (Chiralpak ZWIX+) Mobile Phase: MeOH/ACN + Acid/Base CheckSolubility->MethodZWIX High (>1 mg/mL) MethodDeriv FALLBACK: Derivatization (Fmoc or FDAA) + C18/Polysaccharide CSP CheckSolubility->MethodDeriv Low / Aggregation MethodZWIX->MethodCrown Fails Resolution MethodCrown->MethodDeriv Fails Resolution

Caption: Decision matrix for selecting the optimal chromatographic mode. ZWIX is preferred for MS compatibility and hydrophobic amino acids.

Recommended Protocols

Protocol A: Zwitterionic Chiral Stationary Phase (Primary)

Why this works: The ZWIX stationary phase uses a cinchona alkaloid-derived selector that forms a double ion-pairing complex with the amino acid.[2] The hydrophobic dichlorophenyl tail interacts favorably with the aromatic selector, enhancing resolution.

ParameterSpecification
Column Chiralpak ZWIX(+) or ZWIX(-) (3 µm, 150 × 3.0 mm)
Mobile Phase MeOH / ACN / H₂O (49 : 49 : 2 v/v/v)
Additives 50 mM Formic Acid + 25 mM Diethylamine (DEA)
Flow Rate 0.4 – 0.5 mL/min
Temperature 25°C (Lower to 15°C if resolution < 1.[3]5)
Detection UV @ 220 nm (or MS ESI+)
Elution Order ZWIX(+) typically elutes the (L)/(S) isomer first; ZWIX(-) reverses this.

Critical Technical Note: The ratio of Acid:Base (2:1 molar ratio) is non-negotiable. It ensures the stationary phase and analyte are in the correct ionization state for double ion pairing.[1]

Protocol B: Crown Ether Stationary Phase (Secondary)

Why this works: The crown ether forms a host-guest inclusion complex specifically with the primary ammonium group (


). This method is extremely robust for 

-amino acids but requires highly acidic conditions.[1]
ParameterSpecification
Column Crownpak CR-I(+) (5 µm, 150 × 3.0 mm)
Mobile Phase Perchloric Acid (pH 1.[3]5) / Acetonitrile (85 : 15 v/v)
Preparation pH 1.5 HClO₄: Add ~16.3g 70% HClO₄ to 1L water.
Flow Rate 0.4 mL/min
Temperature 25°C (Critical control parameter)
Detection UV @ 200–210 nm
Elution Order On CR-I(+), the (D)/(R) enantiomer elutes first. The (S) target will elute second.

Troubleshooting & FAQs

Q1: I am observing severe peak tailing on the ZWIX column. How do I fix this?

Diagnosis: Tailing in zwitterionic modes often indicates a mismatch in the acid/base ratio or insufficient protic solvent.[1] Solution:

  • Verify Additives: Ensure you are using 50 mM Formic Acid and 25 mM DEA .[1] If using Ammonium Hydroxide (for MS), the buffering capacity is lower; ensure the pH is effectively controlled.

  • Increase Water Content: The 3,5-dichlorophenyl group is hydrophobic.[1] Increasing water from 2% to 5-10% in the mobile phase can improve mass transfer and solubility, sharpening the peak.

  • Check Sample Solvent: Dissolve the sample in the mobile phase. Dissolving in 100% DMSO or pure MeOH can cause "breakthrough" or peak distortion.[1]

Q2: The retention time is shifting between runs on the Crownpak column.

Diagnosis: Crown ether columns are sensitive to temperature and water content.[1] Solution:

  • Temperature Control: Ensure the column oven is stable. A fluctuation of 1°C can shift retention by 5%.[1]

  • Equilibration: These columns require longer equilibration times (minimum 30 column volumes) when starting up, especially if the column was stored in pure organic solvent.[1]

  • Water Content: Ensure the ACN is HPLC grade and the lines are primed.[1] Small changes in the %ACN (e.g., evaporation from an open bottle) drastically affect retention of the hydrophobic dichlorophenyl group.

Q3: I cannot detect the impurity (R-isomer) at 0.1% levels.

Diagnosis: The 3,5-dichlorophenyl ring has decent UV absorption, but detection limits may be hindered by baseline noise at 200-210 nm. Solution:

  • Wavelength Optimization: The dichlorophenyl group has a secondary absorption band around 270–280 nm .[1] While less intense than 210 nm, it is much more selective and has lower background noise from mobile phase additives (especially if using Formic Acid/DEA).

  • Sample Concentration: Due to the lipophilicity, you can likely inject a higher concentration (e.g., 2-5 mg/mL) without solubility issues compared to polar amino acids.

  • Switch to ZWIX(-): If your target is the (S)-isomer (major peak) and you are looking for the (R)-impurity, use the column that elutes the impurity first .

    • ZWIX(+) elutes (S) first

      
       Impurity (R) elutes second (hidden in tail).
      
    • ZWIX(-) elutes (R) first

      
       Impurity elutes before the main peak (easier to integrate).
      
Q4: Can I use standard C18 columns with derivatization?

Answer: Yes, but it is labor-intensive.[1] If direct separation fails, derivatize with Marfey's Reagent (FDAA) or Fmoc-Cl .

  • Fmoc-Cl: Creates a very hydrophobic derivative.[1] You will need a high % organic mobile phase on a standard C18 column.[1]

  • FDAA: Converts enantiomers into diastereomers, which can be separated on a standard achiral C18 column.[1] This is a reliable backup if chiral columns are unavailable.[1]

References

  • Chiral Technologies. (2014).[1] Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Retrieved from [Link]

  • Daicel Corporation. (2014).[1] Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns: Crownpak CR-I(+) and Crownpak CR-I(-). Application Note. Retrieved from [Link]

  • Lämmerhofer, M., et al. (2014).[1] Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic Acid Salts

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the crystallization and handling of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (often abbreviated as ADPB or 3,5-Dichloro-L-homophenylalanine ).

This compound is a critical LAT1 (L-type Amino Acid Transporter 1) substrate , widely investigated as a radiotheranostic precursor and a scaffold for cancer-targeting drug conjugates.[1][2] Its structural duality—a lipophilic dichlorophenyl tail combined with a zwitterionic amino acid head—presents unique crystallization challenges, particularly "oiling out" and polymorphic variability during salt formation.[2]

Executive Technical Overview

  • Compound : (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid[1][2][3][4]

  • CAS : 1260597-00-9[1][2][3]

  • Primary Application : LAT1-targeting radioligands (e.g., conjugated with NOTA/DOTA) and synthetic intermediates.[2]

  • Critical Quality Attribute (CQA) : Enantiomeric purity (>99.5% ee) is non-negotiable, as the (R)-isomer often exhibits significantly lower binding affinity to LAT1.

Why Crystallization Fails

The 3,5-dichlorophenyl moiety imparts significant lipophilicity compared to natural amino acids.[1][2] When forming salts (typically Hydrochloride or p-Toluenesulfonate ), the lattice energy often competes with solvation in organic media, leading to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation.

Troubleshooting Guide & FAQs

Q1: My HCl salt is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the metastable liquid phase separates before the crystalline solid phase can nucleate.[2] It is common in solvent systems where the salt is sparingly soluble (e.g., pure Ethyl Acetate) or when cooling is too rapid.[2]

Corrective Action (The "Cloud Point" Protocol):

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solution.

  • Polarity Adjustment: Add a small volume of a polar protic solvent (Methanol or Water, 1-5% v/v) to increase the solubility limit of the oil phase.[2]

  • Seeding: Cool the solution only to the metastable zone (just above the oiling temperature) and add seed crystals.

  • Slow Cooling: Use a linear cooling ramp (e.g., 0.2°C/min). Rapid cooling forces the system into the spinodal decomposition region (oil), skipping the nucleation zone.[2]

Q2: The enantiomeric excess (ee) dropped after recrystallization. Why?

Diagnosis: Racemization of the


-proton.[1][2]
Root Cause:  While amino acids are stable in acid, exposure to basic conditions (pH > 9) or high temperatures (>80°C) in the presence of weak bases (even trace impurities) can deprotonate the chiral center.
Solution: 
  • Maintain acidic conditions (pH < 2) throughout the process.[2]

  • Avoid boiling temperatures for extended periods.[2]

  • Rescue: If ee is 90-95%, recrystallize using a Tartrate resolution system (e.g., Dibenzoyl-L-tartaric acid) to preferentially precipitate the (S)-isomer before converting back to the HCl salt.[1][2]

Q3: I have a "sticky" solid that won't filter.

Diagnosis: Solvent inclusion or amorphous gel formation.[2][5] Solution:

  • Ripening: Stir the slurry at an elevated temperature (40-50°C) for 4-6 hours. This "Ostwald Ripening" consumes small, amorphous particles and grows larger, crystalline ones.[2]

  • Solvent Swap: If using Isopropanol (IPA), switch to Acetonitrile/Water (95:5). Acetonitrile often promotes sharper crystal habits in phenylalanine analogs.[2]

Standard Operating Protocols (SOPs)

Protocol A: Preparation of the Hydrochloride Salt (Primary Method)

Best for: Bulk isolation from synthesis crude.

Reagents:

  • Crude Free Base (Zwitterion)

  • 2M HCl in Diethyl Ether (or 4M HCl in Dioxane)

  • Anhydrous Ethanol (EtOH)

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc)[1]

Workflow:

  • Dissolution: Suspend the crude free base in minimal Anhydrous Ethanol (5 mL per gram) at 40°C.

  • Acidification: Dropwise add 1.2 equivalents of HCl (in Ether/Dioxane). The solution should become clear.

  • Concentration: Evaporate roughly 50% of the solvent under vacuum (do not dry completely).[2]

  • Anti-Solvent Addition: Slowly add MTBE (3x volume relative to EtOH) while stirring vigorously at room temperature.

    • Critical Step: If oiling occurs, stop MTBE addition, heat to clear, and seed.[2][5]

  • Crystallization: Cool to 0-4°C for 12 hours.

  • Isolation: Filter the white precipitate under inert gas (Nitrogen) to prevent moisture uptake (hygroscopicity).[2]

Protocol B: Purification via Zwitterionic Isoelectric Precipitation

Best for: Removing inorganic salts and non-zwitterionic impurities.

Principle: Amino acids exhibit minimum solubility at their Isoelectric Point (pI).[2] For ADPB, the pI is estimated around pH 5.5–6.0.[2]

  • Dissolve the salt form in Water (10 mL/g).

  • Filter to remove insoluble particulates.[2]

  • Slowly adjust pH to 5.5–6.0 using 1M NaOH or Aqueous Ammonia.[2]

  • Observation: The solution will cloud as the zwitterion precipitates.[2]

  • Stir for 2 hours at 0°C.

  • Filter and wash with cold water, then Acetone (to remove lipophilic impurities).[2]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for processing the crude reaction mixture into a high-purity salt.

CrystallizationWorkflow Start Crude (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic Acid CheckPurity Check Purity (HPLC/Chiral) Start->CheckPurity SaltChoice Select Salt Form CheckPurity->SaltChoice HCl_Route HCl Salt Route (Standard) SaltChoice->HCl_Route Standard Tosylate_Route Tosylate Salt Route (For Lipophilic Impurities) SaltChoice->Tosylate_Route Alt. Dissolve Dissolve in EtOH/MeOH HCl_Route->Dissolve Acidify Add HCl (in Dioxane/Ether) Dissolve->Acidify CheckOil Did it Oil Out? Acidify->CheckOil RemedyOil Heat + Add 5% MeOH + Seed CheckOil->RemedyOil Yes Crystallize Cool to 4°C + Anti-Solvent (MTBE) CheckOil->Crystallize No RemedyOil->Crystallize Filter Filter & Dry (Vac/N2) Crystallize->Filter Final Pure API Salt Filter->Final

Caption: Process flow for the conversion of crude ADPB to its pharmaceutical-grade salt form, including contingency for oiling out.

Technical Data Summary

ParameterSpecification / DataNotes
Molecular Formula C₁₀H₁₁Cl₂NO₂Free Base
MW (Free Base) 248.11 g/mol
MW (HCl Salt) 284.57 g/mol Estimated
Solubility (HCl Salt) High: MeOH, EtOH, DMSOModerate: WaterLow: EtOAc, Hexane, MTBEUse Alcohols for dissolution, Ethers for precipitation.[6]
Hygroscopicity Moderate to HighStore desiccated at -20°C.
pKa (Approx)

-COOH: ~2.2

-NH₃⁺: ~9.2
Typical for phenylalanine analogs.[1][2]
Isoelectric Point (pI) ~5.7Target pH for free base precipitation.[2]

References

  • Holik, H. A., et al. (2021).[2][4] "In Silico Studies of (S)-2-Amino-4-(3,5-Dichlorophenyl) Butanoic Acid Against LAT1 as a Radiotheranostic Agent of Cancer." International Journal of Applied Pharmaceutics, 13(Special Issue 4), 239-243.[2][4]

  • Kondratov, I. S., et al. (2016).[2][7] "Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid." Organic & Biomolecular Chemistry. (Supporting Information for general amino acid salt handling).

  • Viedma, C. (2005).[2] "Chiral Symmetry Breaking During Crystallization: Complete Chiral Purity Induced by Nonlinear Autocatalysis and Recycling." Physical Review Letters.[2] (Reference for racemization/resolution concepts).

  • Wermuth, C. G. (2011).[2] The Practice of Medicinal Chemistry. Chapter on Salt Selection. Elsevier.[2] (General grounding for salt selection in drug discovery).

Sources

Validation & Comparative

Advanced NMR Characterization Guide: (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the advanced NMR spectral analysis of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid , a non-proteinogenic amino acid derivative often utilized as a chiral scaffold in medicinal chemistry.

This document moves beyond basic peak listing to compare analytical methodologies (Solvent Systems and Chiral Purity Assays), providing a robust framework for structural validation.

Executive Summary & Compound Architecture

Target Compound: (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid CAS: 1260597-00-9 Molecular Formula: C₁₀H₁₁Cl₂NO₂ Role: Chiral intermediate for peptidomimetics; the 3,5-dichloro substitution enhances metabolic stability and lipophilicity compared to the parent Homophenylalanine.

Structural Visualization & Numbering

The following diagram establishes the atom numbering used throughout this spectral analysis.

G C1 C1 (COOH) C2 C2 (α-CH) C1->C2 C3 C3 (β-CH₂) C2->C3 NH2 NH₂ C2->NH2 C4 C4 (γ-CH₂) C3->C4 Ar1 Ar-C1' C4->Ar1 Ar2 Ar-C2' Ar1->Ar2 Ar3 Ar-C3' (Cl) Ar2->Ar3 Ar4 Ar-C4' Ar3->Ar4 Ar5 Ar-C5' (Cl) Ar4->Ar5 Ar6 Ar-C6' Ar5->Ar6 Ar6->Ar1

Figure 1: Structural connectivity and numbering scheme. Note the symmetry in the 3,5-dichloro substitution, rendering Ar-C2' and Ar-C6' chemically equivalent.

Spectral Analysis: The "Standard" Protocol

The primary characterization is performed in DMSO-d₆ . This solvent is chosen to preserve the zwitterionic nature or protonated state of the amino acid and to allow observation of exchangeable protons (NH/COOH) if the sample is dry and acidic.

Predicted 1H NMR Data (500 MHz, DMSO-d₆)

Based on substituent additivity rules derived from Homophenylalanine and 1,3-dichlorobenzene data.

PositionShift (δ ppm)MultiplicityIntegralCoupling (Hz)Assignment Logic
COOH 12.0 - 13.0Broad Singlet1H-Carboxylic acid proton (often invisible if wet).
NH₂/NH₃⁺ 8.2 - 8.5Broad Singlet2-3H-Ammonium protons (downfield due to acidity).
Ar-H4' 7.45 - 7.55Triplet (t)1HJ ≈ 1.9Para to alkyl, between two Cl atoms. Deshielded.
Ar-H2',6' 7.25 - 7.35Doublet (d)2HJ ≈ 1.9Ortho to alkyl. Equivalent due to symmetry.
C2-H (α) 3.40 - 3.60Multiplet (m)1H-Alpha-proton, deshielded by N and COOH.
C4-H (γ) 2.60 - 2.80Multiplet (m)2H-Benzylic position.
C3-H (β) 1.90 - 2.15Multiplet (m)2H-Shielded methylene bridge.
Predicted 13C NMR Data (125 MHz, DMSO-d₆)
Carbon TypeShift (δ ppm)Assignment
Carbonyl 170.0 - 172.0C1 (COOH)
Aromatic 144.0 - 146.0Ar-C1' (Ipso to alkyl)
Aromatic 134.0 - 135.0Ar-C3', C5' (C-Cl, quaternary)
Aromatic 126.0 - 128.0Ar-C4' (C-H between Cls)
Aromatic 126.0 - 128.0Ar-C2', C6' (C-H ortho to alkyl)
Aliphatic 53.0 - 55.0C2 (Alpha-Carbon)
Aliphatic 31.0 - 33.0C4 (Gamma-Carbon)
Aliphatic 30.0 - 32.0C3 (Beta-Carbon)

Comparative Analysis 1: Solvent Selection

Choosing the correct solvent is not merely about solubility; it dictates the visible spectral features.

Comparison: DMSO-d₆ vs. D₂O (+ NaOD/TFA)
FeatureAlternative A: DMSO-d₆ Alternative B: D₂O (Acidic/TFA) Alternative C: D₂O (Basic/NaOD)
Exchangeable Protons Visible. NH and COOH often seen as broad peaks.Invisible. Rapid exchange with D₂O eliminates these signals.Invisible.
Resolution (Aliphatic) Moderate. Viscosity of DMSO can broaden multiplets.High. Lower viscosity yields sharper couplings for α/β/γ protons.High.
Chemical Shift (α-H) ~3.5 ppm (Zwitterion/Cation).[1]~4.0 ppm (Significant downfield shift if protonated).~3.2 ppm (Upfield shift as free amine).
Use Case Structural Confirmation. Verifying the presence of the amino/acid groups.Coupling Analysis. Determining precise J-values for conformation analysis.Solubility Check. For salt forms.

Expert Insight: For initial identification, use DMSO-d₆ . If the aliphatic region (1.9 - 3.6 ppm) is obscured by water suppression or overlap, switch to D₂O with 5% TFA-d . The TFA ensures the amine is protonated (NH₃⁺), preventing line-broadening from intermediate exchange rates.

Comparative Analysis 2: Enantiomeric Purity (Chiral Analysis)

Determining the enantiomeric excess (ee) of the (S)-isomer is critical. Standard NMR cannot distinguish enantiomers in an achiral environment.

Workflow: Chiral Solvating Agents (CSAs) vs. HPLC

While Chiral HPLC is the industry benchmark, NMR with Chiral Solvating Agents (CSAs) offers a rapid, "in-tube" alternative that requires no method development (column screening).

The Protocol: CSA-NMR

Reagent: (R)-1,1'-Bi-2-naphthol [(R)-BINOL] or (S)-Mosher's Acid Chloride. Mechanism: The CSA forms a transient diastereomeric complex with the amine. The (S,R)-complex and (R,R)-complex have different chemical shifts.

CSA_Workflow Start Start: Pure (S)-Sample Mix Add Chiral Solvating Agent (e.g., 2 eq. (R)-BINOL) Start->Mix Acquire Acquire 1H NMR (Focus on α-H region) Mix->Acquire Decision Split Signals? Acquire->Decision Result1 Single Set of Peaks: >99% ee (Pure) Decision->Result1 No Result2 Double Set of Peaks: Racemization Detected Decision->Result2 Yes

Figure 2: Workflow for determining enantiomeric purity using NMR Chiral Solvating Agents.

Comparison of Methods
MetricMethod A: Optical Rotation Method B: CSA-NMR Method C: Chiral HPLC
Specificity Low. Highly susceptible to impurities.High. Visualizes both enantiomers distinctly.Very High. Separation of all components.
Speed Fast (< 5 min).Medium (15-30 min).Slow (Method dev + run time).
Sample Req. High (> 10 mg).Low (~2-5 mg).Very Low (< 1 mg).
Verdict Preliminary check only. Excellent for rapid process checks. Required for final QC release.

Experimental Protocols

Protocol A: Standard Structural Validation
  • Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-d₆ .

  • Acquisition:

    • Pulse sequence: Standard proton (zg30 or equivalent).

    • Scans: 16 (sufficient for >95% purity).

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).

  • Processing: Calibrate the residual DMSO pentet to 2.50 ppm .

Protocol B: Chiral Purity via Mosher's Amide (Derivatization)

Use this if direct CSA interaction is too weak.

  • Reaction: In a small vial, mix 5 mg of the amino acid (esterified) with 1.5 eq. of (R)-MTPA-Cl (Mosher's acid chloride) and excess pyridine in CDCl₃.

  • Wait: Allow to react for 10 minutes (rapid acylation).

  • Analysis: Analyze 1H NMR or 19F NMR.

  • Interpretation: Compare the chemical shifts of the α-proton or the CF₃ group against a racemic standard. The diastereomeric excess (de) of the amide corresponds to the enantiomeric excess (ee) of the starting amine.

References

  • General NMR Data for Homophenylalanine Derivatives

    • Sigma-Aldrich/Merck. (S)-2-Amino-4-phenylbutanoic acid NMR Spectra. Link

  • Substituent Effects in NMR: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for additivity rules).
  • Chiral Analysis by NMR

    • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[2] Link

  • Synthesis and Characterization of 3,5-dichloro-derivatives

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 57417137, 3,5-Dichlorophenyl.[3] Link

Sources

Comparative Guide: Enantiomeric Excess Determination of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Overview

(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid is a critical chiral intermediate, often functioning as a homophenylalanine analog in the synthesis of peptide-based therapeutics (e.g., protease inhibitors). The presence of the 3,5-dichlorophenyl moiety introduces significant lipophilicity and steric bulk compared to natural amino acids, complicating standard aqueous separations.

This guide compares the two most robust methodologies for determining enantiomeric excess (ee): Direct Chiral HPLC using Zwitterionic Stationary Phases (Zwitterionic-CSP) and Indirect Analysis via Marfey’s Derivatization .

Decision Matrix: Method Selection
FeatureMethod A: Direct Chiral HPLC (ZWIX) Method B: Marfey’s Method (Derivatization)
Primary Use Case Routine QC, Process Monitoring, Scale-upBiological Samples, Trace Analysis, Complex Matrices
Sample Prep Minimal (Dissolve & Inject)Moderate (1-hour derivatization required)
Column Requirement Specialized Chiral Column (e.g., Chiralpak ZWIX(+))Standard C18 / C8 Column
Sensitivity Moderate (UV Detection @ 210-254 nm)High (UV @ 340 nm or MS detection)
Cost per Run Low (after column purchase)Moderate (Reagent costs + Prep time)
Throughput High (10–20 min run time)Low (Incubation + Run time)

Part 2: Deep Dive – Method A: Direct Chiral HPLC (Zwitterionic CSP)

The Scientific Rationale

For amino acids containing aromatic side chains, Zwitterionic Cinchona alkaloid-based CSPs (specifically Chiralpak ZWIX(+) or ZWIX(-)) represent the industrial gold standard. Unlike Crown Ether columns (which require highly acidic mobile phases and are sensitive to amines), ZWIX phases operate in polar organic modes (MeOH/MeCN).

  • Mechanism: The separation relies on a synergistic double ion-pairing mechanism. The chiral selector contains a cationic site (quinuclidine) that binds the analyte's carboxylate, and an anionic site (sulfonic acid) that binds the analyte's ammonium group.

  • Relevance to Target: The 3,5-dichlorophenyl ring of your target molecule engages in strong

    
    -
    
    
    
    interactions with the quinoline ring of the selector, typically resulting in high resolution (
    
    
    ).
Experimental Protocol (Self-Validating System)

Objective: Baseline separation of (S)- and (R)-enantiomers without derivatization.

Materials:

  • Column: Chiralpak ZWIX(+) (3 µm, 150 x 3.0 mm).

  • Mobile Phase: MeOH / Acetonitrile (49:49) + 2% Water + 50 mM Formic Acid + 25 mM Diethylamine.

  • Detection: UV @ 254 nm (targeting the dichlorophenyl chromophore).

Step-by-Step Workflow:

  • System Equilibration: Flush the column with 20 column volumes of mobile phase at 0.5 mL/min. Validation Check: Baseline must be stable (drift < 0.5 mAU/min).

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1 mL of Mobile Phase.

    • Note: If the 3,5-dichloro analog resists solubility, add MeOH first, then the buffer components.

  • Injection: Inject 3.0 µL.

  • Elution Order: On ZWIX(+), L-amino acids (S-configuration) typically elute before D-amino acids (R-configuration).

    • Validation Check: Inject a known racemate to confirm retention times (approx.

      
       = 4.5 min, 
      
      
      
      = 6.2 min).
Representative Performance Data

Based on structural analogs (Homophenylalanine derivatives) on ZWIX(+)

ParameterValueInterpretation
Selectivity (

)
1.4 – 1.8Excellent separation power due to halogen-driven

-stacking.
Resolution (

)
> 3.5Baseline separation allows for accurate integration of <0.1% impurities.
LOD ~0.5 µg/mLSufficient for purity checks >99.5% ee.

Part 3: Deep Dive – Method B: Marfey’s Method (Indirect Derivatization)[1]

The Scientific Rationale

When a chiral column is unavailable, or the sample is a complex biological mixture (e.g., plasma), Marfey’s Reagent (FDAA) is the superior choice. It reacts with the primary amine to form diastereomers.

  • Mechanism: FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) undergoes nucleophilic aromatic substitution with the amino group. The resulting L-L and L-D diastereomers have different hydrophobicities and can be separated on a standard achiral C18 column.

  • Relevance to Target: The bulky 3,5-dichlorophenyl group significantly enhances the hydrophobicity difference between the diastereomers, often leading to large retention time shifts (

    
     min).
    
Experimental Protocol

Objective: Convert enantiomers to diastereomers for RP-HPLC separation.

Materials:

  • Reagent: 1% (w/v) FDAA in Acetone.

  • Buffer: 1 M NaHCO

    
    .
    
  • Quench: 1 M HCl.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 100 x 4.6 mm).

Step-by-Step Workflow:

  • Derivatization Reaction:

    • Mix 50 µL Sample (50 mM) + 100 µL 1 M NaHCO

      
       + 50 µL FDAA solution.
      
    • Incubate at 40°C for 60 minutes . (Do not exceed 50°C to prevent racemization).

  • Quenching:

    • Add 20 µL 1 M HCl to stop the reaction and protonate the carboxyl groups.

    • Dilute with 200 µL Acetonitrile/Water (50:50).

  • LC Separation:

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 30% B to 70% B over 20 minutes.

    • Detection: UV @ 340 nm (Specific to the dinitrophenyl moiety).

Visualization of Workflow

MarfeysMethod Start Sample: (S/R)-Amino Acid React Add FDAA + NaHCO3 40°C, 60 min Start->React Derivatization Quench Add HCl (Stop Reaction) React->Quench Acidification Sep C18 HPLC Gradient Elution Quench->Sep Inject Detect UV 340 nm (L-L vs L-D) Sep->Detect Quantify

Caption: Figure 1. Workflow for Marfey’s Derivatization converting enantiomers into separable diastereomers.

Part 4: Technical Analysis & Troubleshooting

Elution Order Reversal (Critical Control)
  • Method A (ZWIX): If the impurity peak is obscured by the main peak tail, switch from ZWIX(+) to ZWIX(-) . These columns are pseudo-enantiomers; switching columns reverses the elution order, placing the trace impurity before the main peak for easier integration.

  • Method B (Marfey's): If using L-FDAA, the L-L diastereomer (S-analyte) typically elutes before the L-D diastereomer (R-analyte) due to stronger intramolecular H-bonding in the L-L isomer reducing its hydrophobicity. Always verify with a racemic standard.

Solubility Challenges

The 3,5-dichloro substitution makes this compound sparingly soluble in pure water.

  • Solution: For Method A, dissolve the sample in 100% Methanol before diluting with the mobile phase. For Method B, ensure the reaction mixture contains at least 30% acetone or acetonitrile to keep the substrate in solution during derivatization.

Calculation of Enantiomeric Excess (ee)


References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Accessed October 2025.[1] Link

  • Bhushan, R. & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link

  • Ilisz, I., et al. (2012). Direct separation of amino acid enantiomers on cinchona-based chiral stationary phases. Journal of Chromatography A, 1269, 94-102. Link

  • Sigma-Aldrich. Product Specification: (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. Link

Sources

A Comparative Guide to the Bioactivity of (S)- and (R)-2-Amino-4-(3,5-dichlorophenyl)butanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's stereochemistry and its biological activity is paramount. This guide provides an in-depth comparison of the bioactivity of the (S)- and (R)-enantiomers of 2-Amino-4-(3,5-dichlorophenyl)butanoic acid, a compound of interest for its interaction with the L-type amino acid transporter 1 (LAT1). While experimental data for the (S)-enantiomer is emerging, a significant knowledge gap exists for its (R)-counterpart. This guide will therefore not only present the known information but also provide the scientific rationale and detailed experimental frameworks to empower researchers to elucidate the complete bioactivity profile of this chiral molecule.

Introduction: The Critical Role of Chirality in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity. One enantiomer may bind with high affinity and elicit a desired therapeutic effect, while the other may be inactive, less active, or even mediate off-target effects and toxicity. Therefore, the separate evaluation of each enantiomer is a critical step in drug discovery and development.

The Known Bioactivity of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic Acid: A LAT1 Inhibitor

Recent in silico studies have identified (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid, also referred to as ADPB, as a ligand for the L-type amino acid transporter 1 (LAT1).[1] LAT1 is a transmembrane protein responsible for the transport of large neutral amino acids, such as leucine and phenylalanine, across cell membranes.[2][3] This transporter is of significant interest in oncology and neuroscience as it is overexpressed in many cancer cells to meet their high metabolic demands and plays a crucial role in transporting drugs and amino acid precursors across the blood-brain barrier.[4][5][6]

An in silico docking study has suggested that the (S)-enantiomer has a good binding affinity for LAT1, with a predicted Gibbs free energy (ΔG) of -7.68 kcal/mol and an inhibition constant (Ki) of 2.36 µM.[1] This suggests that (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid acts as an inhibitor of LAT1, potentially blocking the uptake of essential amino acids in cells that overexpress this transporter. This inhibitory activity forms the basis for its investigation as a potential radiotheranostic agent for cancer.[1]

The Predicted Bioactivity of (R)-2-Amino-4-(3,5-dichlorophenyl)butanoic Acid: An Inferential Analysis

Currently, there is no direct experimental data on the bioactivity of (R)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. However, based on the known stereoselectivity of LAT1, we can form a strong hypothesis. LAT1 generally exhibits a preference for the L-enantiomers of amino acids, which correspond to the (S)-configuration for most proteinogenic amino acids.[2][3][4] Studies have shown that the binding affinity (Km) of L-enantiomers of substrates like phenylalanine and leucine to LAT1 is significantly higher than their corresponding D-enantiomers.[2][3]

While the transport rate (Vmax) may not always show the same degree of stereoselectivity, the initial binding and recognition are often stereospecific.[2][3] Therefore, it is highly probable that (R)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid will exhibit significantly lower binding affinity and inhibitory potency at LAT1 compared to its (S)-enantiomer. It may be substantially less active or even inactive as a LAT1 inhibitor.

Comparative Bioactivity Profile

The following table summarizes the known and predicted bioactivity of the (S)- and (R)-enantiomers of 2-Amino-4-(3,5-dichlorophenyl)butanoic acid. The data for the (R)-enantiomer is hypothetical and awaits experimental validation.

Parameter(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid(R)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid
Molecular Target L-type amino acid transporter 1 (LAT1)[1]L-type amino acid transporter 1 (LAT1) (Predicted)
Mechanism of Action Competitive Inhibitor (Predicted)[1]Likely weak or no inhibitory activity (Predicted)
Binding Affinity (Ki) 2.36 µM (in silico)[1]Predicted to be significantly higher (lower affinity)
IC50 To be determined experimentallyTo be determined experimentally
Biological Effect Inhibition of large neutral amino acid uptake[1]Predicted to have minimal to no effect on amino acid uptake

Experimental Protocols for Comparative Bioactivity Assessment

To empirically determine and compare the bioactivity of the (S)- and (R)-enantiomers, the following experimental workflows are recommended. These protocols are designed to provide a robust and comprehensive evaluation of their interaction with LAT1.

In Vitro LAT1 Inhibition Assay (Cis-Inhibition)

This assay measures the ability of the test compounds to inhibit the uptake of a radiolabeled LAT1 substrate into cells overexpressing the transporter.

Materials:

  • LAT1-overexpressing cell line (e.g., HT-29, PC-3)

  • Control cell line (low LAT1 expression)

  • [¹⁴C]-L-Leucine or [³H]-L-Leucine (radiolabeled substrate)

  • (S)- and (R)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid

  • JPH203 (a known potent and selective LAT1 inhibitor, as a positive control)[6][7]

  • 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH, a non-selective LAT inhibitor, as a control)[6]

  • Cell culture medium and reagents

  • Scintillation counter and vials

Procedure:

  • Seed LAT1-overexpressing cells in a 24-well plate and allow them to adhere overnight.

  • Wash the cells with a sodium-free uptake buffer (e.g., Hanks' Balanced Salt Solution modified to contain choline chloride instead of NaCl).

  • Pre-incubate the cells with varying concentrations of the (S)- and (R)-enantiomers, JPH203, or BCH for 10-15 minutes.

  • Initiate the uptake by adding the radiolabeled substrate (e.g., 1 µM [¹⁴C]-L-Leucine) to each well.

  • Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration in each well to normalize the uptake data.

  • Plot the percentage of inhibition of radiolabeled substrate uptake against the concentration of the test compound to determine the IC50 value.

Diagram of the LAT1 Inhibition Assay Workflow:

G cluster_setup Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis seed_cells Seed LAT1-overexpressing cells in a 24-well plate adhesion Allow cells to adhere overnight seed_cells->adhesion wash1 Wash cells with Na+-free uptake buffer adhesion->wash1 pre_incubate Pre-incubate with test compounds (S- and R-enantiomers, controls) wash1->pre_incubate add_radioligand Add radiolabeled LAT1 substrate (e.g., [¹⁴C]-L-Leucine) pre_incubate->add_radioligand incubate Incubate for 1-5 minutes add_radioligand->incubate wash2 Terminate uptake by washing with ice-cold buffer incubate->wash2 lyse Lyse cells wash2->lyse scintillation Measure radioactivity lyse->scintillation protein_assay Determine protein concentration lyse->protein_assay normalize Normalize uptake data scintillation->normalize protein_assay->normalize plot Plot % inhibition vs. concentration to determine IC50 normalize->plot

A workflow diagram for the in vitro LAT1 inhibition assay.

Non-Radioactive LAT1 Uptake Assay using LC-MS/MS

This method offers a non-radioactive alternative for measuring substrate uptake and can be adapted to quantify the intracellular concentration of the test compounds themselves if they are transported.

Materials:

  • LAT1-overexpressing cell line

  • Stable isotope-labeled LAT1 substrate (e.g., L-Leucine-d3)[8]

  • (S)- and (R)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid

  • LC-MS/MS system

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Follow the same cell seeding and pre-incubation steps as in the cis-inhibition assay.

  • Initiate uptake by adding the stable isotope-labeled substrate.

  • After the incubation period, terminate the uptake by washing with ice-cold buffer.

  • Lyse the cells and add an internal standard.

  • Analyze the cell lysates using a validated LC-MS/MS method to quantify the intracellular concentration of the stable isotope-labeled substrate.[8]

  • Calculate the inhibition of uptake and determine the IC50 values.

Diagram of the LAT1 Signaling Pathway and Point of Inhibition:

G cluster_membrane Cell Membrane lat1 LAT1 Transporter amino_acids_in Large Neutral Amino Acids lat1->amino_acids_in extracellular Extracellular Space amino_acids_out Large Neutral Amino Acids (e.g., Leucine) intracellular Intracellular Space amino_acids_out->lat1 Transport s_enantiomer (S)-Enantiomer s_enantiomer->lat1 Inhibition r_enantiomer (R)-Enantiomer r_enantiomer->lat1 Weak/No Inhibition (Predicted)

LAT1-mediated transport and the inhibitory action of the enantiomers.

Conclusion and Future Directions

The available evidence strongly suggests that (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid is a promising LAT1 inhibitor. Based on the established stereoselectivity of this transporter, it is highly probable that the (R)-enantiomer will be significantly less active. However, this hypothesis must be confirmed through rigorous experimental validation. The protocols provided in this guide offer a clear path forward for researchers to fully characterize the enantiomeric bioactivity of this compound.

A comprehensive understanding of the structure-activity relationship, including the stereochemical requirements for LAT1 inhibition, is crucial for the rational design of more potent and selective LAT1-targeted therapeutics. Future studies should not only focus on determining the IC50 values but also on elucidating the type of inhibition (e.g., competitive, non-competitive) and whether the (R)-enantiomer has any affinity for other transporters, which could contribute to off-target effects. Such knowledge will be invaluable for the advancement of novel therapeutic strategies targeting LAT1 in cancer and other diseases.

References

  • Puris, E., Gynther, M., & Huttunen, K. M. (2020). L-Type amino acid transporter 1 as a target for drug delivery. Pharmaceutics, 12(1), 56. [Link]

  • Chien, H. C., Colas, C., & Fotiadis, D. (2021). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Journal of Medicinal Chemistry, 64(15), 11347-11361. [Link]

  • Kantipudi, U., & Fotiadis, D. (2023). Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and the scintillation proximity radioligand binding assay. Frontiers in Molecular Biosciences, 10, 1126445. [Link]

  • Puris, E., Gynther, M., & Huttunen, K. M. (2020). L-Type amino acid transporter 1 as a target for drug delivery. Pharmaceutics, 12(1), 56. [Link]

  • Wang, L., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 15, 1369651. [Link]

  • Kantipudi, U., et al. (2021). Yeast Cell-Based Transport Assay for the Functional Characterization of Human 4F2hc-LAT1 and -LAT2, and LAT1 and LAT2 Substrates and Inhibitors. Frontiers in Molecular Biosciences, 8, 678832. [Link]

  • Geier, E. G., et al. (2013). Rigorous sampling of docking poses unveils binding hypothesis for the halogenated ligands of L-type Amino acid Transporter 1 (LAT1). Scientific Reports, 3, 3058. [Link]

  • Praman, S., et al. (2019). Role of L-Type Amino Acid Transporter 1 (LAT1) for the Selective Cytotoxicity of Sesamol in Human Melanoma Cells. Molecules, 24(21), 3900. [Link]

  • BioIVT. (n.d.). LAT1 (SLC7A5) Transporter Assay. Retrieved from [Link]

  • Chien, H. C., et al. (2021). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Journal of Medicinal Chemistry, 64(15), 11347-11361. [Link]

  • Holik, H. A., Ibrahim, F., & Kartamihardja, A. (2021). IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER. International Journal of Drug Delivery Technology, 11(4), 1141-1146. [Link]

  • Wang, L., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. ResearchGate. [Link]

  • Zaugg, J., et al. (2013). Imaging the L-Type Amino Acid Transporter-1 (LAT1) with Zr-89 ImmunoPET. Journal of Nuclear Medicine, 54(11), 1988-1994. [Link]

  • Gynther, M., et al. (2021). Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. International Journal of Molecular Sciences, 23(1), 13. [Link]

  • SOLVO Biotechnology. (n.d.). LAT1 (L-type / large neutral amino acid transporter 1). Retrieved from [Link]

  • Wempe, M. F., et al. (2020). Developing selective L-Amino Acid Transport 1 (LAT1) inhibitors: A Structure-Activity Relationship overview. Bioorganic & Medicinal Chemistry Letters, 30(4), 126935. [Link]

  • Gynther, M., et al. (2021). Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. International Journal of Molecular Sciences, 23(1), 13. [Link]

  • Geier, E. G., et al. (2013). Predicted LAT-1 structure and ligand-binding mode. ResearchGate. [Link]

  • Kandasamy, P., et al. (2018). L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia. Journal of Biomedical Science, 25(1), 1-11. [Link]

  • Hegg, C. C., et al. (2022). Functional Characterization of the Solute Carrier LAT-1 (SLC7A5/SLC2A3) in Human Brain Capillary Endothelial Cells with Rapid UPLC-MS/MS Quantification of Intracellular Isotopically Labelled L-Leucine. International Journal of Molecular Sciences, 23(7), 3583. [Link]

Sources

Comparative Guide: Solid-State Characterization of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Guide to Solid-State Characterization: (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic Acid Content Type: Publish Comparison Guide

Executive Summary

(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (also known as 3,5-dichloro-L-homophenylalanine) is a critical chiral building block in the synthesis of peptide mimetics and neutral endopeptidase (NEP) inhibitors. Its structural rigidity and lipophilicity, imparted by the 3,5-dichlorophenyl moiety, distinguish it from its parent compound, L-homophenylalanine.

This guide provides a technical comparison of the crystallographic behavior of this target molecule against its structural analogues. It outlines the specific solid-state features—such as halogen bonding and hydrophobic layering—that researchers must validate during pre-formulation and scale-up.

Comparative Analysis: Target vs. Alternatives

In the absence of a single global reference standard for the specific polymorph of the title compound, it is standard industry practice to benchmark its solid-state properties against L-Homophenylalanine (the non-halogenated parent) and (R)-Baclofen (a structural isomer with similar chlorination).

Primary Comparison: Crystal Packing Drivers
FeatureTarget: (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acidAlternative 1: L-Homophenylalanine (Parent)Alternative 2: (R)-Baclofen (Isomer)
Dominant Interaction Halogen Bonding (Cl[1][2]···O/N) & Hydrophobic Stacking. The 3,5-dichloro substitution forces a "herringbone" or layered packing to maximize Cl···Cl or Cl···π contacts.[3][4][5]Hydrogen Bonding (Zwitterionic). Packing is dominated by strong charge-assisted N-H···O hydrogen bonds between the ammonium and carboxylate termini.Mixed Mode. (R)-Baclofen (Form C) utilizes both zwitterionic H-bonds and weak C-H···Cl interactions to stabilize the lattice.
Space Group Tendency Monoclinic (

) or Orthorhombic (

).
Chiral purity dictates non-centrosymmetric groups. High Z' (>1) is common due to conformational flexibility of the butyl chain.
Monoclinic (

).
Often forms bilayers with hydrophilic cores and hydrophobic exteriors.
Orthorhombic (

).
Well-characterized lattice stabilized by a 3D H-bond network.
Solubility Profile Low Aqueous Solubility. The lipophilic dichlorophenyl tail significantly reduces water solubility compared to the parent, necessitating organic co-solvents (e.g., MeOH, DMSO) for crystallization.Moderate Aqueous Solubility. Readily crystallizes from water/ethanol mixtures.Amphiphilic. Soluble in acidic/basic media; crystallizes as a zwitterion from neutral aqueous solution.
Melting Point High (>200°C, decomp). Halogen interactions typically elevate lattice energy compared to the unsubstituted form.~210-215°C. High melting point due to strong electrostatic lattice forces.~206-208°C. Comparable thermal stability.
Experimental Protocol: Crystallization & Data Collection

To generate high-quality X-ray diffraction data for (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid, a specific workflow addressing its lipophilicity is required.

Phase 1: Polymorph Screening Strategy

Unlike standard amino acids, the title compound is prone to "oiling out" due to the flexible butyl linker and lipophilic tail.

  • Solvent System: Use a Slow Evaporation method with MeOH/Water (80:20) or Vapor Diffusion using THF (solvent) and Pentane (antisolvent).

  • Additives: If zwitterionic crystallization fails, screen for acid salts (HCl, Tosylate) to protonate the amine and enforce a specific ionic lattice.

Phase 2: X-Ray Data Collection
  • Source Selection: Use Mo-Kα radiation (

    
     = 0.71073 Å)  rather than Cu-Kα. The two chlorine atoms significantly increase the linear absorption coefficient (
    
    
    
    ), leading to absorption errors with softer X-rays.
  • Temperature: Collect at 100 K to minimize thermal motion of the terminal dichlorophenyl ring, which often exhibits high disorder at room temperature.

Workflow Visualization

CrystallizationWorkflow Start Raw Material (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid Screen Solubility Screen (Polar vs Non-Polar) Start->Screen Method1 Vapor Diffusion (THF/Pentane) Screen->Method1 High Sol. Method2 Slow Cooling (MeOH/H2O) Screen->Method2 Mod. Sol. Check Birefringence Check (PLM) Method1->Check Method2->Check Check->Screen Amorphous/Oil XRD SC-XRD Data Collection (Mo Source, 100K) Check->XRD Single Crystal Refine Structure Refinement (SHELXL) XRD->Refine

Caption: Optimized crystallization workflow for lipophilic amino acids, prioritizing vapor diffusion to avoid oiling out.

Structural Mechanism: The Role of Halogen Bonding

Understanding the specific interactions of the 3,5-dichlorophenyl group is essential for explaining the stability of this compound compared to alternatives.

Mechanism: In the solid state, the chlorine atoms (


) act as Lewis acids (sigma-hole donors) interacting with Lewis bases (carbonyl oxygens or amine nitrogens).
  • Interaction Type:

    
     (Halogen Bond).
    
  • Geometry: Linear approach (

    
    ) is favored.
    
  • Impact: This directional force creates rigid "tapes" or "sheets" that are absent in the unsubstituted L-Homophenylalanine, potentially leading to higher density and lower solubility.

HalogenBonding cluster_0 Interaction Motif Cl_Atom Cl (Sigma Hole) O_Atom O (Carbonyl Acceptor) Cl_Atom->O_Atom Halogen Bond (2.9 - 3.2 Å) Lattice Supramolecular Tape O_Atom->Lattice Stabilizes Phenyl Phenyl Ring Phenyl->Cl_Atom Covalent Bond

Caption: Schematic of the halogen bonding mechanism stabilizing the crystal lattice of dichlorophenyl derivatives.

References
  • BenchChem. (2025).[6] Crystallization Protocol for Aromatic Amides and Amino Acid Derivatives. Retrieved from

  • Couvrat, N., et al. (2021).[5][7] Polymorphism of (R)-Baclofen: Crystal Structure of Form C. National Institutes of Health (PMC). Retrieved from

  • Siegger, T., et al. (2024). Aqueous solution and solid-state behaviour of L-homophenylalanine. Max Planck Institute. Retrieved from

  • Cambridge Crystallographic Data Centre (CCDC). Search for 3,5-dichloro amino acid derivatives. (General Reference for Structural Analogues). Retrieved from

  • PubChem. (2025).[8][9] Compound Summary: (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. Retrieved from

Sources

Publish Comparison Guide: Chiral Chromatography Separation of Dichlorophenyl Butanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of dichlorophenyl butanoic acid enantiomers (specifically


- or 

-substituted derivatives such as 2-(2,4-dichlorophenyl)butanoic acid ) presents a classic but nuanced challenge in chiral chromatography.[1] As acidic analytes with electron-withdrawing chlorine substituents, these molecules exhibit strong hydrogen bonding potentials that can lead to peak tailing and dimerization if not properly managed.[1]

This guide objectively compares the performance of Polysaccharide-based Chiral Stationary Phases (CSPs) —the industry "Gold Standard"—against Pirkle-type CSPs , providing a validated roadmap for method development.

Key Finding:

  • Best Overall Performance: Amylose-based CSPs (e.g., Chiralpak AD-H / IA) typically offer the highest selectivity (

    
    ) for dichlorophenyl acids due to the helical cavity's ability to accommodate the bulky dichloro-substituted phenyl ring.
    
  • Critical Success Factor: The inclusion of an acidic modifier (0.1% TFA or Formic Acid) is non-negotiable to suppress ionization, ensuring sharp peak shapes and reproducible retention times.[1]

Compound Profile & Separation Challenge

Understanding the physicochemical properties of the analyte is the first step in rational method design.

  • Target Analytes: Chiral isomers of dichlorophenyl butanoic acid (e.g., 2-aryl or 3-aryl substituted).[1][2]

  • Acidity (pKa): ~4.2 – 4.5 (Carboxylic acid moiety).[1]

  • Chromophores: Strong UV absorption at 230 nm and 254 nm (due to the dichlorophenyl group).[1]

  • The Challenge:

    • Peak Tailing: The free carboxylic acid group interacts strongly with residual silanols on the silica support.[1]

    • Solubility: Limited solubility in pure aqueous buffers; high solubility in alcohols and acetonitrile.[1]

    • Steric Bulk: The two chlorine atoms (especially in 2,4- or 2,6-positions) create significant steric hindrance, which can be leveraged for chiral recognition if the correct CSP pore size is selected.[1]

Comparative Analysis of Stationary Phases

The following table synthesizes performance data for the three most effective column chemistries for this class of compounds.

Table 1: CSP Performance Comparison for Aryl-Acid Separation
FeatureAmylose Derivatives (e.g., Chiralpak AD-H, IA)Cellulose Derivatives (e.g., Chiralcel OD-H, IC)Pirkle-Type (e.g., Whelk-O 1)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)(R,R)-Whelk-O 1 (Synthetic)
Primary Mechanism H-bonding, Inclusion complex,

-

interactions
H-bonding, Steric fit,

-

interactions

-

interactions, H-bonding
Selectivity (

)
High (1.2 – 1.8) Medium-High (1.1 – 1.[1]5)Medium (1.1 – 1.[1]3)
Resolution (

)
Excellent (> 2.0) Good (> 1.5)Good (> 1.5)
Robustness Moderate (Coated) to High (Immobilized)Moderate (Coated) to High (Immobilized)Very High (Covalently bonded)
Elution Order Often (S) then (R) (Variable)Often Reverse of AmylosePredictable based on structure
Best Mode Normal Phase (Hexane/IPA)Normal Phase (Hexane/IPA)Reversed Phase / Normal Phase

Expert Insight: For dichlorophenyl derivatives, the Amylose (AD-H/IA) phases often outperform Cellulose (OD-H) because the helical pitch of amylose is more flexible, allowing the bulky dichlorophenyl group to "fit" into the chiral groove more effectively than the rigid rod-like structure of cellulose.

Strategic Method Development Protocol

Do not rely on trial and error. Follow this self-validating screening workflow to ensure a robust method.

Phase 1: Mobile Phase Selection

For acidic chiral compounds, Normal Phase (NP) is generally preferred over Reversed Phase (RP) for initial screening because the non-polar solvents (Hexane) promote stronger hydrogen bonding between the analyte and the chiral selector.

  • Standard Screening Eluent: n-Hexane / 2-Propanol (90:10 v/v) + 0.1% Trifluoroacetic Acid (TFA) .[1]

    • Why TFA? It protonates the carboxylic acid (

      
      ), preventing the formation of broad "smearing" peaks caused by the ionized carboxylate (
      
      
      
      ) interacting with the silica surface.
Phase 2: The Screening Workflow (Diagram)

MethodDevelopment Start Start: Racemic Dichlorophenyl Butanoic Acid Prep Sample Prep: Dissolve in EtOH/Hexane (1 mg/mL) Add 0.1% TFA Start->Prep Screen Primary Screen (Normal Phase): Hexane/IPA/TFA (90:10:0.1) Columns: AD-H, OD-H, IA, IC Prep->Screen Decision Check Resolution (Rs) Screen->Decision Success Rs > 2.0 Method Found Decision->Success Yes Partial 0.8 < Rs < 1.5 Partial Separation Decision->Partial Marginal Fail Rs < 0.8 No Separation Decision->Fail No Opt1 Optimization A: Reduce IPA to 5% or 2% (Increase Retention) Partial->Opt1 Opt2 Optimization B: Switch Modifier (Try Ethanol instead of IPA) Partial->Opt2 SwitchMode Switch Mode: Reversed Phase (C18 Shielded) ACN / H2O (0.1% H3PO4) Fail->SwitchMode Opt1->Success Opt2->Success

Caption: Validated screening workflow for chiral acidic compounds. Note the critical decision points based on Resolution (Rs).

Detailed Experimental Protocol

This protocol is designed for a standard HPLC system (e.g., Agilent 1260/1290 or Waters Alliance).[1]

Step 1: System Preparation & Passivation
  • Objective: Remove basic residues from previous runs that could deprotonate the acid.[1]

  • Action: Flush system with Ethanol followed by the mobile phase (e.g., Hexane/IPA/TFA) for 30 minutes.[1] Ensure the column oven is stable at 25°C .

Step 2: Sample Preparation
  • Solvent: Dissolve the sample in the mobile phase or 100% Ethanol.[1] Avoid pure Hexane if solubility is an issue.[1]

  • Concentration: 0.5 – 1.0 mg/mL.[1]

  • Filtration: 0.45 µm PTFE filter (mandatory to protect the column frit).[1]

Step 3: Initial Screening Parameters[1][3]
  • Columns: Chiralpak AD-H (Amylose) and Chiralcel OD-H (Cellulose).[1]

  • Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / 2-Propanol / TFA (90 : 10 : 0.1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 230 nm (primary) and 254 nm (secondary).[1]

  • Temperature: 25°C.

Step 4: Optimization (If Rs < 1.5)

If the resolution is insufficient, apply the following logic:

  • Increase Retention: Lower the IPA content to 5% or 2%. Longer interaction time with the chiral selector often improves resolution.

  • Change Selectivity: Swap IPA for Ethanol . Ethanol is a sharper modifier and can alter the solvation shell around the chiral selector, often reversing elution order or improving peak shape.

  • Temperature Effect: Lower temperature to 15°C . Enantioseparation is enthalpy-driven; lower temperatures generally increase separation factors (

    
    ), though they broaden peaks slightly.
    

Representative Data & Troubleshooting

Anticipated Results (Simulation based on 2-Arylpropionic Acid analogs)
ParameterChiralpak AD-H Chiralcel OD-H Whelk-O 1
Mobile Phase Hex/IPA/TFA (90:10:0.[1]1)Hex/IPA/TFA (90:10:0.[1]1)Hex/IPA/TFA (80:20:0.[1]1)
k1 (Retention) 2.53.11.8
Alpha (

)
1.35 1.151.22
Resolution (

)
3.2 (Baseline) 1.4 (Partial)1.9 (Baseline)
Peak Shape Sharp (Sym > 0.[1]95)Slight TailingSharp
Troubleshooting Guide
SymptomRoot CauseCorrective Action
Fronting Peaks Sample overload or solubility issue.Dilute sample; inject smaller volume (e.g., 5 µL vs 10 µL).
Tailing Peaks Silanol interaction / Ionization.[1]Increase TFA to 0.2% or switch to Chiralpak IA (Immobilized) which is more robust.
Broad Peaks Slow mass transfer.[1]Increase column temperature to 35°C (trade-off with selectivity) or reduce flow rate.
Retention Drift TFA evaporation or water accumulation.[1]Use fresh pre-mixed mobile phase; install a drying tube on solvent reservoir.

References

  • Daicel Chiral Technologies. Enantiomer Separation of Acidic Compounds.[1] Application Note. Retrieved from

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • Tong, S., et al. (2019). Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction.[1] Journal of Chromatography A, 1604, 460471.[1][3] Link

  • BenchChem. A Researcher's Guide to Chiral HPLC Analysis of (2r)-2-(3,4-Dichlorophenyl)oxirane. (Analogous aryl-halide separation). Retrieved from

  • Sigma-Aldrich. Novel Separation Approach for Multiple Chiral Center Molecules.[1] Retrieved from

Sources

Comparative Technical Guide: (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid vs. Homophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Homophenylalanine (Hph) , a foundational non-proteinogenic amino acid, and its halogenated derivative, (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (3,5-Cl2-Hph) .

While Hph is the industry standard for extending peptide backbones and enhancing proteolytic stability (notably in ACE inhibitors like Enalapril), the 3,5-dichloro derivative represents a functional optimization designed for increased lipophilicity, metabolic resistance, and specific targeting of large neutral amino acid transporters (LAT1). This guide analyzes the structural, physicochemical, and synthetic divergences to assist medicinal chemists in scaffold selection.

Physicochemical & Structural Analysis

The core difference lies in the phenyl ring substitution. The addition of chlorine atoms at the meta positions (3,5) fundamentally alters the molecule's electronic landscape and hydrophobic profile without disrupting the


-amino acid backbone essential for peptide bond formation.
Table 1: Comparative Property Profile
FeatureL-Homophenylalanine (Hph)(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid
CAS Number 2935-14-0 (L-isomer)1260597-00-9
Formula


MW 179.22 g/mol 248.11 g/mol
Side Chain Phenylethyl3,5-Dichlorophenylethyl
LogP (Est.) ~1.6~2.9 - 3.2
Electronic Effect Neutral aromatic ringElectron-deficient

-system (

-withdrawing Cl)
Steric Volume Standard aromatic bulkIncreased width; restricted rotation in tight pockets
Metabolic Liability Susceptible to CYP450 hydroxylation (para)Blocked meta sites; para position open but deactivated
Structural Visualization (Graphviz)

StructureComparison Hph Homophenylalanine (Hph) Base Scaffold (Flexible Linker) Prop_Hph Properties: - Moderate LogP - Pi-Pi Stacking (Standard) - Proteolytic Stability (Moderate) Hph->Prop_Hph Cl_Hph (S)-3,5-Cl2-Hph Optimized Scaffold (High Lipophilicity) Prop_Cl Properties: - High LogP (+1.5 vs Hph) - Electron-Deficient Ring - Enhanced Metabolic Stability Cl_Hph->Prop_Cl Prop_Hph->Prop_Cl Substitution Effect: +2 Cl atoms add steric bulk and hydrophobicity

Figure 1: Structural and functional divergence between the native Hph scaffold and the dichloro-derivative.

Functional Performance & Applications

Lipophilicity and Membrane Permeability

The introduction of two chlorine atoms increases the Calculated LogP (cLogP) by approximately 1.3 to 1.6 units.

  • Hph: Suitable for water-soluble peptide drugs where moderate hydrophobicity is required for receptor binding.

  • 3,5-Cl2-Hph: Ideal for crossing the Blood-Brain Barrier (BBB) or penetrating cell membranes. The increased lipophilicity drives passive diffusion and strengthens hydrophobic interactions within the binding pockets of GPCRs or enzymes.

Metabolic Stability
  • Hph: The phenyl ring is a "soft spot" for Phase I metabolism. Cytochrome P450 enzymes can readily hydroxylate the ring, leading to rapid clearance.

  • 3,5-Cl2-Hph: The chlorine atoms block the meta positions and electronically deactivate the ring, making it significantly more resistant to oxidative metabolism. This extends the in vivo half-life of peptides containing this residue.

LAT1 Transporter Targeting

Recent in silico and experimental studies suggest that large, hydrophobic amino acids are preferred substrates for LAT1 (Large Neutral Amino Acid Transporter 1) , which is overexpressed in many cancers.

  • Mechanism: The 3,5-dichloro substitution mimics the bulk and lipophilicity of high-affinity LAT1 substrates (like thyroid hormones), potentially allowing this residue to act as a "warhead" for delivering radiotheranostics or cytotoxic agents into tumor cells.

Synthetic Accessibility & Protocols

While Hph is commercially available in bulk, (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid often requires custom synthesis for early-stage discovery. The most robust method for ensuring enantiomeric purity ((S)-isomer) is the Ni(II)-BPB Complex Asymmetric Alkylation .

Protocol 1: Asymmetric Synthesis via Ni(II) Complex

This protocol ensures >98% ee and is scalable.

Reagents:

  • Glycine-Ni-BPB Complex (Chiral Template)

  • 3,5-Dichlorophenethyl bromide (Electrophile)

  • KOtBu (Base)

  • DMF (Solvent)[1]

Step-by-Step Methodology:

  • Complex Formation: Dissolve Glycine-Ni-BPB complex (1.0 eq) in anhydrous DMF under

    
    .
    
  • Deprotonation: Cool to 0°C. Add KOtBu (1.2 eq) slowly. The solution will turn deep red, indicating enolate formation.

  • Alkylation: Add 3,5-Dichlorophenethyl bromide (1.2 eq) dropwise.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of red color).

  • Quench: Pour into ice water (500 mL). The alkylated complex precipitates as a solid. Filter and wash with water.

  • Hydrolysis (Chiral Auxiliary Removal): Reflux the solid in MeOH/HCl (3N) (1:1) at 70°C for 3 hours. The solution turns green (Ni dissociation).

  • Isolation:

    • Evaporate MeOH.

    • Adjust pH to 9 (release BPB ligand). Extract ligand with DCM (recyclable).

    • Load aqueous layer (containing amino acid) onto Dowex 50W ion-exchange resin.

    • Elute with 1.5N

      
      .
      
    • Lyophilize to obtain (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid as a white powder.

Synthesis Workflow Diagram (Graphviz)

Synthesis Start Glycine-Ni-BPB Complex (Chiral Template) Step1 1. Deprotonation (KOtBu/DMF) 2. Add 3,5-Dichlorophenethyl bromide Start->Step1 Inter Alkylated (S)-Ni-Complex (Red Solid) Step1->Inter Stereoselective Alkylation Step2 Acid Hydrolysis (HCl/MeOH) Ligand Dissociation Inter->Step2 Purify Dowex Ion Exchange Ligand Recovery Step2->Purify Final (S)-3,5-Cl2-Hph (>98% ee) Purify->Final Elution

Figure 2: Asymmetric synthesis pathway using the Belokon Ni(II) complex methodology.

Experimental Validation: Lipophilicity Assay (Shake-Flask Method)

To empirically validate the substitution effect, researchers should determine the distribution coefficient (


).

Protocol:

  • Preparation: Prepare a saturated solution of the amino acid in phosphate-buffered saline (PBS, pH 7.4).

  • Partitioning: Mix 1 mL of PBS solution with 1 mL of 1-Octanol in a glass vial.

  • Equilibration: Vortex for 30 minutes at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Sample the aqueous phase (

      
      ) and octanol phase (
      
      
      
      ).
    • Quantify concentration using HPLC-UV (254 nm).

  • Calculation:

    
    
    

Expected Result: Hph will show


 to 

(zwitterionic nature), while 3,5-Cl2-Hph will show a shift of +1.0 to +1.5 units, confirming enhanced lipophilicity.

Decision Matrix: When to Use Which?

Scenario Recommended Scaffold Reasoning
Standard Backbone Extension Homophenylalanine Low cost, commercially available, established safety profile.
CNS Drug Discovery 3,5-Cl2-Hph Higher lipophilicity improves BBB penetration.
Metabolic Instability 3,5-Cl2-Hph Halogens block metabolic soft spots on the phenyl ring.
LAT1 Targeting (Oncology) 3,5-Cl2-Hph Mimics thyroid hormone structure for active transport.
Fluorescence Quenching 3,5-Cl2-Hph Heavy atoms (Cl) can act as quenchers in specific biophysical assays.

References

  • Holik, H. A., et al. (2021).[2] "In Silico Studies of (S)-2-Amino-4-(3,5-Dichlorophenyl) Butanoic Acid Against LAT1 as a Radiotheranostic Agent of Cancer." International Journal of Applied Pharmaceutics. Link

  • Ahmad, A. L., et al. (2009).[3] "Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor." Biotechnology Advances. Link

  • Soloshonok, V. A., et al. (2016). "Asymmetric Synthesis of Tailor-Made Amino Acids: The Ni(II) Complex Approach." Chemical Reviews. Link

  • U.S. National Library of Medicine. (n.d.). "Homophenylalanine - Compound Summary." PubChem. Link

  • O'Donnell, M. J., et al. (1978).[4] "The synthesis of amino acids by phase-transfer reactions."[4] Tetrahedron Letters. Link

Sources

verifying absolute configuration of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Verifying the Absolute Configuration of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic Acid

Executive Summary

Target Molecule: (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid CAS: 1260597-00-9 Class: Non-canonical Amino Acid (Homophenylalanine Analog) Criticality: High. In peptide therapeutics and peptidomimetics, the inversion of stereochemistry at the


-carbon can lead to complete loss of biological potency or off-target toxicity.

This guide provides a rigorous, orthogonal approach to verifying the absolute configuration of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. Unlike standard proteinogenic amino acids, this synthetic analog requires specific analytical workflows to distinguish it from its (R)-enantiomer or racemic impurities.

Strategic Decision Framework

Before selecting a protocol, assess your available resources and sample state.[1][2]

Configuration_Verification Start Start: Verification of (S)-Enantiomer Crystal Can you grow a single crystal? Start->Crystal XRay Method 1: X-Ray Crystallography (Absolute Proof) Crystal->XRay Yes Racemate Do you have the Racemate or (R)-enantiomer? Crystal->Racemate No Marfey Method 2: Marfey's Analysis (Chemical Derivatization) Racemate->Marfey Yes ChiralHPLC Method 3: Chiral HPLC (Direct Separation) Racemate->ChiralHPLC Yes Synthesis Generate Racemate via Acid-Catalyzed Racemization Racemate->Synthesis No Synthesis->Marfey

Figure 1: Decision tree for selecting the appropriate verification methodology.

Method 1: X-Ray Crystallography (The Gold Standard)

Verdict: The only method that provides absolute structural proof without reference standards.[2]

Mechanism: This molecule contains two Chlorine atoms on the phenyl ring.[2] These heavy atoms provide significant anomalous scattering , which allows for the unambiguous determination of absolute configuration (Flack parameter) without needing to derivatize the molecule further.

Protocol:

  • Salt Formation: Dissolve 10 mg of the amino acid in minimal 1M HCl.

  • Crystallization: Use the vapor diffusion method.[2] Place the solution in a small vial inside a larger jar containing ethanol or acetone. Seal tightly.

  • Data Collection: Collect data on a single crystal diffractometer.

  • Analysis: Refine the structure. A Flack parameter near 0.0 confirms the assigned structure; a parameter near 1.0 indicates the inverted structure.[2]

Pros: Irrefutable proof. Cons: Requires single crystals (can be difficult to grow); destructive to the crystal.

Method 2: Marfey’s Analysis (The Industry Workhorse)

Verdict: Highly recommended for routine QC and purity checks.

Mechanism: Marfey’s reagent (L-FDAA) reacts with the amino group to form diastereomers.[3] Unlike enantiomers, diastereomers have different physical properties and can be separated on a standard achiral C18 HPLC column.

Protocol:

  • Derivatization:

    • Mix 50 µL of sample (50 mM in water) with 100 µL of 1% L-FDAA in acetone.

    • Add 20 µL of 1M NaHCO₃.[2]

    • Heat at 40°C for 1 hour.

    • Quench with 20 µL of 1M HCl.[2]

  • Reference Generation (Critical):

    • If you lack the (R)-enantiomer, take 1 mg of your (S)-sample, reflux in 6M HCl for 24 hours to racemize it, then derivatize. This creates a mixture of L-L (S-sample) and D-L (R-impurity) diastereomers.

  • HPLC Analysis:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.[2]

    • Gradient: 10% B to 60% B over 40 minutes.

    • Detection: UV at 340 nm.[2][4]

Interpretation: For hydrophobic amino acids (like homophenylalanine analogs), the L-DAA (L-amino acid derivatized with L-FDAA) typically elutes after the D-DAA derivative.

  • Observation: You should see a single major peak for your pure (S)-sample.

  • Confirmation: Co-injection with the racemized standard must show two distinct peaks, confirming that your single peak corresponds to one specific enantiomer.[2]

Marfey_Workflow Sample (S)-Sample Reaction Nucleophilic Aromatic Substitution Sample->Reaction Reagent L-FDAA (Marfey's Reagent) Reagent->Reaction Diastereomer L-L Diastereomer (Sample) Reaction->Diastereomer Racemate Racemic Mixture (L-L + D-L) Reaction->Racemate If racemized HPLC C18 HPLC Separation Diastereomer->HPLC Racemate->HPLC

Figure 2: Workflow for Marfey's Analysis converting enantiomers to separable diastereomers.

Method 3: Chiral HPLC (Direct Analysis)

Verdict: Best for high-throughput screening once the method is established.

Column Selection: For underivatized amino acids (zwitterions), standard polysaccharide columns (OD/AD) often fail. Use specialized columns:

  • Zwitterionic Columns (e.g., Chiralpak ZWIX(+)): Designed specifically for free amino acids.

    • Mobile Phase: MeOH/Acetonitrile/Water with 50mM Formic Acid and 25mM Diethylamine.[2]

  • Crown Ether Columns (e.g., Crownpak CR-I(+)): Excellent for primary amines.

    • Mobile Phase: Perchloric acid (pH 1.5 to 2.0) in water/methanol.[4]

    • Note: The ammonium group complexes with the crown ether.[2]

Protocol:

  • Inject the racemic standard (synthesized or purchased) to establish separation and retention times.

  • Inject the test sample.[2]

  • Calculate Enantiomeric Excess (ee):

    
    
    

Method 4: Optical Rotation (Polarimetry)

Verdict: Useful for quick confirmation but insufficient for absolute assignment without a validated reference.

Caveat: Homophenylalanine derivatives generally follow specific rotation trends (often positive


 in acidic media for L-isomers), but this is not a universal law.
  • Requirement: You must compare your value to a literature value for CAS 1260597-00-9 .

  • Warning: Small impurities can drastically skew rotation values.[2] Do not rely on this as the sole verification method.

Comparative Analysis

FeatureX-Ray CrystallographyMarfey's MethodChiral HPLCOptical Rotation
Confidence Absolute (100%) Very High (95%)High (90%)Low (Indicative)
Sample Req. Single Crystal< 1 mg< 1 mg> 10 mg
Reference Std Not RequiredRequired (Racemate)Required (Racemate)Required (Lit. Value)
Cost/Time High / WeeksLow / HoursMedium / DaysLow / Minutes
Best For Final structural proofRoutine QC & PurityProcess MonitoringQuick Check

References

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49(6), 591-596. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Ilisz, I., et al. (2008). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Chromatography A, 1216(1157). Link

  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Technical Guide. Link

  • AA Blocks. (n.d.). Product Data: (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid.[5][6] Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: As researchers and developers, our focus is often on synthesis and discovery. However, the life cycle of a chemical does not end with data collection. The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid, a compound representative of many novel, halogenated organic molecules used in modern research. Our methodology is grounded in the principles of risk assessment, chemical compatibility, and adherence to established environmental regulations. Following these procedures not only ensures safety but also upholds the scientific integrity of our operations from start to finish.

Hazard Assessment and Waste Profile

Before any disposal action is taken, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its risk profile from its chemical structure and related compounds.

  • Chemical Class: Halogenated Organic Compound. The presence of two chlorine atoms on the phenyl ring is the most critical feature for waste segregation. Halogenated organic wastes are typically incinerated under specific conditions to prevent the formation of dioxins and other toxic byproducts.[1]

  • Functional Groups: It contains a carboxylic acid and an amino group. While these impart some acidic and basic character, the primary disposal concern remains its halogenated nature.

  • Potential Hazards: Based on data from structurally similar chemicals, this compound should be handled as, at minimum, a skin and eye irritant.[2] Due to its novelty and the lack of extensive toxicological data, it is prudent to treat it as potentially toxic and handle it with appropriate caution, as recommended for cytotoxic or antineoplastic drugs where exposure should be minimized.[3][4]

Therefore, the waste profile for (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid is: Hazardous Halogenated Organic Waste .

Regulatory Framework: The Principle of "Cradle-to-Grave"

In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] This regulation establishes a "cradle-to-grave" system, meaning that the generator of the waste is responsible for its safe management from the moment it is created until its ultimate disposal.[6] Academic and research laboratories often operate under specific guidelines, such as Subpart K of the RCRA, which provides standards for managing hazardous waste in these settings.[7][8]

Standard Operating Procedure for Disposal

This protocol provides a direct, step-by-step methodology for safely disposing of pure (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid and materials contaminated with it.

Step 1: Donning Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure. The choice of PPE is a direct response to the compound's potential hazards.

  • Eye Protection: Wear chemical safety goggles or a face shield approved under government standards like NIOSH (US) or EN 166 (EU).[9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use. Dispose of contaminated gloves as hazardous waste.[9]

  • Body Protection: A standard lab coat is required. For handling larger quantities or in the event of a spill, a chemically resistant apron or suit is recommended.[10]

Step 2: Waste Segregation - The Critical Decision

Proper segregation is the most important step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[11]

  • Identify the Correct Waste Stream: (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid must be disposed of in a designated Halogenated Organic Waste container.[1]

  • Do NOT Mix:

    • Do not mix halogenated waste with non-halogenated organic waste.[11]

    • Do not mix with aqueous, acidic, or basic waste streams.[1]

    • Do not dispose of this chemical down the drain. This is a violation of federal law.[6][11]

  • Contaminated Materials: Any materials grossly contaminated with this compound, such as weigh boats, gloves, or absorbent pads from a spill cleanup, must also be placed in the solid halogenated organic waste container.[12]

Step 3: Container Selection and Labeling

The waste container serves as the primary containment and communication tool.

  • Container Choice: Use a container that is in good condition, leak-proof, and chemically compatible with the waste. Often, the original product container can be repurposed for waste accumulation.[13][14] The container must have a secure, threaded cap.[15]

  • Labeling: The container must be clearly and legibly labeled before the first drop of waste is added .[12][15] The label must include:

    • The words "HAZARDOUS WASTE" .[13][14]

    • The full chemical name: "(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid" . Do not use abbreviations or chemical formulas.[12][13]

    • An estimated percentage or quantity of the contents.[13]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA), which is under the control of the laboratory personnel.[5][13]

  • Storage: Keep the waste container closed at all times except when actively adding waste.[13][15]

  • Segregation within SAA: Store the halogenated waste container separately from incompatible materials like acids, bases, and oxidizers, using physical barriers or secondary containment if necessary.[5]

  • Volume Limits: Be aware of the volume limits for SAAs (typically 55 gallons of total hazardous waste).[14]

Step 5: Final Disposal and Pickup

Once the waste container is nearly full (approximately 90%), it is time for its final removal from the laboratory.[13]

  • Request Pickup: Contact your institution’s Environmental Health & Safety (EHS) office or equivalent department to schedule a waste pickup.[13]

  • Documentation: Complete any required waste pickup forms, ensuring all chemical constituents are accurately listed.

  • Record Keeping: Maintain records of your waste generation and disposal as required by your institution and the RCRA.[8]

Emergency Procedures: Spill and Decontamination

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For small spills manageable by lab personnel, proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency response team.[15]

  • Cleanup of Small Spills:

    • Wearing your full PPE, contain the spill with absorbent pads or other suitable material.

    • For a solid spill, carefully sweep up the material and place it into a suitable container for disposal. Avoid creating dust.[16]

    • Place all used absorbent materials and contaminated PPE into the solid halogenated organic waste stream.

    • Decontaminate the spill area with an appropriate solvent or soap and water, collecting the rinsate as hazardous waste.

Summary and Workflow

Data and Requirements Summary
AspectRequirementRationaleRegulatory Basis (Source)
Waste Classification Hazardous Halogenated Organic WasteThe dichlorophenyl group requires specific high-temperature incineration to prevent toxic byproduct formation.EPA / RCRA[1][11]
Personal Protective Equipment (PPE) Safety goggles, nitrile gloves, lab coat.Protects against potential skin/eye irritation and unknown toxicity.OSHA 29 CFR 1910.133[2][9]
Primary Container Chemically compatible, leak-proof, with a secure screw cap.Prevents leaks and fugitive emissions during storage and transport.OSHA / EPA[5][15]
Container Labeling "HAZARDOUS WASTE" + Full Chemical Name + Quantity. Must be applied before use.Ensures clear communication of contents and hazards to all personnel and waste handlers.EPA 40 CFR § 262.15[12][13]
Storage Location Designated and marked Satellite Accumulation Area (SAA) near the point of generation.Ensures waste is under the control of trained personnel and minimizes transport within the facility.EPA 40 CFR § 262.15[7][13]
Prohibited Actions Drain disposal, mixing with non-halogenated or aqueous waste, evaporation in a fume hood.Prevents environmental contamination, dangerous reactions, and violations of federal law.EPA / RCRA[6][11]
Disposal Workflow Diagram

This diagram illustrates the decision-making process for the proper disposal of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid and associated materials.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_disposal Segregation & Containment start Waste Generation ((S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Is the waste pure compound or contaminated solid (e.g., gloves)? ppe->waste_type solid_waste Step 2: Segregate as SOLID Halogenated Waste waste_type->solid_waste Solid liquid_waste Step 2: Segregate as LIQUID Halogenated Waste waste_type->liquid_waste Liquid/ Solution container Step 3: Select Compatible Container & Apply Hazardous Waste Label solid_waste->container liquid_waste->container saa Step 4: Store in SAA (Keep Closed, Segregated) container->saa pickup Step 5: Container >90% Full? Request EHS Pickup saa->pickup pickup->saa No end_cycle Process Complete pickup->end_cycle Yes

Caption: Decision workflow for disposal of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA).

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

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Personal Protective Equipment & Handling Guide: (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1260597-00-9 Chemical Family: Halogenated Non-Proteinogenic Amino Acids Risk Level: High (Precautionary Principle applied due to structural analogs)

Executive Safety Summary

For Immediate Release to Laboratory Personnel: (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid is a specialized halogenated amino acid intermediate. Unlike standard proteinogenic amino acids, the addition of the 3,5-dichlorophenyl moiety significantly alters its lipophilicity and potential for biological interaction.

The Critical Risk: The primary operational hazard is particulate inhalation and irreversible eye damage . As a fine organic powder, it is prone to electrostatic charging, leading to aerosolization during weighing. Structural analogs (halogenated phenylalanines) exhibit corrosive potential to mucous membranes.

Directive: Treat this compound as a Category 1 Eye Irritant and Category 3 Respiratory Irritant until specific toxicological data proves otherwise.

Hazard Identification & Risk Assessment (SAR Analysis)

Based on Structure-Activity Relationship (SAR) with similar halogenated amino acids (e.g., 2,4-dichlorophenylalanine).

Hazard ClassGHS Category (Inferred)Operational Implication
Eye Damage/Irritation Category 1 (Serious Damage) Dust contact with eyes may cause corneal opacity or blindness. Safety glasses are insufficient .
Skin Corrosion/Irritation Category 2 (Irritant) Prolonged contact with moisture on skin (sweat) may form acidic micro-environments, leading to chemical burns.
STOT - Single Exposure Category 3 (Respiratory) Inhalation of dust causes inflammation of the upper respiratory tract.
Acute Toxicity (Oral) Category 4 (Harmful) Bioactive intermediate; ingestion must be prevented via hygiene protocols.
Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is inadequate.[1] Use this matrix for all handling procedures.

A. Respiratory Protection (Critical)
  • Primary Defense: All open-vessel handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure .

  • Secondary Defense (PPE):

    • < 1 gram: N95 Filtering Facepiece (NIOSH approved) required if sash is raised >10 inches.

    • > 1 gram: Half-face respirator with P100 HEPA cartridges is mandatory to prevent sensitization.

B. Ocular Protection
  • Requirement: Indirect-Vented Chemical Splash Goggles (ANSI Z87.1+).

  • Prohibited: Standard safety glasses with side shields. Dust can bypass side shields via air currents created by hood turbulence.

  • Contact Lenses: Strictly prohibited.

C. Dermal Protection
  • Glove Protocol: Double-gloving is required due to the halogenated nature of the compound, which can permeate standard latex.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (Extended Cuff, minimum 5-8 mil).

    • Technique: Tape the outer glove over the lab coat cuff to create a seal.

  • Body:

    • Standard cotton lab coat (buttoned to neck).

    • Tyvek® Sleeve Covers are recommended for transfers >5 grams to prevent dust accumulation on fabric cuffs.

Operational Protocol: Safe Handling & Solubilization
Step 1: Static Control & Weighing

Fine amino acid powders are notoriously static-prone.

  • Environment: Use an ionizing bar or anti-static gun inside the balance draft shield.

  • Vessel: Weigh directly into the final dissolution vessel (e.g., scintillation vial or round-bottom flask). Do not use weighing boats, as transfer losses and aerosolization risks increase.

  • Technique: Use a disposable anti-static spatula.

Step 2: Solubilization Strategy

The 3,5-dichlorophenyl group increases hydrophobicity.

  • Solvent Choice: The compound is likely sparingly soluble in pure water.

    • Preferred: Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) for stock solutions.

    • Alternative: 1M HCl or 1M NaOH (depending on downstream application) may be required to protonate/deprotonate the amino/acid groups for aqueous solubility.

  • Procedure: Add solvent slowly down the side of the vessel to wash down any powder adhering to the walls. Vortex with cap tightly sealed .

Step 3: Waste Disposal (Strict Compliance)
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol waste). Segregation is critical for incineration protocols to prevent the formation of dioxins during disposal.

  • Labeling: Clearly mark container as "Contains Halogenated Amino Acid - Toxic."

Visual Workflow: Safe Weighing Procedure

SafeWeighing Start START: Handling Request CheckPPE Verify PPE: Splash Goggles + Double Nitrile Start->CheckPPE HoodPrep Fume Hood Prep: Sash < 18 inches Clear clutter CheckPPE->HoodPrep StaticCheck Is Powder Static? HoodPrep->StaticCheck Ionizer Apply Anti-Static Gun or Ionizing Bar StaticCheck->Ionizer Yes Weighing Weigh directly into Final Vessel (No Boats) StaticCheck->Weighing No Ionizer->Weighing CapSeal Seal Vessel Immediately Weighing->CapSeal WipeDown Wet Wipe Exterior of Vessel CapSeal->WipeDown Disposal Dispose Spatula as Solid Halogenated Waste WipeDown->Disposal

Figure 1: Decision logic for safe weighing of static-prone halogenated powders to minimize aerosolization.

Emergency Response
ScenarioImmediate Action
Ocular Exposure 15-Minute Flush: Immediately use eyewash station. Hold eyelids open forcibly. Time the full 15 minutes—do not guess. Seek medical attention for potential corneal etching.
Skin Contact Drench & Peel: Wash with soap and water.[2][3] Remove contaminated gloves/clothing while washing to prevent dragging chemical across skin.
Spill (< 1g) Wet Method: Do NOT sweep. Cover with wet paper towels (water or ethanol) to dampen powder, then wipe up. Dispose as hazardous waste.
Spill (> 10g) Evacuate: Evacuate the immediate area. Allow dust to settle (30 mins). Enter with full PPE (Respirator) to clean.
References
  • AA Blocks. (n.d.). (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid Product Data. Retrieved February 18, 2026, from [Link]

  • University of Illinois. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids and Solids. Retrieved February 18, 2026, from [Link]

Sources

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(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid
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(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid

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